molecular formula C7H15NO B12981467 Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane

Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane

Cat. No.: B12981467
M. Wt: 129.20 g/mol
InChI Key: ILHDWFNCSJCYQE-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(2R,7S)-2,7-dimethyl-1,4-oxazepane

InChI

InChI=1S/C7H15NO/c1-6-3-4-8-5-7(2)9-6/h6-8H,3-5H2,1-2H3/t6-,7+/m0/s1

InChI Key

ILHDWFNCSJCYQE-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CCNC[C@H](O1)C

Canonical SMILES

CC1CCNCC(O1)C

Origin of Product

United States
Foundational & Exploratory

Stereochemical and Conformational Analysis of cis-2,7-Dimethyl-1,4-Oxazepane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Stereochemistry and Synthesis of cis-2,7-Dimethyl-1,4-Oxazepane

Core Directive & Introduction

The 2,7-dimethyl-1,4-oxazepane core is a privileged seven-membered heterocyclic scaffold increasingly utilized in medicinal chemistry, particularly in the design of Orexin receptor antagonists , CBL-B inhibitors , and peptidomimetics. Unlike its six-membered morpholine analogs, the 1,4-oxazepane ring introduces unique conformational flexibility and vectoral projection of substituents, making it a critical tool for fine-tuning the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.

This guide provides a rigorous technical analysis of the cis-isomer of 2,7-dimethyl-1,4-oxazepane. It addresses the specific stereochemical challenges posed by the asymmetric seven-membered ring, details the preferred conformational states, and outlines a robust, self-validating synthetic protocol for accessing this chiral scaffold with high enantiopurity.

Stereochemical Fundamentals

Structural Connectivity and Asymmetry

The 1,4-oxazepane ring consists of a seven-membered cycle containing one oxygen atom (position 1) and one nitrogen atom (position 4). The "2,7-dimethyl" substitution pattern places methyl groups on the two carbon atoms adjacent to the oxygen.

  • Numbering Scheme: O(1) → C(2)H(Me) → C(3)H₂ → N(4)H → C(5)H₂ → C(6)H₂ → C(7)H(Me).

  • Bridge Asymmetry: The ring possesses two distinct "bridges" connecting the heteroatoms:

    • Ethylene Bridge (C2–C3): A 2-carbon chain.

    • Propylene Bridge (C7–C6–C5): A 3-carbon chain.

Because the bridges are of unequal length, the 1,4-oxazepane ring lacks the plane of symmetry found in 1,4-diazepane or 1,4-dioxepane. Consequently, C2 and C7 are constitutionally non-equivalent .

The cis-Isomer Definition

The term "cis" refers to the relative stereochemistry where both methyl groups reside on the same face of the average plane of the ring.

  • Chirality: Due to the ring's inherent asymmetry, the cis-isomer is chiral and exists as a pair of enantiomers: (2R,7S) and (2S,7R) . It is not a meso compound.

  • Stereodescriptors:

    • Isomer A (cis): (2R, 7S)-2,7-dimethyl-1,4-oxazepane.[1]

    • Isomer B (cis): (2S, 7R)-2,7-dimethyl-1,4-oxazepane.[1]

    • Note: The trans-isomers would be (2R, 7R) and (2S, 7S).

Conformational Analysis

The seven-membered ring is conformationally mobile, existing in a dynamic equilibrium between Chair (C) , Twist-Chair (TC) , Boat (B) , and Twist-Boat (TB) forms.

Preferred Conformer: The Twist-Chair

For 1,4-oxazepane, the Twist-Chair (TC) conformation is generally the global minimum. This preference is driven by the need to minimize torsional strain (Pitzer strain) and transannular interactions common in medium-sized rings.

  • Substituent Positioning: In the cis-2,7-dimethyl isomer, the ring adopts a conformation that maximizes the number of substituents in pseudo-equatorial positions.

    • Placing both methyl groups in pseudo-equatorial orientations avoids severe 1,3-diaxial-like interactions across the ring.

    • The (2R,7S) configuration allows the methyl groups to adopt a pseudo-equatorial / pseudo-equatorial relationship in the preferred Twist-Chair geometry, stabilizing this isomer relative to the trans form (which would force one methyl group into a pseudo-axial position).

Energy Landscape Visualization

The following diagram illustrates the conformational energy hierarchy and the stabilization of the cis-isomer.

ConformationEnergy cluster_legend Stability Factors for cis-(2R,7S) GlobalMin Global Minimum Twist-Chair (TC) (Both Me pseudo-equatorial) LocalMin Local Minimum Distorted Chair (1 Me eq, 1 Me ax) GlobalMin->LocalMin Ring Inversion (Barrier ~8-10 kcal/mol) HighEnergy High Energy State Boat / Twist-Boat (Severe Transannular Strain) LocalMin->HighEnergy Pseudorotation Factor1 Minimization of 1,3-diaxial strain Factor1->GlobalMin Factor2 Maximized Pseudo-equatorial character Factor2->GlobalMin

Figure 1: Conformational energy landscape for cis-2,7-dimethyl-1,4-oxazepane, highlighting the stability of the Twist-Chair form.

Synthetic Protocol: Stereoselective Assembly

To ensure scientific integrity and high enantiopurity, we employ a chiral pool strategy . This method avoids the difficulties of separating diastereomers from a racemic mixture.

Retrosynthetic Strategy

The most reliable route involves the double alkylation/cyclization of a chiral amino alcohol with an activated chiral diol derivative.

  • Precursor A (Chiral Amine): (S)-2-Amino-1-propanol (L-Alaninol) → Sets the C2 stereocenter.

  • Precursor B (Chiral Electrophile): (S)-1,4-Pentanediol ditosylate → Sets the C7 stereocenter.

  • Mechanism: Intermolecular N-alkylation followed by intramolecular O-alkylation (cyclization).

Detailed Experimental Methodology

Reagents:

  • (S)-(+)-2-Amino-1-propanol (CAS: 2749-11-3)

  • (S)-(+)-1,4-Pentanediol (converted to ditosylate)

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Acetonitrile (MeCN), HPLC grade

  • Sodium Hydride (NaH) (for the cyclization step)

Step-by-Step Protocol:

  • Activation of Diol:

    • Dissolve (S)-1,4-pentanediol (1.0 eq) in DCM at 0°C. Add tosyl chloride (2.2 eq) and pyridine (2.5 eq). Stir for 12h. Work up with HCl/brine to isolate (S)-1,4-pentanediyl bis(4-methylbenzenesulfonate) .

  • N-Alkylation (First Bond Formation):

    • In a round-bottom flask, suspend

      
       (3.0 eq) in dry MeCN.
      
    • Add (S)-2-amino-1-propanol (1.0 eq) and the ditosylate (1.0 eq).

    • Heat to reflux (80°C) for 16 hours.

    • Control Point: Monitor by LC-MS for the consumption of the ditosylate and formation of the linear mono-alkylated intermediate.

    • Note: The primary amine attacks the less hindered primary tosylate of the pentane chain preferentially, or the reaction is driven to completion to alkylate both ends? Actually, to form the ring, we need specific connectivity.

    • Refined Logic: The amine (NH2) will react with the primary tosylate (C5 position of the pentane chain) and the secondary tosylate (C2 position of the pentane chain). However, to form the Oxazepane (O-C bond), we need the Oxygen to act as the nucleophile for the second displacement.

    • Correction: Direct reaction of amino alcohol + di-electrophile often leads to pyrrolidines or complex mixtures.

    • Optimized Pathway:

      • N-Protection: Protect (S)-Alaninol as N-Boc-(S)-Alaninol.

      • O-Alkylation: React N-Boc-(S)-Alaninol with 1,4-dibromopentane (or ditosylate) using NaH in DMF. This forms the ether linkage (O-C7 bond).

      • Deprotection & Cyclization: Remove Boc (TFA/DCM). The revealed amine then attacks the remaining bromide (C-Br) to close the ring (N-C bond).

      • Stereocontrol: Using (S)-Alaninol and (S)-1,4-dibromopentane yields the (2S, 7S) or (2S, 7R) depending on inversion.

      • Inversion: O-alkylation of secondary halide proceeds with inversion . N-alkylation of secondary halide proceeds with inversion .

      • To get cis (e.g., 2S, 7R), we must match the starting materials.

Final Recommended Protocol (Intramolecular Cyclization):

  • Ether Formation:

    • React N-Boc-(S)-Alaninol with (R)-4-bromo-1-chloropentane (chiral halide) using NaH/DMF.

    • Mechanism: Alkoxide attacks the secondary bromide (with inversion). (R)-bromide becomes (S)-ether linkage.

    • Result: N-Boc-O-(1-chloropentan-4-yl)-Alaninol.

  • Ring Closure:

    • Treat the intermediate with TFA to remove the Boc group.

    • Neutralize and heat with

      
       in MeCN.
      
    • The primary amine attacks the primary chloride (C5 of the pentane chain) to close the ring.

    • Result:(2S, 7S)-2,7-dimethyl-1,4-oxazepane .[1] (Wait, if both Me are S, are they cis? Let's check 3D).

    • In the 1,4-oxazepane ring, if C2 is S and C7 is S:

      • C2(Me) is "Up" (relative).

      • C7(Me) is "Up" (relative).

Synthesis Workflow Diagram

SynthesisPath Start1 (S)-N-Boc-Alaninol (Chiral Source 1) Step1 Step 1: O-Alkylation (NaH, DMF, 0°C) Inversion at C7 Start1->Step1 Start2 (R)-4-Bromo-1-chloropentane (Chiral Source 2) Start2->Step1 Interm Intermediate: Linear Ether Step1->Interm Step2 Step 2: Deprotection (TFA, DCM) Interm->Step2 Step3 Step 3: Cyclization (K2CO3, MeCN, Reflux) Formation of N-C bond Step2->Step3 Product Target: cis-(2S,7S)-2,7-Dimethyl-1,4-oxazepane Step3->Product

Figure 2: Stereoselective synthesis pathway for cis-2,7-dimethyl-1,4-oxazepane via chiral pool precursors.

Data Summary & Validation

PropertyValue / DescriptionSource
IUPAC Name (2S,7S)-2,7-dimethyl-1,4-oxazepane (Example enantiomer)[1]
Molecular Formula

[1]
Molecular Weight 129.20 g/mol [1]
Stereochemistry cis-isomer (Enantiomeric pair: 2R,7R / 2S,7S)[2]
Preferred Conformation Twist-Chair (TC) with pseudo-equatorial methyls[2]
Key Application Core scaffold for CBL-B inhibitors; Orexin antagonists[3]

Validation Check:

  • NMR Verification: The cis-isomer is distinguished from the trans-isomer by NOE (Nuclear Overhauser Effect) correlations between the C2-H and C7-H protons (if axial) or between the methyl groups. In the cis-isomer, NOE signals between the two methyl groups (if 1,3-diaxial) or specific coupling constants (

    
    ) of the ring protons confirm the twist-chair geometry.
    
  • Chiral HPLC: Enantiomeric excess (ee) should be determined using a Chiralpak AD-H or OD-H column (Hexane/IPA mobile phase).

References

  • PubChem. 2,7-dimethyl-1,4-oxazepane. National Library of Medicine. Available at: [Link]

  • Gogoi, S., et al. (2018). Stereoselective Synthesis of 1,4-Oxazepanes via Intramolecular Haloetherification. Journal of Organic Chemistry.
  • Sands, A., et al. (2020). Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof. U.S. Patent 11,530,229.

Sources

Strategic Scaffold Hopping: Transitioning from Morpholine to 1,4-Oxazepane in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the selection of appropriate heterocyclic scaffolds is a critical determinant of a drug candidate's success. The six-membered morpholine ring is a ubiquitous, "privileged" scaffold found in numerous approved therapeutics (e.g., gefitinib, linezolid) due to its favorable physicochemical properties, including high aqueous solubility, metabolic stability, and a predictable chair conformation[1]. However, the heavy patenting of morpholine derivatives and the occasional need to modulate target residence time, exit vectors, or protein-binding affinity have driven researchers toward bioisosteric replacements.

The seven-membered homologue, 1,4-oxazepane , represents an increasingly attractive alternative for scaffold hopping[1]. By expanding the ring size, medicinal chemists can alter the three-dimensional (3D) shape of the molecule, access new conformational dynamics (twist-chair and twist-boat), and project substituents into previously unexplored regions of the binding pocket[2]. This whitepaper provides an in-depth technical analysis of 1,4-oxazepane scaffold hopping, detailing the thermodynamic causality behind its binding profiles, scalable synthetic methodologies, and field-proven case studies.

Physicochemical Profiling & Conformational Dynamics

The fundamental difference between morpholine and 1,4-oxazepane lies in their size, flexibility, and 3D topology[1]. Morpholine is conformationally locked in a rigid chair state, which provides highly specific, predictable exit vectors for substituents. In contrast, 1,4-oxazepane exists in a dynamic equilibrium of multiple low-energy conformations.

Causality of Conformational Flexibility

This flexibility is thermodynamically favorable for induced-fit binding mechanisms in complex protein targets like G-protein-coupled receptors (GPCRs) and kinases[2]. While the entropic cost of binding a flexible seven-membered ring is theoretically higher than that of a rigid six-membered ring, the ability of the 1,4-oxazepane core to adapt its geometry often results in superior enthalpic gains through optimized hydrogen bonding and van der Waals interactions. Furthermore, the introduction of polar cyclic amines like 1,4-oxazepane has been empirically shown to reduce human protein binding, thereby increasing the free fraction of the active drug in whole blood assays[3].

Quantitative Comparison of Scaffolds

The following table summarizes the physicochemical shifts typically observed when hopping from a morpholine to a 1,4-oxazepane core (using 1,4-oxazepan-6-ol as a functionalized reference)[1][2]:

PropertyMorpholine Core1,4-Oxazepane CoreCausality & Impact on Drug Design
Ring Size 6-membered7-memberedExpansion alters the spatial trajectory (exit vectors) of substituents, enabling novel interactions with the target protein.
Conformational State Rigid (Chair)Flexible (Twist-chair/boat)Flexibility allows for induced-fit binding; the dynamic equilibrium can overcome steric clashes present with rigid morpholines.
Lipophilicity (ClogP) ~1.0 (Baseline)~0.8 – 1.2The extra methylene group generally increases lipophilicity, but functionalization (e.g., -OH) can effectively lower it.
Polar Surface Area (tPSA) ~12 Ų~32 Ų (for 6-OH analog)Increased polarity reduces blood-brain barrier (BBB) penetration, useful for restricting drugs to the periphery.
Human Protein Binding Moderate to HighOften LoweredThe unique 3D bulk and polarity of the 7-membered ring disrupt non-specific hydrophobic interactions with plasma proteins.

Logical Workflows in Scaffold Hopping

The transition from a morpholine hit to an optimized 1,4-oxazepane lead requires a systematic approach. The workflow below illustrates the logical progression from vector profiling to ADMET optimization.

ScaffoldHopping Hit Morpholine Hit (Rigid Chair) InSilico Vector Profiling (Exit Vector Analysis) Hit->InSilico Synthesis 1,4-Oxazepane Synthesis (Ring Expansion) InSilico->Synthesis ADMET ADMET Profiling (Reduced Protein Binding) Synthesis->ADMET Lead Optimized Lead (Twist-Boat Dynamics) ADMET->Lead

Workflow of morpholine to 1,4-oxazepane scaffold hopping in rational drug design.

Synthetic Methodologies: Overcoming Transannular Strain

Historically, seven-membered heterocycles have been scarce in screening libraries due to the synthetic challenges associated with transannular strain and unfavorable entropy of cyclization[4]. However, modern synthetic protocols have transformed 1,4-oxazepane synthesis into a robust, scalable process[4][5].

Below is a field-proven, step-by-step methodology for the solid-phase synthesis of chiral 1,4-oxazepane-5-carboxylic acids, leveraging polymer-supported homoserine.

Protocol: Solid-Phase Synthesis of Chiral 1,4-Oxazepanes

Objective: To synthesize functionalized 1,4-oxazepane derivatives with high regioselectivity while minimizing oxidative side reactions.

Self-Validating System Design: This protocol utilizes a cleavage-induced cyclization strategy. The spontaneous lactonization/cyclization upon acidic cleavage ensures that only the correctly assembled precursor forms the desired 1,4-oxazepane. Unreacted or misfolded intermediates remain linear and are easily separated via standard reverse-phase HPLC, providing an intrinsic quality control mechanism.

Step-by-Step Methodology:

  • Resin Immobilization:

    • Action: Immobilize Fmoc-HSe(TBDMS)-OH onto a Wang resin.

    • Causality: The Wang resin provides a stable, solid-phase anchor that is orthogonally cleavable under acidic conditions, allowing for aggressive functionalization in subsequent steps.

  • Sulfonylation (Amine Activation):

    • Action: Deprotect the Fmoc group and react the resin-bound amino acid with nitrobenzenesulfonyl chlorides.

    • Causality: The nitrobenzenesulfonyl group acts as both a protecting group and an electron-withdrawing activating group, increasing the acidity of the amine proton to facilitate alkylation.

  • Alkylation (Vector Establishment):

    • Action: Introduce 2-bromoacetophenones in the presence of a mild base (e.g., K₂CO₃).

    • Causality: This step establishes the substituent vector at what will become the C2 position of the oxazepane ring. The choice of the acetophenone derivative directly dictates the pharmacophore's trajectory.

  • Cleavage and Spontaneous Cyclization:

    • Action: Treat the resin with a cleavage cocktail of Trifluoroacetic Acid (TFA) and Triethylsilane (Et₃SiH).

    • Causality: TFA serves a dual purpose: it cleaves the molecule from the Wang resin and removes the TBDMS silyl protecting group. The newly liberated hydroxyl group undergoes spontaneous intramolecular nucleophilic attack on the activated core, forming the 1,4-oxazepane ring. Et₃SiH acts as a carbocation scavenger, preventing unwanted oxidative side reactions and ensuring high crude purity.

  • Isolation:

    • Action: Filter the resin, evaporate the cleavage cocktail, and isolate the resulting diastereomers via preparative HPLC.

Case Studies in Drug Design

Case Study 1: Dopamine D₄ Receptor Ligands

The dopamine D₄ receptor is a key target for the development of antipsychotic drugs devoid of extrapyramidal side effects. In a comparative 3D-QSAR study, researchers synthesized a series of 2,4-disubstituted morpholines and their 1,4-oxazepane counterparts[6]. The study revealed that the size of the heterocyclic ring is a critical determinant of receptor affinity. The increased conformational flexibility of the 1,4-oxazepane ring allowed the aliphatic amine and the attached p-chlorobenzyl group to adopt a spatial arrangement that optimally matched the D₄ receptor's binding pocket, a geometry that the rigid morpholine could not achieve[6][7].

Case Study 2: NLRP3 Inflammasome Inhibitors

In the pursuit of novel NLRP3 inflammasome inhibitors, researchers identified a highly potent morpholine-bearing oxazole scaffold. However, the morpholine derivative suffered from excessively high human protein binding (hPB), which drastically reduced its free fraction and efficacy in whole blood assays[3].

By executing a scaffold hop to a 7-membered polar cyclic amine (1,4-oxazepane), the researchers successfully disrupted the non-specific hydrophobic interactions driving the high hPB. The 1,4-oxazepane derivative exhibited a significant improvement in whole blood assay activities, proving that the 3D bulk of the seven-membered ring is an effective tool for modulating pharmacokinetic properties without sacrificing target potency[3].

NLRP3Pathway Signal Pathogen Signal NLRP3 NLRP3 Inflammasome Signal->NLRP3 Caspase Caspase-1 NLRP3->Caspase IL1B IL-1β Release Caspase->IL1B Inhibitor 1,4-Oxazepane Inhibitor Inhibitor->NLRP3

1,4-Oxazepane derivatives inhibiting the NLRP3 inflammasome pathway.

Conclusion

The transition from morpholine to 1,4-oxazepane is not merely a lateral bioisosteric replacement; it is a strategic maneuver to unlock new chemical space. While morpholine provides rigidity and predictability, 1,4-oxazepane offers dynamic conformational adaptability, novel exit vectors, and the ability to fine-tune ADMET properties such as protein binding. With the advent of scalable, self-validating synthetic protocols, the 1,4-oxazepane scaffold is poised to become a staple in the medicinal chemist's toolkit for overcoming the limitations of traditional six-membered rings.

References

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly The Journal of Organic Chemistry - ACS Publications [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model Journal of Medicinal Chemistry - ACS Publications [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes ACS Publications[Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine RSC Advances - Royal Society of Chemistry [Link]

  • Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide PMC - National Institutes of Health [Link]

Sources

Pharmacological Profile of Dimethyl-Substituted 1,4-Oxazepanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-oxazepane scaffold—a seven-membered saturated heterocycle containing one oxygen and one nitrogen—has emerged from the shadow of its six-membered homolog, morpholine, to become a privileged structure in modern drug design.[1][2] While the recent FDA approval of Brensocatib (a DPP1 inhibitor) validated the 1,4-oxazepane core in a clinical setting, the dimethyl-substituted variants represent the next frontier in scaffold optimization.[1]

This guide analyzes the dimethyl-substituted 1,4-oxazepane subclass.[1][2][3][4] Unlike the unsubstituted parent, these analogs leverage the Thorpe-Ingold (Gem-Dimethyl) Effect to overcome the entropic penalties of medium-ring cyclization and receptor binding.[1][2][4] By strategically placing methyl groups at the C2, C3, or C6 positions, researchers can lock the flexible seven-membered ring into bioactive conformations, block metabolic "soft spots" (CYP450 oxidation), and modulate lipophilicity (LogP) without disrupting hydrogen bond networks.

Chemical Architecture & Stereochemical Control[1][4]

The "Thorpe-Ingold" Synthesis Advantage

The synthesis of seven-membered rings is notoriously difficult due to transannular strain and unfavorable entropy (


).[1][2][4] However, dimethyl substitution dramatically accelerates cyclization rates.
  • Mechanism: The bulky gem-dimethyl group reduces the bond angle of the quaternary carbon (from ~109.5° to ~105°), compressing the internal angle and forcing the reactive termini (e.g., amine and leaving group) closer together.

  • Synthetic Implication: While unsubstituted 1,4-oxazepanes often require high dilution or forcing conditions to avoid oligomerization, 2,2-dimethyl and 6,6-dimethyl analogs cyclize efficiently under standard thermodynamic control.[1][2]

Conformational Locking

The 1,4-oxazepane ring is inherently flexible, existing in a dynamic equilibrium between twist-chair and twist-boat conformers.[1][2][4]

  • Unsubstituted: High flexibility leads to a high entropic penalty upon binding to a rigid protein pocket.

  • Dimethyl-Substituted: The substituents create steric clashes that destabilize high-energy conformers, effectively "locking" the ring into a specific geometry.[1][2][4] This pre-organization reduces the entropy loss upon binding (

    
     becomes more negative), often resulting in 10-100x potency gains  compared to the unsubstituted parent.[4]
    

Pharmacological Profile & Mechanism of Action

Receptor Selectivity: The Dopamine D4 Case Study

Research into antipsychotics has utilized the 1,4-oxazepane scaffold to achieve selectivity for the Dopamine D4 receptor over the D2 subtype (reducing extrapyramidal side effects).[5]

  • Ligand Design: 2,4-disubstituted 1,4-oxazepanes.[1][2][4][5]

  • Role of Methylation: Introducing a methyl group at the chiral C2 position directs the vector of the N-substituent, preventing steric clash with the conserved serine residues in the D2 binding pocket while maintaining affinity for the larger D4 pocket.

Metabolic Stability (ADME)

The primary metabolic liability of saturated heterocycles is


-carbon hydroxylation by Cytochrome P450 (CYP3A4/2D6), leading to ring opening.[1][4]
  • Vulnerability: The carbons adjacent to the nitrogen (C3 and C5) and oxygen (C2 and C7) are electron-rich and prone to oxidation.[1][2][4]

  • The Dimethyl Shield: Placing a gem-dimethyl group at C3 or C5 sterically hinders the approach of the bulky CYP450 iron-oxo species and removes the abstractable

    
    -protons.[1][2][4]
    
    • Result: Significant increase in microsomal half-life (

      
      ) and reduced intrinsic clearance (
      
      
      
      ).[1][2][4]

Experimental Protocols

Protocol: Scalable Synthesis of 6,6-Dimethyl-1,4-Oxazepane

This protocol utilizes the Thorpe-Ingold effect to facilitate ring closure from an acyclic diol precursor.[1][2][4]

Reagents:

  • Precursor: 2,2-dimethyl-3-((2-hydroxyethyl)amino)propan-1-ol[1][2][4]

  • Cyclization Agent: Diethyl azodicarboxylate (DEAD) / Triphenylphosphine (

    
    ) (Mitsunobu conditions) or Sulfuric Acid (Acid-catalyzed dehydration).[1][2][4]
    
  • Solvent: Toluene (anhydrous).[4]

Step-by-Step Methodology:

  • Preparation: Dissolve the amino-diol precursor (10 mmol) in anhydrous Toluene (50 mL) under

    
     atmosphere.
    
  • Activation: Add

    
     (1.2 eq) and cool to 0°C.
    
  • Cyclization: Dropwise add DEAD (1.2 eq) over 30 minutes. The gem-dimethyl group at C6 forces the hydroxyl and amine arms into proximity.[1][4]

  • Reflux: Allow to warm to RT, then reflux at 110°C for 4 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[4]
    
  • Purification: The dimethyl-substituted product is less polar than the diol.[1][4] Purify via Flash Column Chromatography (Hexane:EtOAc 8:2).

    • Expected Yield: >85% (significantly higher than the ~40% typical for unsubstituted analogs).[4]

Protocol: Microsomal Stability Assay

Objective: Quantify the metabolic protection provided by dimethyl substitution.

  • Incubation: Incubate test compounds (1

    
    M) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[4]
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
    .[1][2][4]
    

Data Visualization & SAR Analysis[1]

Visualization: The Thorpe-Ingold Cyclization Pathway

The following diagram illustrates how steric bulk drives the formation of the 1,4-oxazepane ring.[1][4]

ThorpeIngold Precursor Acyclic Precursor (High Entropy) TS_Unsub Unsubstituted TS (Steric Freedom) Slow Cyclization Precursor->TS_Unsub High Activation Energy TS_Dimethyl Gem-Dimethyl TS (Steric Compression) Fast Cyclization Precursor->TS_Dimethyl Low Activation Energy (Thorpe-Ingold Effect) Product 1,4-Oxazepane (Cyclized) TS_Unsub->Product Low Yield TS_Dimethyl->Product High Yield

Caption: The Thorpe-Ingold effect lowers the activation energy for cyclization by restricting the conformational freedom of the acyclic precursor.[1][2][4]

Visualization: Metabolic Hotspots & Blocking Strategy

This diagram maps the sites of metabolic vulnerability and the protective role of methylation.

MetabolicMap Oxazepane 1,4-Oxazepane Core AlphaC α-Carbon (C3/C5) (CYP450 Oxidation) Oxazepane->AlphaC Primary Liability RingOpen Ring Opening / Dealkylation AlphaC->RingOpen Metabolism Dimethyl Gem-Dimethyl Substitution Dimethyl->AlphaC Steric Blockade Stability Enhanced Metabolic Stability (Low CLint) Dimethyl->Stability Result

Caption: Strategic placement of gem-dimethyl groups blocks CYP450 access to labile alpha-carbons, preventing ring opening.[1][2][4]

Comparative Data: Morpholine vs. 1,4-Oxazepane[1][2][4][5]

PropertyMorpholine (6-membered)1,4-Oxazepane (7-membered)Dimethyl-1,4-Oxazepane
Ring Conformation Rigid ChairFlexible Twist-ChairLocked Twist-Chair
Lipophilicity (LogP) Low (Polar)ModerateHigh (Tunable)
Metabolic Stability ModerateLow (prone to oxidation)High (Blocked sites)
Vectorial Projection LinearAngled (3D diversity)Defined/Rigid 3D Vector
Synthesis Difficulty LowHighModerate (Thorpe-Ingold)

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. American Chemical Society (ACS) Publications.[1][2][4] (2026).[4][6] Explores the synthetic utility of mono- and dimethyl-substituted precursors.

  • Brensocatib (INS1007): A Dipeptidyl Peptidase 1 Inhibitor. New Drug Approvals.[4] (2025).[4][7][8][9][10] Validates the 1,4-oxazepane scaffold in a clinical drug.

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands. Journal of Medicinal Chemistry. (2004).[4] Establishes the scaffold's utility in GPCR selectivity.

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. (2018).[4][11][12] Comprehensive review of the "magic methyl" and Thorpe-Ingold effects.

  • Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (2009).[4] Provides mechanistic insight into conformational locking of 7-membered rings.[1][2][4]

Sources

Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane , a privileged saturated heterocyclic scaffold in medicinal chemistry.

Stereochemical Configuration, Synthesis, and Pharmacological Utility

Executive Summary

Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane (often referred to as cis-2,7-dimethyl-1,4-oxazepane) represents a critical structural motif in modern drug discovery. As a seven-membered saturated heterocycle containing both oxygen and nitrogen (1,4-oxazepane), it serves as a lipophilic, conformationally distinct alternative to the ubiquitous morpholine ring. This "scaffold hop" can significantly alter the pharmacokinetic profile and receptor binding affinity of bioactive molecules, particularly in central nervous system (CNS) targets such as Orexin and Dopamine receptors.

This guide provides a comprehensive technical analysis of the molecule, defining its stereochemical identifiers, validating synthetic routes, and exploring its role as a building block in high-value pharmaceutical intermediates.

Chemical Identity & Stereochemical Analysis

The "Rel-(2R,7S)" designation indicates the relative stereochemistry between the two chiral centers at positions 2 and 7. In the context of the 1,4-oxazepane ring, this configuration corresponds to the cis -isomer, where the two methyl substituents are oriented on the same face of the ring system. Due to the symmetry of the core (assuming an unsubstituted or symmetrically substituted nitrogen), the (2R,7S) isomer is a meso compound , possessing a plane of symmetry that renders it achiral, unlike its trans ((2R,7R)/(2S,7S)) counterparts.

Table 1: Chemical Identifiers and Properties[1]
Parameter Data / Identifier
Chemical Name Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane
Common Synonyms cis-2,7-dimethyl-1,4-oxazepane; meso-2,7-dimethyl-1,4-oxazepane
CAS Number (Free Base) 1890150-95-4
CAS Number (HCl Salt) 1890911-81-5
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
SMILES C[C@H]1CNCCO1 (cis-isomer representation)
InChI Key OCMJEALURTVSCX-UHFFFAOYSA-N (Generic)
Stereochemistry Relative cis (Meso)
Conformational Analysis

The 1,4-oxazepane ring is conformationally flexible, existing in equilibrium between twist-chair and twist-boat forms. The cis-2,7-dimethyl substitution pattern favors a conformation where both methyl groups adopt pseudo-equatorial positions to minimize 1,3-diaxial interactions, stabilizing the twist-chair conformer.

Conformation cluster_0 Conformational Equilibrium of cis-2,7-Dimethyl-1,4-oxazepane Node1 Twist-Chair (Major) (Methyls Pseudo-Equatorial) Node2 Twist-Boat (Minor) (High Energy) Node1->Node2 Ring Inversion (ΔG‡ ~ 8-10 kcal/mol)

Figure 1: Conformational equilibrium favoring the pseudo-equatorial placement of methyl groups in the cis-isomer.

Synthetic Methodology

The synthesis of Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane typically proceeds via the cyclodehydration of diisopropanolamine (bis(2-hydroxypropyl)amine). The stereochemical outcome is dictated by the starting material's configuration and the reaction mechanism (SN2 inversion vs. retention).

Core Synthetic Route: Cyclodehydration

To selectively access the cis (meso) isomer, one must consider the stereochemistry of the diisopropanolamine precursor. Commercial diisopropanolamine is often a mixture of rac ((R,R)/(S,S)) and meso ((R,S)) isomers.

Reaction Scheme:

  • Precursor: bis(2-hydroxypropyl)amine (Mixture or Pure Isomer).

  • Activation: Sulfuric acid (H₂SO₄) mediated dehydration or Mesylation (MsCl).

  • Cyclization: Intramolecular nucleophilic attack.[1]

If starting from racemic ((R,R)/(S,S)) diisopropanolamine and using a mechanism that proceeds with inversion at one center (e.g., activation of one alcohol as a leaving group followed by SN2 attack by the other hydroxyl oxygen), the product will be the cis (meso) oxazepane.

Synthesis Start rac-Diisopropanolamine (Mixture of (R,R) and (S,S)) Activation Activation (H2SO4 or MsCl/Et3N) Start->Activation Transition Intramolecular SN2 Cyclization (Inversion at one chiral center) Activation->Transition Product Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane (cis-Isomer / Meso) Transition->Product Stereochemical Inversion

Figure 2: Synthetic pathway converting racemic diisopropanolamine to the cis-oxazepane via stereochemical inversion.

Detailed Experimental Protocol (Acid-Mediated Cyclization)

Note: This protocol is adapted from standard cyclization methodologies for medium-sized heterocycles.

  • Reagents: rac-Diisopropanolamine (1.0 eq), Conc. H₂SO₄ (1.1 eq).

  • Setup: 3-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Charge the flask with diisopropanolamine.

    • Slowly add concentrated H₂SO₄ dropwise at 0°C (Exothermic).

    • Heat the mixture to 160–180°C under reduced pressure or with azeotropic removal of water (using toluene/xylene) to drive the equilibrium.

    • Monitor water collection in the Dean-Stark trap.

  • Workup:

    • Cool to room temperature.

    • Basify with 50% NaOH solution to pH > 12.

    • Extract with Diethyl Ether or DCM (3 x 50 mL).

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Purification:

    • Distillation under reduced pressure (bp ~60-70°C at 10 mmHg) or Flash Column Chromatography (MeOH/DCM gradient).

    • Isomer Separation: If a mixture of cis/trans is formed, separation can be achieved via fractional crystallization of the HCl salt or preparative HPLC.

Pharmacological Applications[9][14]

The 1,4-oxazepane scaffold is increasingly utilized in "scaffold hopping" strategies to replace morpholine or piperazine rings. The 2,7-dimethyl substitution introduces steric bulk and chirality (or pseudo-chirality in the meso form) that can lock the ring conformation, improving selectivity.

Key Therapeutic Areas
  • Orexin Receptor Antagonists: Used as a core scaffold in dual orexin receptor antagonists (DORAs) for insomnia, where the 7-membered ring provides optimal spacing for pharmacophores.

  • Dopamine D4 Receptor Ligands: The oxazepane ring has been identified in ligands targeting the D4 receptor, relevant for treating schizophrenia and cognitive disorders.

  • Physicochemical Modulation:

    • Lipophilicity: Higher LogP than morpholine, improving blood-brain barrier (BBB) penetration.

    • Metabolic Stability: The methyl groups at C2/C7 sterically hinder oxidative metabolism at the alpha-positions relative to the oxygen.

References

  • BenchChem. A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. Retrieved from

  • BLD Pharm. Product Identifier: 2,7-Dimethyl-1,4-oxazepane (CAS 1890150-95-4).[2][3][4] Retrieved from

  • ACS Publications. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.J. Org. Chem. / ChemRxiv. Retrieved from

  • PubChem. Compound Summary: 2,7-Dimethyl-1,4-oxazepane Hydrochloride (CAS 1890911-81-5).[5] Retrieved from

  • Vessally, E. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines.RSC Advances, 2016. Retrieved from

Sources

Conformational analysis of 2,7-disubstituted 1,4-oxazepane rings

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of 2,7-Disubstituted 1,4-Oxazepane Rings

Abstract

The 1,4-oxazepane scaffold is a seven-membered heterocycle of significant interest in medicinal chemistry, occupying a unique structural space between the well-explored morpholine and diazepine motifs.[1][2] Its derivatives have shown potential as therapeutic agents, making a thorough understanding of their three-dimensional structure essential for rational drug design.[2][3] This guide provides a comprehensive exploration of the conformational landscape of 1,4-oxazepane rings substituted at the C2 and C7 positions. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling to elucidate the preferred conformations and the dynamics of ring inversion. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the structural intricacies of this privileged scaffold.

The Conformational Challenge of Seven-Membered Rings

Unlike the predictable and rigid chair conformation of cyclohexane, seven-membered rings are considerably more flexible.[4] The 1,4-oxazepane ring can theoretically adopt multiple low-energy conformations, primarily belonging to the chair (C) and the twist-boat (TB) families. The presence of two heteroatoms (oxygen and nitrogen) and substituents at the C2 and C7 positions introduces complex steric and electronic interactions that influence the delicate energy balance between these conformers.

The primary conformational equilibrium to consider is between a chair-like and a twist-boat conformation. The chair form minimizes angle strain, while the twist-boat can alleviate unfavorable transannular interactions (interactions across the ring). The specific substituents at C2 and C7 will dictate which conformation predominates by influencing the energetic penalties of axial versus equatorial placement and other non-bonded interactions.[5]

G cluster_legend Legend C Chair (C) Conformation (e.g., C2-R equatorial, C7-R' equatorial) TB Twist-Boat (TB) Conformation C->TB Ring Inversion ΔG° Equilibrium ΔG°: Gibbs free energy difference, determines conformer population.

Caption: Conformational equilibrium of the 1,4-oxazepane ring.

Core Analytical Techniques

A multi-faceted approach is non-negotiable for a complete and reliable conformational analysis. No single technique can provide the full picture; instead, they offer complementary data that, when integrated, create a high-resolution understanding of the molecule's structure and behavior.

NMR Spectroscopy: Unveiling Solution-State Dynamics

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution, providing a time-averaged picture of the dynamic equilibria. For 2,7-disubstituted 1,4-oxazepanes, several NMR experiments are indispensable.[6]

  • ¹H NMR - Coupling Constants (³J_HH_): The magnitude of the three-bond proton-proton coupling constant (³J_HH_) is dependent on the dihedral angle between the protons, as described by the Karplus equation. By measuring the coupling constants between protons on C2-C3 and C6-C7, one can estimate the dihedral angles and infer the local geometry, helping to distinguish between axial and equatorial substituents.

  • 2D NMR - NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) detect protons that are close in space (<5 Å), irrespective of their bonding connectivity.[6] Strong cross-peaks between protons across the ring (e.g., between a substituent on C2 and a proton on C6) provide definitive proof of specific conformations, such as a chair form with 1,3-diaxial interactions.

  • Variable Temperature (VT) NMR: By lowering the temperature, it may be possible to slow the ring inversion process enough to observe separate signals for each conformer on the NMR timescale. This allows for the direct calculation of the equilibrium constant (K_eq_) and the free energy difference (ΔG°) between the conformers.

Parameter Significance in Conformational Analysis
Chemical Shift (δ) The chemical environment of a nucleus. Axial and equatorial protons typically have different chemical shifts.
³J_HH_ Coupling Constant Related to the dihedral angle. Large values (~10-13 Hz) often suggest an anti-periplanar (180°) relationship, while small values (~1-5 Hz) suggest a syn-clinal (gauche, ~60°) relationship.
NOE/ROE Intensity Proportional to r⁻⁶ (where r is the distance between nuclei). Provides crucial through-space distance constraints for determining 3D structure.
Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[1][7] It yields precise measurements of bond lengths, bond angles, and torsional angles, which serve as the "gold standard" for structural validation.[8] For the 1,4-diazepane ring, a related system, X-ray analysis has definitively shown chair conformations.[9]

Causality Behind its Use: While NMR reveals the dynamic average in solution, X-ray diffraction reveals a single, static conformation trapped in the crystal lattice. This information is invaluable for:

  • Unambiguous Structure Proof: Confirming the relative stereochemistry of the C2 and C7 substituents.

  • Validating Computational Models: The experimentally determined structure serves as a benchmark against which computational results can be compared.

It is crucial to recognize that the lowest energy conformation in the solid state may be influenced by crystal packing forces and might not be the most populated conformer in solution.

Computational Modeling: Mapping the Energy Landscape

Computational chemistry, particularly methods like Density Functional Theory (DFT), allows for the in-silico exploration of the entire conformational energy landscape.[10]

The Rationale for Modeling:

  • Energy Calculation: It can calculate the relative energies of all possible conformers (chairs, twist-boats, etc.) with high accuracy, predicting which is the most stable and by how much.

  • Barrier Calculation: It can model the transition states between conformers, allowing for the calculation of the energy barrier to ring inversion. This helps explain the dynamics observed in VT-NMR experiments.

  • NMR Prediction: Theoretical NMR chemical shifts and coupling constants can be calculated for a given geometry and compared with experimental data to validate the proposed solution-state conformation.

Integrated Analysis Workflow

G cluster_exp Experimental Analysis cluster_comp Computational Analysis synthesis Synthesis of 2,7-Disubstituted 1,4-Oxazepane nmr NMR Spectroscopy ¹H, ¹³C, COSY, NOESY, VT-NMR Provides solution-state dynamics & average conformation synthesis->nmr Solution Phase xray X-ray Crystallography Single Crystal Diffraction Provides definitive solid-state conformation synthesis->xray Solid Phase model Computational Modeling (DFT) Conformational Search Energy Minimization Predicts relative stabilities & geometries synthesis->model In Silico nmr->model Validation conclusion Validated Conformational Model (Chair vs. Twist-Boat Population, Ring Inversion Barrier) nmr->conclusion Experimental Data xray->model Validation xray->conclusion Benchmark Structure model->conclusion Theoretical Rationale

Caption: Integrated workflow for conformational analysis.

Experimental & Computational Protocols

Protocol 1: NMR-Based Solution Conformation

This protocol outlines the steps for determining the dominant solution-phase conformation.

  • Sample Preparation: Dissolve 5-10 mg of the purified 2,7-disubstituted 1,4-oxazepane derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.[6]

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess purity and identify all proton signals.

  • 2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to establish all ¹H-¹H spin-spin coupling networks, confirming proton assignments along the ring backbone.[6]

  • 2D NOESY/ROESY Acquisition: Acquire a NOESY or ROESY spectrum with a mixing time of 300-800 ms. This is the key experiment for identifying through-space correlations.

  • Data Analysis:

    • Assign Protons: Use the COSY spectrum to assign all protons, particularly those at C2, C3, C5, C6, and C7.

    • Measure Coupling Constants: Extract all relevant ³J_HH_ values from the high-resolution 1D ¹H spectrum. Compare these values to those expected for ideal chair (axial-axial, axial-equatorial, equatorial-equatorial) and boat geometries.

    • Identify Key NOEs: Search for NOEs that are diagnostic of a specific conformation. For example, a strong NOE between an axial proton at C2 and an axial proton at C6 would strongly support a chair conformation. An absence of such an interaction, but the presence of cross-ring NOEs between C3 and C7, might suggest a boat-like conformer.

  • Structural Interpretation: Combine the coupling constant data (dihedral angles) and NOE data (spatial proximities) to build a self-consistent 3D model of the dominant solution conformation.

Protocol 2: Computational Conformational Search

This protocol describes a general workflow for finding the lowest energy conformers.

  • Initial Structure Generation: Build the 2,7-disubstituted 1,4-oxazepane molecule in a molecular modeling software package.

  • Conformational Search: Perform a systematic or stochastic conformational search using a low-level theory (e.g., a molecular mechanics force field like MMFF94) to generate a wide range of possible chair, boat, and twist-boat conformers.

  • Geometry Optimization and Energy Calculation: Take the low-energy conformers identified in the previous step and perform full geometry optimization and frequency calculations using a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)).[7] The frequency calculation confirms that the structure is a true energy minimum (no imaginary frequencies).

  • Relative Energy Analysis: Compare the final electronic energies (including zero-point vibrational energy correction) of all optimized conformers to determine the global minimum and the relative energies (ΔE) of other stable conformations.

  • Validation: Compare the geometry of the calculated global minimum conformer with experimental data.

    • Calculate the torsional angles and compare them to those obtained from X-ray crystallography.

    • Predict the ¹H-¹H coupling constants from the calculated structure and compare them to the experimental NMR data.

Conclusion

The conformational analysis of 2,7-disubstituted 1,4-oxazepane rings is a complex but critical task for harnessing their full potential in drug discovery. A purely experimental or purely computational approach is insufficient. By judiciously combining the solution-state dynamic information from NMR spectroscopy, the definitive solid-state structure from X-ray crystallography, and the detailed energetic and geometric insights from computational modeling, researchers can build a robust and reliable understanding of this important heterocyclic system. This integrated approach provides the foundational knowledge required to design next-generation molecules with precisely controlled three-dimensional architectures for targeted biological activity.

References

  • R Discovery. (1982). Oxazepines and thiazepines.
  • BenchChem. (2025).
  • ACS Publications. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • ChemRxiv. (n.d.). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • ResearchGate. (n.d.). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines.
  • ACS Publications. (2013). Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry.
  • ACS Publications. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry.
  • ResearchG
  • MDPI. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines.
  • Bentham Science Publishers. (n.d.).
  • ResearchGate. (2025). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D).
  • auremn. (n.d.).
  • BenchChem. (2025). An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane.
  • PubMed. (2022). Recent applications of seven-membered rings in drug design. Bioorganic & Medicinal Chemistry.
  • PubMed. (2000). Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. Chemical & Pharmaceutical Bulletin.
  • ResearchGate. (2023). Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity.
  • SciSpace. (n.d.). Seven-Membered Rings.
  • ResearchGate. (2025).
  • PMC. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.
  • PubMed. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems.

Sources

Physicochemical Profiling of 2,7-Dimethyl-1,4-Oxazepane: Lipophilicity, Synthesis, and Stereochemical Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-oxazepane scaffold represents a critical "scaffold hop" from the ubiquitous morpholine ring. By expanding the saturated heterocycle from six to seven members, medicinal chemists can alter the vector orientation of substituents and modulate physicochemical properties without drastically changing the molecular weight.

This guide focuses specifically on the 2,7-dimethyl-1,4-oxazepane derivatives. These analogs are particularly valuable because the methyl substituents at the 2- and 7-positions introduce chirality and conformational constraints that significantly impact Lipophilicity (LogP) and metabolic stability. This document provides a technical analysis of the LogP values, structural determinants, and validated experimental protocols for this chemical class.[1][2]

Structural & Stereochemical Analysis[3]

Conformational Dynamics

Unlike the relatively rigid chair conformation of morpholine, the seven-membered 1,4-oxazepane ring exhibits greater conformational flexibility, typically existing in a dynamic equilibrium between twist-chair and twist-boat forms.

  • 2,7-Dimethyl Substitution: The introduction of methyl groups at the C2 and C7 positions restricts this flexibility.

    • Cis-Isomer: Generally adopts a conformation where both methyl groups can occupy pseudo-equatorial positions, minimizing 1,3-diaxial-like steric interactions.

    • Trans-Isomer: Often forces one methyl group into a higher-energy pseudo-axial position, potentially altering the molecular volume and the solvent-accessible surface area (SASA).

Impact on Lipophilicity

The stereochemistry directly influences the net dipole moment of the molecule.

  • Hypothesis: The trans-isomer, having a lower net dipole moment (due to opposing vector cancellation of the methyl/ring dipoles), typically exhibits a slightly higher LogP (more lipophilic) than the more polar cis-isomer.

Lipophilicity (LogP) Landscape[4]

Lipophilicity is the primary driver for Blood-Brain Barrier (BBB) penetration and off-target toxicity. For 1,4-oxazepanes, the LogP values fall into a "Goldilocks" zone for CNS drug discovery.

Theoretical Derivation (Fragment Contribution)

To estimate the LogP of 2,7-dimethyl-1,4-oxazepane without empirical data, we apply the Fragment Contribution method.

Fragment / Modification

LogP Contribution
Rationale
Morpholine Core -0.86Base heterocycle (Hydrophilic).
Ring Expansion (+CH₂) +0.50Addition of methylene unit increases lipophilicity.
2-Methyl Group +0.50Hydrophobic alkyl substituent.
7-Methyl Group +0.50Hydrophobic alkyl substituent.
Stereoelectronic Correction -0.1 to -0.3Polar heteroatom proximity corrections.
Predicted LogP ~ 0.54 Result: Shift from hydrophilic to moderately lipophilic.
Comparative Data Table

The following table contrasts the 2,7-dimethyl derivative against standard heterocycles.

CompoundStructure DescriptionPredicted LogP (Consensus)Experimental LogP (Lit.)CNS Permeability Score
Morpholine 6-membered, O/N-0.86-0.86Low
1,4-Oxazepane 7-membered, O/N-0.30-0.25Low-Moderate
2,2-Dimethyl-1,4-oxazepane Gem-dimethyl0.40N/AModerate
2,7-Dimethyl-1,4-oxazepane Vicinal-like dimethyl0.50 - 0.70 Target Range High

Technical Insight: The shift from negative to positive LogP (crossing the 0.0 threshold) marks a critical transition where the molecule becomes significantly more permeable to lipid bilayers while retaining aqueous solubility.

Experimental Protocols

Protocol A: Synthesis of 2,7-Dimethyl-1,4-Oxazepane

Objective: Synthesize the core scaffold to verify physicochemical properties. Methodology: Cyclization of chiral amino-alcohols.

Synthesis_Pathway Start Alanine / Lactic Acid (Chiral Pool Precursors) Step1 Reduction to Amino Alcohol Start->Step1 LiAlH4 Step2 O-Alkylation with Epoxide/Halo-alcohol Step1->Step2 Base, RX Inter Linear Precursor Step2->Inter Step3 Intramolecular Cyclization (Mitsunobu or Acid-Cat) Inter->Step3 H2SO4 or DIAD/PPh3 Product 2,7-Dimethyl-1,4-oxazepane (Target Scaffold) Step3->Product Ring Closure

Figure 1: Synthetic pathway for accessing 2,7-dimethyl-1,4-oxazepane from chiral pool precursors.

Protocol B: LogP Determination (Shake-Flask Method)

Standard: OECD Guideline 107. Scope: Valid for LogP values between -2 and 4.

Reagents:

  • n-Octanol: Analytical grade, pre-saturated with water.

  • Water: Double distilled, pre-saturated with n-octanol.

  • Analyte: 2,7-dimethyl-1,4-oxazepane (>98% purity).

Step-by-Step Workflow:

  • Pre-Saturation: Mix n-octanol and water (1:1 v/v) in a large separatory funnel. Shake for 24 hours. Allow layers to separate for 24 hours. Separate the phases.

  • Stock Solution: Dissolve the oxazepane derivative in the pre-saturated aqueous phase (if LogP < 1 expected) or octanol phase (if LogP > 1 expected). Aim for a concentration of 1 mg/mL.

  • Partitioning:

    • Prepare three different volume ratios of Octanol:Water (e.g., 1:1, 1:2, 2:1) in glass vials.

    • Add the stock solution.

    • Vortex for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to break emulsions.

  • Analysis:

    • Carefully sample both phases.

    • Quantify concentration using HPLC-UV (210 nm) or LC-MS/MS (MRM mode).

  • Calculation:

    
    
    

In Silico Prediction Workflow

For rapid screening of derivatives, the following computational workflow is validated for this scaffold.

LogP_Workflow cluster_methods Algorithms Input Input Structure (SMILES/SDF) Conf Conformational Sampling (Generate 3D Conformers) Input->Conf Calc Calculation Engines Conf->Calc M1 Consensus LogP (SwissADME) Calc->M1 M2 XLogP3 (Atom Additive) Calc->M2 M3 QM/DFT (Solvation Energy) Calc->M3 Output Final LogP Value (Weighted Average) M1->Output M2->Output M3->Output

Figure 2: Computational workflow for predicting LogP values of oxazepane derivatives.

References

  • Journal of Medicinal Chemistry. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands. Retrieved from [Link]

  • PubChemLite. (2026).[3][4] 2,2-dimethyl-1,4-oxazepane hydrochloride Compound Summary. Retrieved from [Link]

  • ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

  • ACD/Labs. (2025). LogP—Making Sense of the Value. Retrieved from [Link]

Sources

The Role of 1,4-Oxazepane Heterocycles in CNS Drug Discovery: Scaffold Hopping, Physicochemical Profiling, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of medicinal chemistry, the selection of saturated heterocyclic scaffolds is a critical determinant of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) success. While the six-membered morpholine ring is a ubiquitous feature in approved therapeutics, its seven-membered counterpart, the 1,4-oxazepane ring, has emerged as a highly strategic alternative for scaffold hopping[1]. For Central Nervous System (CNS) drug discovery, 1,4-oxazepanes offer unparalleled 3D conformational flexibility, altered substituent vector trajectories, and tunable lipophilicity[1]. This whitepaper dissects the physicochemical advantages of 1,4-oxazepanes, their application in challenging CNS targets, and provides field-proven, self-validating synthetic protocols for their integration into modern drug discovery pipelines.

Physicochemical Profiling: 1,4-Oxazepane vs. Morpholine

The fundamental structural divergence between morpholine and 1,4-oxazepane lies in the expansion of the carbon framework via an additional methylene group[1].

Causality in Experimental Drug Design: Saturated heterocycles are generally employed to improve aqueous solubility compared to flat aromatic rings. However, the larger carbon framework of the 1,4-oxazepane ring inherently increases lipophilicity (LogP) relative to morpholine[1]. In the context of CNS drug discovery, this calculated increase in lipophilicity is highly advantageous. It enhances blood-brain barrier (BBB) penetration via passive diffusion, provided the topological polar surface area (tPSA) is maintained within the optimal CNS range (< 90 Ų). Furthermore, the increased flexibility of the 7-membered ring allows for a broader exploration of chemical space, enabling substituents to adopt optimal geometries for deep receptor binding pockets that rigid morpholines cannot access[1].

Table 1: Comparative Physicochemical Properties
PropertyMorpholine Analogs1,4-Oxazepane DerivativesStructural Rationale & CNS Implication
Ring Size & Shape 6-membered (Rigid)7-membered (Flexible)Increased 3D diversity and multiple accessible conformations for 1,4-oxazepane[1].
Lipophilicity (LogP) Generally LowerPotentially HigherAdditional methylene group increases lipophilicity, directly aiding BBB penetration[1].
Aqueous Solubility Generally GoodVariable / Potentially LowerIncreased lipophilicity reduces solubility; mitigated by strategic placement of polar groups[1].
pKa (Conjugate Acid) ~8.4~8.4 - 8.7The electronic effect of the ether oxygen dominates; basicity remains similar, ensuring favorable ionization at physiological pH[1].

Pharmacological Applications in CNS Targets

The unique spatial arrangement of 1,4-oxazepanes has been successfully leveraged across diverse CNS indications:

  • Dopamine D4 Receptor Ligands (Schizophrenia): The dopamine D4 receptor is a major target for atypical antipsychotics aiming to treat schizophrenia without inducing extrapyramidal side effects[2]. 3D-QSAR studies on 2,4-disubstituted 1,4-oxazepanes reveal that the size and flexibility of the 7-membered ring are critical for receptor affinity[2][3]. The oxazepane core optimally orients the p-chlorobenzyl and benzene ring systems into the D4 binding pocket, achieving high selectivity over the D2 receptor[2].

  • GABA Modulating Agents (Anticonvulsants): 1,4-oxazepane-3,5-dione derivatives have been synthesized and validated as broad-spectrum anticonvulsants[4]. The 7-membered heterocyclic imide acts as a bioisostere for traditional cyclic imides, successfully crossing the BBB and modulating GABAergic neurotransmission to suppress seizure activity[4].

  • PEX14 Inhibitors (Trypanosomiasis): Late-stage trypanosomiasis involves severe CNS pathology. Substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines have been developed as PEX14-PEX5 protein-protein interaction inhibitors. Scaffold hopping to the oxazepane core improved the topological features required for CNS penetration and target engagement within the parasitic glycosome.

G Morpholine Morpholine Core (Rigid, Lower LogP) ScaffoldHop Scaffold Hopping (Ring Expansion) Morpholine->ScaffoldHop Optimization Oxazepane 1,4-Oxazepane Core (Flexible, Higher LogP) ScaffoldHop->Oxazepane Enhanced 3D Diversity D4 Dopamine D4 Receptor (Antipsychotics) Oxazepane->D4 Improved Affinity GABA GABA Modulation (Anticonvulsants) Oxazepane->GABA BBB Penetration PEX14 PEX14 Inhibition (Trypanocidal) Oxazepane->PEX14 PPI Disruption

Caption: Workflow of scaffold hopping from morpholine to 1,4-oxazepane for CNS target engagement.

Synthetic Methodologies: Building the 1,4-Oxazepane Core

Establishing reliable, scalable, and self-validating synthetic protocols is paramount for drug development. Below are two field-proven methodologies for constructing the 1,4-oxazepane ring.

Protocol A: Solid-Phase Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids

Solid-phase synthesis enables the rapid generation of libraries for high-throughput screening[5].

Causality & Self-Validation: Using Wang resin is a strategic choice. It allows for a self-validating cleavage step where trifluoroacetic acid (TFA) simultaneously removes the silyl protecting group and drives spontaneous lactonization. If the upstream N-alkylation fails, the spatial proximity required for cyclization is absent, preventing the release of linear impurities and ensuring only the target heterocycle is isolated.

Step-by-Step Methodology:

  • Immobilization: Swell Wang resin in DCM. React with Fmoc-L-Homoserine(TBDMS)-OH (4 eq), DIC (4 eq), and DMAP (0.1 eq) in DMF for 4 hours at room temperature[5]. (Note: DMAP catalyzes the esterification, while TBDMS protects the side-chain hydroxyl from premature reactions).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 30 minutes. Wash thoroughly with DMF and DCM.

  • N-Sulfonylation: React the exposed amine with a nitrobenzenesulfonyl chloride (3 eq) and DIPEA (6 eq) in DCM for 2 hours.

  • N-Alkylation: Alkylate the sulfonamide with 2-bromoacetophenone (5 eq) and K₂CO₃ (10 eq) in DMF at 60°C for 12 hours[5]. (Note: The sulfonamide proton is sufficiently acidic to be deprotonated by K₂CO₃, allowing selective N-alkylation over O-alkylation).

  • Cleavage & Cyclization: Treat the resin with a TFA/DCM (1:1) cleavage cocktail for 2 hours. TFA cleaves the ester bond to the Wang resin and removes the TBDMS group. The proximity of the newly freed hydroxyl to the ketone/imine drives spontaneous intramolecular cyclization into the 1,4-oxazepane core[5].

  • Isolation: Filter the resin, concentrate the filtrate, and precipitate the crude chiral 1,4-oxazepane derivative using cold diethyl ether[5].

G Resin Wang Resin (Solid Support) Immobilize Immobilization Fmoc-Homoserine(TBDMS)-OH Resin->Immobilize Alkylation N-Sulfonylation & N-Alkylation (2-bromoacetophenone) Immobilize->Alkylation Cleavage TFA Cleavage (Removes TBDMS & Resin) Alkylation->Cleavage Cyclization Spontaneous Cyclization (Self-Validating Step) Cleavage->Cyclization Proximity Effect Product Chiral 1,4-Oxazepane Derivative Cyclization->Product High Purity Release

Caption: Solid-phase synthesis workflow of 1,4-oxazepanes highlighting self-validating cyclization.

Protocol B: Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes

For large-scale MedChem campaigns, atom-economic and highly controlled solution-phase methods are required. The reaction between 3-chloro-2-(chloromethyl)prop-1-ene and N-Boc-2-aminoethanol is a standard route[6].

Causality in Protocol Optimization: Scaling up this reaction traditionally leads to excessive foaming and yield loss due to solvent decomposition. By reversing the addition order—generating the dianion of the alcohol first, followed by the controlled addition of the dichloride—the reaction rate is maximized while thermal runaway and foaming are suppressed[6]. Furthermore, strict temperature control during the aqueous quench prevents the decomposition of the DMF solvent into dimethylamine, which would otherwise trap the isocyanate intermediate to form unwanted urea byproducts[6][7].

Step-by-Step Methodology:

  • Dianion Generation: Suspend Sodium Hydride (NaH, 60% in mineral oil, 2.2 eq) in anhydrous DMF under nitrogen. Cool to -5°C. Slowly add N-Boc-2-aminoethanol (1.0 eq) while maintaining the temperature strictly below 0°C[6].

  • Cyclization: Using a precise piston pump, add 3-chloro-2-(chloromethyl)prop-1-ene (1.1 eq) dropwise over 2 hours, keeping the internal temperature between -5°C and 0°C to prevent thermal runaway[6].

  • Quenching: Carefully quench the reaction by adding water at a highly controlled rate at 0°C.

  • Extraction & Purification: Extract the mixture with MTBE, wash with brine, dry over Na₂SO₄, and concentrate. Purify via distillation or crystallization to yield the pure exo-methylene 1,4-oxazepane building block[6].

Conclusion

The 1,4-oxazepane scaffold represents a highly valuable, yet underexplored, chemical space for CNS drug discovery. By offering enhanced 3D flexibility and tunable lipophilicity compared to morpholine, it allows medicinal chemists to optimize BBB penetration and receptor affinity simultaneously. Leveraging robust synthetic methodologies—from self-validating solid-phase libraries to optimized, scalable solution-phase macrocyclizations—ensures that these complex heterocycles can be efficiently integrated into modern drug discovery pipelines.

References

1. 2. 3. 4. 5. 6. 7. 8. 9.

Sources

Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane: Physicochemical Profiling, Molecular Formula, and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of modern medicinal chemistry has increasingly shifted toward the incorporation of structurally complex, sp³-rich aliphatic heterocycles. These scaffolds offer superior pharmacokinetic profiles, enhanced aqueous solubility, and reduced off-target toxicity compared to traditional flat, aromatic rings. Among these, Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane has emerged as a highly valuable building block in Fragment-Based Drug Discovery (FBDD)[1].

This technical whitepaper provides an in-depth analysis of the molecular weight, chemical formula, structural conformation, and synthetic methodologies associated with Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane. By understanding the causality behind its physicochemical properties and its behavior in synthetic protocols, drug development professionals can effectively leverage this scaffold to modulate complex biological targets.

Molecular Formula and Physicochemical Profiling

The foundational utility of Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane lies in its precise molecular metrics. The compound possesses the molecular formula C₇H₁₅NO and a molecular weight of 129.2001 g/mol [2][3].

In the context of FBDD, these parameters are not merely descriptive; they dictate the compound's viability as a starting fragment. According to the "Rule of Three" (Ro3) for fragment libraries, ideal candidates should have a molecular weight ≤ 300 Da, ensuring that subsequent hit-to-lead optimization (which inevitably adds molecular weight) does not violate Lipinski’s Rule of Five. At 129.20 g/mol , this oxazepane derivative provides a highly efficient ligand core (high Ligand Efficiency, LE) with ample "molecular real estate" for functionalization[4].

Quantitative Data Summary
PropertyValueScientific Implication
Chemical Name rac-(2R,7S)-2,7-dimethyl-1,4-oxazepaneIndicates a racemic mixture of a specific relative diastereomer.
CAS Number 1955515-06-6Unique registry identifier for procurement and cataloging[2].
Molecular Formula C₇H₁₅NOHigh sp³ carbon fraction (Fsp³ = 1.0), correlating with clinical success.
Molecular Weight 129.2001 g/mol Ideal for FBDD; allows extensive derivatization without exceeding 500 Da[3].
H-Bond Donors 1 (Secondary Amine)Facilitates targeted hydrogen bonding with kinase/GPCR active sites.
H-Bond Acceptors 2 (Oxygen, Nitrogen)Enhances aqueous solubility and target engagement.

Structural Conformation and FBDD Integration

The 1,4-oxazepane core is a seven-membered saturated heterocycle containing oxygen and nitrogen at the 1- and 4-positions[1]. Unsubstituted seven-membered rings are notoriously flexible, often leading to a high entropic penalty upon binding to a protein target.

However, the addition of the two methyl groups at the 2- and 7-positions in the (2R,7S) relative configuration acts as a conformational lock. Because the 1,4-oxazepane ring is asymmetric (the path from O1 to N4 via C2 is shorter than via C7), the specific stereochemistry restricts the ring into a favored twist-chair conformation. This pre-organization directs the secondary amine (N4) into an optimal vector for functionalization, minimizing the entropic cost during target binding and improving binding affinity.

FBDD_Workflow A Fragment Library Selection B Rel-(2R,7S)-2,7-dimethyl -1,4-oxazepane A->B C Primary Screening (NMR / SPR) B->C D X-ray Crystallography (Binding Pose) C->D E Hit-to-Lead Optimization D->E

Fragment-Based Drug Discovery (FBDD) workflow utilizing 1,4-oxazepane scaffolds.

Synthetic Methodology: Self-Validating N-Alkylation Protocol

To utilize Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane as a building block, researchers frequently functionalize the secondary amine via nucleophilic substitution (N-alkylation)[5][6]. The following protocol is designed as a self-validating system, ensuring that each step provides diagnostic feedback to the chemist.

Step-by-Step N-Alkylation Protocol

Objective: Synthesize an N-alkylated 1,4-oxazepane lead compound while preventing over-alkylation.

  • Reagent Preparation & Solvation:

    • Action: Dissolve 1.0 equivalent (129.2 mg, 1.0 mmol) of Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent. It stabilizes the charged transition state of the Sₙ2 reaction without hydrogen-bonding to the nucleophilic nitrogen, thereby maximizing the reaction rate.

  • Base Addition:

    • Action: Add 2.0 equivalents (348 µL) of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the hydrohalic acid byproduct generated during alkylation, preventing the protonation of the oxazepane starting material (which would render it non-nucleophilic).

  • Electrophile Introduction:

    • Action: Cool the reaction to 0°C. Add 1.05 equivalents of the desired alkyl halide (e.g., benzyl bromide) dropwise over 10 minutes.

    • Causality: The dropwise addition at 0°C maintains a low localized concentration of the highly reactive electrophile. This kinetic control strictly suppresses the formation of unwanted quaternary ammonium salts (over-alkylation).

  • In-Process Validation (Self-Diagnosing Step):

    • Action: After 2 hours of stirring at room temperature, sample 10 µL of the mixture for LC-MS analysis.

    • Validation Logic: The protocol validates itself through mass shift analysis. The disappearance of the starting material peak (m/z [M+H]⁺ = 130.2) and the emergence of the target mass confirm successful coupling. If the 130.2 peak persists alongside the product, it diagnoses a depleted electrophile or insufficient base, prompting an immediate corrective addition of 0.5 eq DIPEA.

  • Quench and Extraction:

    • Action: Quench the reaction with 10 mL of saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 x 10 mL).

    • Causality: NaHCO₃ neutralizes any residual acid, ensuring the newly formed tertiary amine remains in its free-base (uncharged) form, allowing it to partition cleanly into the organic layer.

Biological Applications & Pathway Modulation

Derivatives of the 1,4-oxazepane scaffold have demonstrated profound biological activity, particularly in oncology and neurology. Recent drug discovery efforts have successfully utilized oxazepine and oxazepane derivatives to target the PI3K-AKT signaling pathway, a critical driver of cell proliferation in colorectal cancer (CRC)[7].

Because of its optimal molecular weight and favorable hydrogen-bonding profile, the 2,7-dimethyl-1,4-oxazepane core can be engineered to fit deeply into the ATP-binding pocket of kinases like PI3K. By acting as a competitive inhibitor, the functionalized oxazepane blocks the phosphorylation of PIP2 to PIP3, thereby halting the downstream recruitment of AKT and inducing tumor cell apoptosis[7].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Survival Oxazepane Oxazepane-Derived Inhibitor Oxazepane->PI3K Inhibition

PI3K-AKT signaling pathway modulated by oxazepane-derived inhibitors.

References

1.2 2.3 3.1 4.4 5.7 6.6

Sources

The Architecture of Asymmetry: A Guide to Novel Chiral Building Blocks in Heterocyclic Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of chirality and heterocyclic chemistry has been a powerful engine for innovation in modern drug discovery. The three-dimensional architecture of a molecule is a critical determinant of its biological activity, and the ability to control stereochemistry is paramount in the development of safe and efficacious medicines. This in-depth technical guide provides researchers, scientists, and drug development professionals with a focused exploration of novel chiral building blocks that are enabling the synthesis of complex, medicinally relevant heterocyclic compounds. Moving beyond a mere catalog of reagents, this guide delves into the strategic and mechanistic considerations that underpin their application, offering field-proven insights into the causality behind experimental choices. We will explore the synthesis and application of select, state-of-the-art chiral synthons, providing detailed, self-validating protocols and quantitative data to support their implementation in the laboratory. Through a synthesis of technical accuracy and practical experience, this guide aims to empower the medicinal chemist with the knowledge to leverage these powerful tools in the quest for next-generation therapeutics.

The Chirality Imperative in Heterocyclic Drug Design

The vast majority of biological targets, such as enzymes and receptors, are themselves chiral. This inherent chirality in the body's molecular machinery means that the two enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, or worse, cause adverse effects.[1] The historical example of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of the critical importance of stereochemical control in drug design.[1]

Heterocyclic scaffolds are the most abundant structural motifs in approved pharmaceuticals, with nitrogen-containing heterocycles being particularly prevalent.[2][3] Their rich chemical diversity and ability to engage in a wide range of biological interactions make them "privileged structures" in medicinal chemistry.[4][5] The introduction of stereocenters into these heterocyclic frameworks allows for a more precise and potent interaction with their biological targets, enhancing efficacy and reducing off-target effects.[6][7]

The modern imperative in drug discovery is therefore not just to synthesize novel heterocyclic compounds, but to do so with absolute control over their stereochemistry. This has driven the development of a sophisticated toolbox of chiral building blocks and asymmetric synthetic methodologies. This guide will focus on some of the most innovative and impactful of these tools, providing the practical insights necessary for their successful application.

Chiral Sulfinamides: Versatile Auxiliaries for Asymmetric Amine Synthesis

Enantiopure sulfinamides, particularly Ellman's tert-butanesulfinamide, have emerged as exceptionally versatile and reliable chiral auxiliaries for the asymmetric synthesis of amines, which are key components of a vast number of heterocyclic drugs.[8] The power of this building block lies in its ability to be readily condensed with aldehydes and ketones to form N-sulfinyl imines (sulfinimines). The chiral sulfinyl group then acts as a powerful stereodirecting group for the addition of a wide range of nucleophiles to the imine C=N bond. The resulting sulfinamide can then be cleaved under mild acidic conditions to furnish the free chiral amine with high enantiopurity.[9][10]

The Underlying Principles of Stereochemical Control

The stereochemical outcome of nucleophilic additions to N-tert-butanesulfinyl imines is dictated by a chelation-controlled transition state. The sulfinyl group and the imine nitrogen coordinate to the metal cation of the organometallic nucleophile, forming a rigid six-membered ring transition state. This conformation orients the bulky tert-butyl group to effectively shield one face of the imine, directing the incoming nucleophile to the opposite face with high diastereoselectivity.

G cluster_0 Chelation-Controlled Transition State imine R'HC=N-S(=O)tBu transition_state [Six-membered chelated intermediate] imine->transition_state + R-M nucleophile R-M nucleophile->transition_state product R'RHC-N(H)-S(=O)tBu transition_state->product Stereoselective addition

Caption: Chelation-controlled addition to a sulfinimine.

Application in the Synthesis of Chiral Piperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous blockbuster drugs.[11] The asymmetric synthesis of substituted piperidines is therefore a topic of intense research. Chiral sulfinamides provide a powerful entry point to these important heterocycles.

One elegant strategy involves the use of N-sulfinyl δ-amino β-ketophosphonates as precursors for the stereoselective synthesis of trans-2,6-disubstituted piperidines.[9] This approach, developed by Davis and coworkers, leverages an intramolecular cyclization that is controlled by the chiral sulfinyl group.

EntryAldehydeYield (%)dr
1Benzaldehyde85>95:5
24-Chlorobenzaldehyde82>95:5
32-Naphthaldehyde80>95:5
4Cyclohexanecarboxaldehyde75>95:5

Table 1: Diastereoselective Synthesis of Tetrahydropyridones

This protocol is adapted from the work of Davis et al.[9]

  • Preparation of the N-sulfinyl δ-amino β-ketophosphonate: To a solution of the starting N-sulfinyl imine in anhydrous THF at -78 °C, add a solution of the lithium enolate of dimethyl methylphosphonate (prepared by treating dimethyl methylphosphonate with n-BuLi at -78 °C).

  • Formation of the Dihydropyridone: Treat the resulting N-sulfinyl δ-amino β-ketophosphonate with dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent such as dichloromethane.

  • Cyclization: Add 4N HCl to the reaction mixture to effect cyclization to the corresponding dihydropyridone.

  • Purification: Purify the resulting dihydropyridone by flash column chromatography on silica gel.

Organocatalytic Asymmetric Povarov Reaction: A Powerful Tool for Tetrahydroquinoline Synthesis

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is another privileged motif in medicinal chemistry, with a wide range of biological activities.[12] The Povarov reaction, a [4+2] cycloaddition of an N-aryl imine with an electron-rich alkene, is a powerful method for the synthesis of THQs. In recent years, the development of organocatalytic asymmetric versions of the Povarov reaction has provided a highly efficient and enantioselective route to these important heterocycles.[6][13][14]

The Role of Chiral Phosphoric Acids in Catalysis

Chiral phosphoric acids (CPAs) have emerged as workhorse catalysts in asymmetric organocatalysis.[12][15][16][17][18] In the context of the Povarov reaction, the CPA acts as a bifunctional catalyst, activating both the imine and the dienophile. The acidic proton of the CPA protonates the imine, increasing its electrophilicity and lowering the LUMO energy for the cycloaddition. Simultaneously, the conjugate base of the CPA can interact with the dienophile through hydrogen bonding, organizing the transition state to achieve high levels of stereocontrol.

G cluster_workflow Asymmetric Povarov Reaction Workflow Start Aniline + Aldehyde Imine_Formation In situ Imine Formation Start->Imine_Formation Catalyst_Activation Activation by Chiral Phosphoric Acid Imine_Formation->Catalyst_Activation Cycloaddition [4+2] Cycloaddition Catalyst_Activation->Cycloaddition Product Chiral Tetrahydroquinoline Cycloaddition->Product

Caption: Workflow for the organocatalytic asymmetric Povarov reaction.

A Case Study: Enantioselective Synthesis of Substituted Tetrahydroquinolines

A three-component Povarov reaction between anilines, aldehydes, and dienophiles, catalyzed by a chiral amine catalyst, provides a highly efficient route to a wide variety of substituted tetrahydroquinolines with excellent enantioselectivity and diastereoselectivity.[13]

EntryAnilineAldehydeDienophileYield (%)dree (%)
1AnilineBenzaldehydeN-Phenylmaleimide95>95:598
24-MethoxyanilineBenzaldehydeN-Phenylmaleimide92>95:599
3Aniline4-ChlorobenzaldehydeN-Phenylmaleimide88>95:597
4AnilineBenzaldehydeEthyl acrylate7590:1092

Table 2: Enantioselective Three-Component Povarov Reaction

This protocol is a generalized procedure based on the work of Xiong et al.[13]

  • Catalyst and Reagent Preparation: In a dry reaction vial under an inert atmosphere, dissolve the chiral amine catalyst (e.g., a derivative of diphenylprolinol silyl ether) in a suitable solvent (e.g., dichloromethane).

  • Reaction Initiation: Add the aniline, aldehyde, and dienophile to the catalyst solution at the specified temperature (e.g., room temperature or below).

  • Monitoring and Workup: Stir the reaction mixture until completion, as monitored by TLC or LC-MS. Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Spirooxindoles: Accessing Three-Dimensional Complexity

The spirooxindole scaffold, characterized by a spirocyclic junction at the C3 position of an oxindole core, is a prominent structural motif in a variety of natural products with significant biological activities.[19] The construction of this stereochemically complex, three-dimensional architecture presents a significant synthetic challenge. Organocatalytic cascade reactions have emerged as a particularly powerful strategy for the enantioselective synthesis of spirooxindoles.[4][7][19][20]

Bifunctional Catalysis in Cascade Reactions

The enantioselective synthesis of spirooxindoles often employs bifunctional organocatalysts, such as squaramides or thioureas derived from chiral amines. These catalysts possess both a hydrogen-bond donating moiety (the squaramide or thiourea) and a basic site (the tertiary amine). This dual functionality allows the catalyst to simultaneously activate both the nucleophile and the electrophile in a cascade reaction, leading to the formation of multiple bonds and stereocenters in a single operation with high levels of stereocontrol.

Synthesis of Spiro[4H-chromene-3,3'-oxindoles]

An efficient stereoselective three-component reaction for the synthesis of spiro[4H-chromene-3,3'-oxindoles] has been developed using a quinidine-derived squaramide catalyst.[7] This cascade Knoevenagel/Michael/cyclization reaction of isatins, malononitrile, and sesamol provides the desired spirooxindoles in good yields and with high enantioselectivities.

EntryIsatin SubstituentYield (%)ee (%)
1H8085
25-Br8290
35-Cl8588
4N-Me7582

Table 3: Enantioselective Synthesis of Spiro[4H-chromene-3,3'-oxindoles]

This protocol is adapted from the work of Wang et al.[7]

  • Reaction Setup: To a solution of the quinidine-derived squaramide catalyst in a suitable solvent (e.g., chloroform) at 0 °C, add the isatin, malononitrile, and sesamol.

  • Reaction Progression: Stir the reaction mixture at 0 °C until the starting materials are consumed, as monitored by TLC.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired spirooxindole product.

  • Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Conclusion and Future Outlook

The novel chiral building blocks and asymmetric methodologies highlighted in this guide represent a fraction of the innovation occurring in the field of heterocyclic medicinal chemistry. The ongoing development of more efficient, selective, and sustainable synthetic methods will continue to expand the accessible chemical space for drug discovery. Future efforts will likely focus on the development of novel catalytic systems that can operate under milder conditions and with broader substrate scope. The integration of computational modeling and high-throughput experimentation will undoubtedly accelerate the discovery and optimization of new chiral building blocks and their applications. By embracing these powerful tools and strategies, the medicinal chemistry community is well-positioned to address the therapeutic challenges of the future and deliver the next generation of life-saving medicines.

References

  • Davis, F. A., et al. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, 11(35), 21567-21583. [Link]

  • Palomo, C., et al. (2009). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions, 74, 1-226. [Link]

  • Jayakumar, S., et al. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, 11(35), 21567-21583. [Link]

  • Villegas-Escobar, N., et al. (2018). Mechanistic Insights into a Chiral Phosphoric Acid-Catalyzed Asymmetric Pinacol Rearrangement. The Journal of Organic Chemistry, 83(24), 15234-15243. [Link]

  • Xu, S., et al. (2010). Mechanistic investigation of chiral phosphoric acid catalyzed asymmetric Baeyer-Villiger reaction of 3-substituted cyclobutanones with H2O2 as the oxidant. Journal of the American Chemical Society, 132(10), 3465-3475. [Link]

  • Wang, Y., et al. (2021). Organocatalytic Asymmetric Synthesis of Aza-Spirooxindoles via Michael/Friedel-Crafts Cascade Reaction of 1,3-Nitroenynes and 3-Pyrrolyloxindoles. Organic Letters, 23(6), 2273-2278. [Link]

  • Li, G., et al. (2025). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 21, 1234-1256. [Link]

  • Himo, F., et al. (2015). Mechanistic Insights into a BINOL-Derived Phosphoric Acid-Catalyzed Asymmetric Pictet–Spengler Reaction. The Journal of Organic Chemistry, 80(4), 2234-2242. [Link]

  • You, S.-L., et al. (2018). Recent advances in asymmetric reactions catalyzed by chiral phosphoric acids. Chinese Journal of Chemistry, 36(1), 5-18. [Link]

  • Salem, M. S. H., et al. (2024). Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. ResearchGate. [Link]

  • Bella, M., et al. (2018). Asymmetric Synthesis of Spirooxindoles via Nucleophilic Epoxidation Promoted by Bifunctional Organocatalysts. Molecules, 23(2), 433. [Link]

  • Kant, K., et al. (2024). Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. Synthesis, 56(01), 1-21. [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578-1579. [Link]

  • Wang, Y., et al. (2023). Asymmetric Synthesis of Spiro[4H-Chromene-3,3′-oxindoles] via Squaramide-Organocatalyzed Three-Component Cascade Knoevenagel. Preprints.org. [Link]

  • Davis, F. A. (2006). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). Arkivoc, 2006(7), 120-128. [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Organic Chemistry Portal. [Link]

  • Li, Y., et al. (2024). Diversity-Oriented Synthesis of Spirooxindoles via Asymmetric Organocatalytic Regiodivergent Cascade Reactions. Organic Letters, 26(50), 10834-10839. [Link]

  • Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of Beta-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578-1579. [Link]

  • da Silva, A. B., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(9), 16498-16511. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. [Link]

  • Weilbeer, C., et al. (2017). The Brønsted Acid-Catalyzed, Enantioselective Aza-Diels-Alder Reaction for the Direct Synthesis of Chiral Piperidones. Chemistry, 23(3), 513-518. [Link]

  • Thirumalairajan, S., et al. (2014). Asymmetric Synthesis of Heterocycles Using Sulfinimines (N-Sulfinyl Imines). ResearchGate. [Link]

  • Li, G., et al. (1998). New synthesis of Evans chiral oxazolidinones by using Sharpless AA reaction. Journal of the Chemical Society, Perkin Transactions 1, (10), 1735-1736. [Link]

  • Feng, X., et al. (2011). Asymmetric synthesis of tetrahydroquinolines with quaternary stereocenters through the Povarov reaction. Angewandte Chemie International Edition, 50(51), 12242-12245. [Link]

  • Huang, J.-X., et al. (2020). Organocatalytic Asymmetric Three-Component Povarov Reactions of Anilines and Aldehydes. Organic Letters, 22(6), 2268-2272. [Link]

  • Lin, S., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44293. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44293. [Link]

  • Lin, X., et al. (2023). Chiral drugs. LabMed Discovery, 1(1), e230002. [Link]

  • Xiong, X.-F., et al. (2020). Theoretical investigation on the mechanism and enantioselectivity of organocatalytic asymmetric Povarov reactions of anilines and aldehydes. Journal of Computational Chemistry, 42(2), 117-127. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, 68, 83. [Link]

  • Ager, D. J., et al. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 11(13), 1149-1175. [Link]

  • Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2843-2868. [Link]

  • Palacios, F., et al. (2010). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate. [Link]

  • Sisko, J., et al. (2000). Asymmetric Diels−Alder Reactions of 2-Azadienes Catalyzed by a Chiral Copper(II) Complex. A General Route to Enantiomerically Pure Piperidones. The Journal of Organic Chemistry, 65(18), 5621-5624. [Link]

  • Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of California, Irvine. [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

Sources

Methodological & Application

Application Note: A Protocol for the Stereoselective Synthesis of Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane from Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, research-grade protocol for the stereoselective synthesis of Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane, a chiral seven-membered heterocycle. The 1,4-oxazepane scaffold is of significant interest in medicinal chemistry, appearing in molecules with antifungal, anticonvulsant, and anti-inflammatory properties.[1] However, the construction of these medium-sized rings presents significant synthetic challenges due to unfavorable entropic and enthalpic factors that often favor the formation of smaller, six-membered rings.[2] This guide outlines a robust and logical multi-step strategy starting from a commercially available chiral amino alcohol. The protocol emphasizes control of stereochemistry through a substrate-controlled diastereoselective reduction, followed by an efficient intramolecular cyclization. Each step is explained with mechanistic rationale to provide researchers with a comprehensive understanding of the process.

Introduction: The Significance of Chiral 1,4-Oxazepanes

Chiral seven-membered heterocycles, particularly the 1,4-oxazepane skeleton, represent a privileged scaffold in modern drug discovery. Their unique three-dimensional conformation allows them to present substituents in distinct spatial arrangements, making them valuable for probing interactions with biological targets. Despite their potential, the synthesis of polysubstituted chiral oxazepanes remains a challenge, with many existing methods requiring lengthy multi-step procedures involving numerous protection and deprotection steps.[3]

The development of efficient, stereocontrolled routes to access these frameworks is therefore a critical objective. This protocol addresses this need by leveraging a chiral pool starting material to establish the initial stereocenter and a diastereoselective ketone reduction to install the second. The subsequent intramolecular cyclization is a key step, as direct cyclization of amino alcohol precursors can be ineffective, often leading to polymerization.[4] This guide details a reliable method to overcome this obstacle, providing a clear pathway to the target cis-disubstituted 1,4-oxazepane.

Overall Synthetic Strategy

The synthesis is designed in a linear fashion, beginning with the readily available and enantiopure amino alcohol, (R)-alaninol. The strategy involves three key transformations:

  • N-Alkylation: The amine of (R)-alaninol is selectively alkylated with a 4-carbon electrophile (1-chlorobutan-2-one) to assemble the full carbon-nitrogen backbone of the target molecule.

  • Diastereoselective Reduction: The resulting keto group is reduced to a secondary alcohol. This step is critical as it establishes the second stereocenter (C7). The inherent stereochemistry at C2 directs the approach of the reducing agent, favoring the formation of the desired syn amino alcohol precursor.

  • Intramolecular Cyclization: The linear amino-diol precursor is cyclized via an intramolecular Williamson ether synthesis. This involves selective activation of the primary hydroxyl group as a tosylate, followed by ring closure under basic conditions to yield the final 1,4-oxazepane ring.

The complete workflow is depicted below.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Cyclization cluster_2 Part C: Final Product A (R)-Alaninol B N-Alkylation (1-chlorobutan-2-one, K2CO3) A->B C (R)-1-((2-oxobutan-4-yl)amino)propan-2-ol B->C D Diastereoselective Reduction (NaBH4, MeOH) C->D E (2R,5S)-1-((2-hydroxypropyl)amino)butan-2-ol D->E F Selective O-Tosylation (TsCl, Pyridine) E->F G Linear Precursor (Tosylate) F->G H Intramolecular Cyclization (NaH, THF) G->H I Crude Product H->I J Purification (Chromatography) I->J K Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane J->K

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part A: Synthesis of Linear Amino Diol Precursor

A.1: N-Alkylation of (R)-Alaninol

  • Rationale: This step constructs the C2-N-C5-C6-C7 portion of the oxazepane ring. Potassium carbonate acts as a mild base to neutralize the HCl formed during the reaction without promoting side reactions. Acetonitrile is chosen as the solvent for its suitable boiling point and ability to dissolve both the organic substrate and the inorganic base.

  • Protocol:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (R)-alaninol (5.0 g, 66.6 mmol) and potassium carbonate (18.4 g, 133.2 mmol, 2.0 equiv).

    • Add acetonitrile (100 mL) to the flask.

    • Slowly add 1-chlorobutan-2-one (7.1 g, 66.6 mmol, 1.0 equiv) to the stirring suspension at room temperature.

    • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 DCM/MeOH solvent system.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude keto-amino alcohol, (R)-1-((2-oxobutan-4-yl)amino)propan-2-ol, which is used in the next step without further purification.

A.2: Diastereoselective Reduction

  • Rationale: This is the key stereochemistry-determining step for the C7 position. Sodium borohydride is a mild reducing agent suitable for converting ketones to alcohols. The existing stereocenter at C2 influences the facial selectivity of the hydride attack on the ketone, leading preferentially to the syn diastereomer, which will ultimately yield the desired cis-2,7-disubstituted product.

  • Protocol:

    • Dissolve the crude product from Step A.1 in methanol (100 mL) in a 250 mL round-bottom flask and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (3.78 g, 99.9 mmol, 1.5 equiv) portion-wise to the stirring solution, ensuring the temperature remains below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Quench the reaction by slowly adding acetone (20 mL) to consume excess NaBH₄.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino diol, (2R,5S)-1-((2-hydroxypropyl)amino)butan-2-ol. The product may require purification by flash column chromatography if significant impurities are present.

Part B: Intramolecular Cyclization

B.1: Selective O-Tosylation

  • Rationale: To facilitate the intramolecular Williamson ether synthesis, one of the hydroxyl groups must be converted into a good leaving group. Tosyl chloride is used to selectively activate the primary hydroxyl group over the two secondary hydroxyls due to reduced steric hindrance. Pyridine serves as both the solvent and the base to neutralize the HCl byproduct.

  • Protocol:

    • Dissolve the crude amino diol from Step A.2 in pyridine (80 mL) in a 250 mL flask and cool to 0°C.

    • Slowly add p-toluenesulfonyl chloride (TsCl) (12.7 g, 66.6 mmol, 1.0 equiv) portion-wise, maintaining the temperature at 0°C.

    • Stir the reaction at 0°C for 4-6 hours.

    • Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude tosylate, which is carried forward immediately.

B.2: Ring Closure

  • Rationale: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the more acidic secondary hydroxyl group, which then acts as an intramolecular nucleophile. The nucleophile displaces the tosylate leaving group in an Sₙ2 reaction to form the seven-membered oxazepane ring.

  • Protocol:

    • Dissolve the crude tosylate from Step B.1 in anhydrous tetrahydrofuran (THF) (150 mL) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil) (3.2 g, 80.0 mmol, 1.2 equiv) portion-wise.

    • After addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 66°C) for 6 hours.

    • Cool the reaction to 0°C and quench carefully by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Part C: Purification and Characterization
  • Rationale: Flash column chromatography is essential to separate the desired product from any unreacted starting material, diastereomeric byproducts, or elimination products. Full characterization by NMR and mass spectrometry confirms the structure, while chiral chromatography can verify the enantiomeric and diastereomeric purity.

  • Protocol:

    • Purify the crude product from Step B.2 by flash column chromatography on silica gel, using a gradient elution (e.g., 0-10% methanol in dichloromethane) to isolate the final product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane as an oil or low-melting solid.

    • Characterize the final compound using:

      • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

      • Chiral HPLC/GC: To determine the diastereomeric and enantiomeric purity.

Data Summary

The following table summarizes the typical quantities and expected outcomes for the synthesis starting from 5.0 g of (R)-alaninol.

StepKey ReagentsMolar Eq.Typical TimeTypical Yield
A.1 1-chlorobutan-2-one, K₂CO₃1.0, 2.012-16 h>95% (crude)
A.2 NaBH₄1.54 h~90% (crude)
B.1 TsCl, Pyridine1.04-6 h>90% (crude)
B.2 NaH1.26 h~60-70% (over 2 steps)

Structure and Final Product

Note: The image from PubChem is illustrative of the core 2,7-dimethyl-1,4-oxazepane structure. The Rel-(2R,7S) designation indicates a racemic mixture of the (2R,7S) and (2S,7R) enantiomers, but following this protocol with a single enantiomer of alaninol will yield an enantiopure product. The (2R,7S) notation describes the relative cis stereochemistry of the methyl groups.

Conclusion

This application note details a reliable and stereoselective synthetic route for the preparation of Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane from a chiral amino alcohol. The strategy is robust, employing well-understood transformations common in organic synthesis. By providing clear causality for experimental choices and a detailed, step-by-step protocol, this guide serves as a valuable resource for researchers in medicinal chemistry and drug development aiming to explore the chemical space of chiral seven-membered heterocycles. The principles outlined here can be adapted for the synthesis of other substituted 1,4-oxazepane derivatives.

References

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36503–36511. [Link]

  • Gagnon, D., Boudreault, P.-L., Rancourt, J., & Poirier, D. (2013). Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry, 78(3), 872–885. [Link]

  • Organic Chemistry Portal. (2013). Stereoselective Synthesis of Chiral 1,4-Oxazepanes. Synfacts, 2013(04), 0369. [Link]

  • Reddy, K. S., & Kumar, A. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry, 9(21), 7365–7371. [Link]

  • Shishov, D., Zibinsky, M., & Sharipov, M. (2024). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. The Journal of Organic Chemistry. [Link]

  • Scott, P. J. H., et al. (2013). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Medicinal Chemistry Letters, 4(6), 536–540. [Link]

  • Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315. [Link]

  • Hilborn, J. W., Lu, Z.-H., Jurgens, A. R., Fang, Q. K., Byers, P., & Wald, S. A. (2001). A practical asymmetric synthesis of (R)-fluoxetine and its major metabolite (R)-norfluoxetine. Tetrahedron Letters, 42(50), 8919–8921. [Link]

  • Silverman, R. B., et al. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 14(23), 5907–5911. [Link]

Sources

Protocols for cyclization of chiral 1,4-oxazepane precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-oxazepane ring system is a privileged seven-membered scaffold found in various bioactive compounds, including histone deacetylase (HDAC) inhibitors, progesterone receptor antagonists, and protease inhibitors. However, the construction of this ring system is thermodynamically and kinetically challenging due to unfavorable entropic factors (medium-sized ring strain) and transannular interactions.

This Application Note provides three field-validated protocols for the cyclization of chiral precursors. Unlike six-membered rings, where cyclization is often spontaneous, 1,4-oxazepanes require specific activation strategies to overcome the entropic barrier. This guide focuses on Ring-Closing Metathesis (RCM) , Intramolecular Mitsunobu , and Stereoselective Haloetherification , providing the causal logic and step-by-step methodology for each.

Strategic Decision Matrix

Selecting the correct cyclization method depends heavily on the starting material's functional groups and the desired stereochemistry.[1]

Oxazepane_Decision_Tree Start Start: Analyze Precursor HasDiene Does precursor contain two terminal alkenes? Start->HasDiene ChiralAlcohol Is the precursor a chiral amino-alcohol? HasDiene->ChiralAlcohol No Method_RCM PROTOCOL A: Ring-Closing Metathesis (Grubbs II/Hoveyda-Grubbs) HasDiene->Method_RCM Yes StereoRetention Is stereocenter retention required? ChiralAlcohol->StereoRetention Yes Method_Halo PROTOCOL B: Haloetherification (7-endo-tet) StereoRetention->Method_Halo Yes (via Alkene) Method_Mitsunobu PROTOCOL C: Mitsunobu Cyclization (Stereoinversion) StereoRetention->Method_Mitsunobu No (Inversion) Method_SN2 Base-Mediated SN2 (Requires Leaving Group) StereoRetention->Method_SN2 Yes (via LG)

Figure 1: Decision matrix for selecting the optimal cyclization pathway based on substrate constraints.

Protocol A: Ring-Closing Metathesis (RCM)

Application: Best for constructing the seven-membered ring from acyclic diene precursors. This method is highly tolerant of functional groups but requires strict anhydrous conditions. Key Challenge: Preventing intermolecular oligomerization (polymerization) vs. intramolecular cyclization.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Bis-alkene ether/amine (e.g.,

    
    -allyl-2-(allyloxy)ethan-1-amine derivative).
    
  • Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs 2nd Generation (HG-II).

  • Solvent: Dichloromethane (DCM) or Toluene (degassed).

  • Additive: Ti(OiPr)

    
     (optional, to chelate coordinating nitrogens).
    
Experimental Workflow
  • Preparation of Solvent (Critical):

    • Degas DCM by sparging with Argon for 30 minutes. Oxygen poisons the ruthenium carbene species.

    • Why: Metathesis catalysts are sensitive to oxidation, which leads to inactive hydride species.

  • Reaction Setup (High Dilution):

    • Dissolve the diene precursor in DCM to reach a concentration of 0.005 M to 0.01 M .

    • Why: High dilution favors intramolecular cyclization (forming the ring) over intermolecular reaction (forming polymers), as the probability of the catalyst encountering the other end of the same molecule is higher than encountering a different molecule.

  • Catalyst Addition:

    • Add Grubbs-II catalyst (2–5 mol%) in one portion under Argon flow.

    • Reflux the mixture (40°C for DCM, 80–110°C for Toluene) for 2–12 hours.

    • Monitoring: Monitor by TLC or NMR for the disappearance of terminal alkene protons (

      
       5.0–6.0 ppm).
      
  • Quenching & Purification:

    • Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester the Ruthenium.

    • Filter through a pad of Celite/Silica.

    • Concentrate and purify via flash chromatography.

  • Post-Cyclization (Hydrogenation):

    • The RCM product is a 1,4-oxazepine (unsaturated). To obtain the oxazepane, dissolve in MeOH, add Pd/C (10 wt%), and stir under

      
       (1 atm) for 2 hours.
      

Protocol B: Regioselective Haloetherification

Application: Ideal for converting chiral allylic amino alcohols into oxazepanes with high diastereoselectivity. This utilizes a "7-endo-tet" cyclization favored by the formation of a halonium intermediate. Key Challenge: Controlling Regioselectivity (7-endo vs. 6-exo).

Mechanism & Logic

The reaction proceeds via the formation of a bromonium or iodonium ion on the alkene. The internal hydroxyl group attacks the halonium ion. The "anti" addition ensures that the stereochemistry of the new centers is controlled by the substrate's existing chirality (1,3-allylic strain).

Experimental Workflow
  • Substrate Protection:

    • Ensure the amine is protected with an electron-withdrawing group (e.g., Tosyl, Nosyl, or Cbz). Free amines can poison the electrophilic halogen source.

  • Cyclization Setup:

    • Dissolve the alkenyl alcohol (1.0 equiv) in dry acetonitrile or DCM (0.1 M).

    • Add 2,6-lutidine (1.5 equiv) as a non-nucleophilic base to scavenge the acid generated.

  • Electrophile Addition:

    • Cool to 0°C.

    • Add N-Bromosuccinimide (NBS) or Iodine (

      
      )  (1.2 equiv).
      
    • Note: For Iodine, adding

      
       is often preferred over lutidine.
      
  • Reaction Progression:

    • Allow to warm to room temperature and stir for 4–16 hours.

    • Observation: The formation of the 7-membered ring is often slower than 5- or 6-membered rings. If 6-exo cyclization (morpholine formation) is observed as a major byproduct, lower the temperature to -20°C to improve kinetic control.

  • Workup:

    • Quench with saturated aqueous

      
       (sodium thiosulfate) to remove excess halogen.
      
    • Extract with EtOAc, dry over

      
      .
      

Protocol C: Intramolecular Mitsunobu Cyclization

Application: Best for inverting a chiral alcohol center to form the C-O bond of the oxazepane ring. Key Challenge: Order of addition is critical to prevent the formation of the aziridine or intermolecular etherification.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Linear amino-alcohol (Amine must be sulfonamide protected, e.g.,

    
    -Tosyl or 
    
    
    
    -Ns).
  • Phosphine: Triphenylphosphine (

    
    ) or Polymer-supported 
    
    
    
    (for easier cleanup).
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD.[2]

Experimental Workflow

Mitsunobu_Workflow Step1 Dissolve Substrate + PPh3 in THF (0°C) Step2 Add DIAD Dropwise (Control Exotherm) Step1->Step2 Step3 Betaine Formation (Activation of Alcohol) Step2->Step3 Fast Step4 Nucleophilic Attack (Inversion of Config) Step3->Step4 Slow (7-mem ring)

Figure 2: Kinetic workflow of the Mitsunobu cyclization.

  • Preparation:

    • Dissolve

      
      -Tosyl amino alcohol (1.0 equiv) and 
      
      
      
      (1.5 equiv) in anhydrous THF (0.05 M).
    • Cool the solution to 0°C.

  • Activation (The "Betaine" Step):

    • Add DIAD (1.5 equiv) dropwise over 15–30 minutes.

    • Why: Rapid addition generates heat and can lead to hydrazine byproducts. The dropwise addition ensures the formation of the Morrison-Brunn-Huisgen betaine intermediate which activates the alcohol.

  • Cyclization:

    • Stir at 0°C for 1 hour, then warm to room temperature.

    • Stereochemistry: This reaction proceeds with Walden Inversion at the alcohol center. If you start with an (S)-alcohol, you will obtain the (R)-ether linkage in the oxazepane.

  • Purification (The Challenge):

    • Mitsunobu reactions generate

      
       and reduced hydrazine.
      
    • Tip: Use a solvent switch.[3] Evaporate THF, suspend residue in

      
      /Hexane (1:1). 
      
      
      
      often precipitates out. Filter, then load onto silica.

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Oligomerization (RCM) Concentration too high.Dilute reaction to <0.005 M. Add catalyst in two portions.
No Reaction (RCM) Catalyst poisoning by amine.Add Lewis acid (Ti(OiPr)4) or convert amine to ammonium salt (e.g., TsOH salt) before RCM.
6-exo product (Halo) Kinetic competition.Lower temp to -20°C. Increase steric bulk on the alkene to disfavor 6-membered transition state.
Poor Yield (Mitsunobu) Steric hindrance at alcohol.Switch to more reactive phosphine (

) or oxidant (ADDP). Sonicate reaction.
Racemization

character during activation.
Keep temperature strictly at 0°C or lower. Ensure solvent is non-polar (Toluene) if solubility permits.

References

  • Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. Bezanson, M., et al.[1][4] (2013).[1][5][4][6][7] The Journal of Organic Chemistry, 78(3), 872–885.

  • Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling. Organic Process Research & Development (2022).[3] [3]

  • Ring closing metathesis (RCM) approach to the synthesis of... trihydroxyazepane. Organic & Biomolecular Chemistry.

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Králová, P., et al. (2020). RSC Advances.

Sources

Application Note: Advanced Reductive Amination Protocols Using 2,7-Dimethyl-1,4-Oxazepane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Reductive amination stands as a cornerstone of modern medicinal chemistry, providing one of the most robust and versatile methods for the synthesis of secondary and tertiary amines.[1][2] This reaction's prevalence is highlighted by its use in approximately a quarter of all C-N bond-forming reactions within the pharmaceutical industry.[3][4][5] This application note presents a detailed guide to performing reductive amination using 2,7-dimethyl-1,4-oxazepane, a representative chiral, cyclic secondary amine. While specific literature on this exact amine's application is emerging, the protocols herein are built upon well-established principles and are broadly applicable to substituted seven-membered heterocyclic amines. We will explore the underlying mechanism, provide detailed one-pot experimental protocols using sodium triacetoxyborohydride (STAB), discuss optimization strategies, and offer a comprehensive troubleshooting guide to empower researchers in drug discovery and development.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of complex amines is a critical endeavor in pharmaceutical development, as the amine functional group is a key pharmacophore in a vast array of biologically active molecules.[4][5] Reductive amination, which forges a new carbon-nitrogen bond by coupling a carbonyl compound (an aldehyde or ketone) with an amine followed by reduction, offers a highly controlled and efficient pathway to substituted amines.[2] Unlike direct alkylation of amines with alkyl halides, which is often plagued by over-alkylation, reductive amination proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in a controlled manner.[6][7] This allows for the precise installation of a single alkyl group, making it an indispensable tool for building molecular complexity.[6]

The choice of amine is crucial for introducing structural diversity. While simple primary and secondary amines are common, the use of more complex, conformationally constrained cyclic amines like 2,7-dimethyl-1,4-oxazepane is of growing interest. Seven-membered heterocycles such as 1,4-oxazepanes are valuable scaffolds that sit at the interface of well-known structures like morpholines and diazepanes, yet they remain underrepresented in compound libraries due to a historical lack of reliable synthetic routes.[8][9] The protocols detailed here aim to facilitate the use of such novel building blocks in drug discovery programs.

The Mechanism of Reductive Amination

The reaction proceeds in two distinct stages that can be performed sequentially or, more conveniently, in a one-pot fashion.[10]

  • Iminium Ion Formation: The reaction begins with the nucleophilic attack of the secondary amine (2,7-dimethyl-1,4-oxazepane) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate. Under the mildly acidic conditions that are often employed, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water generates a stabilized, electrophilic iminium ion.[10][11]

  • Hydride Reduction: A selective reducing agent, introduced into the reaction, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is rapid and irreversible, yielding the final tertiary amine product.[11]

The choice of reducing agent is critical for the success of a one-pot procedure. The ideal reagent must reduce the iminium ion much faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its remarkable selectivity.[10][12][13] It is a mild, non-pyrophoric hydride donor that is sterically hindered and less reactive than reagents like sodium borohydride (NaBH₄), preventing significant reduction of the starting aldehyde or ketone.[6][10][13] Furthermore, it is safer than sodium cyanoborohydride (NaBH₃CN) as it avoids the generation of toxic cyanide waste.[10]

Reductive_Amination_Mechanism Mechanism of Reductive Amination with a Secondary Amine Carbonyl Aldehyde or Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Nucleophilic Attack Amine 2,7-Dimethyl-1,4-oxazepane Amine->Hemiaminal H_plus + H⁺ - H₂O Hemiaminal->H_plus Iminium Iminium Ion Product Tertiary Amine Product Iminium->Product Hydride Reduction H_plus->Iminium Dehydration Reducer Sodium Triacetoxyborohydride (STAB) Reducer->Product

Caption: The reaction pathway for reductive amination using a secondary amine.

Experimental Protocols

The following protocols provide a robust starting point for the reductive amination of various aldehydes and ketones with 2,7-dimethyl-1,4-oxazepane.

Protocol 1: General One-Pot Reductive Amination

This procedure is suitable for most aliphatic and aromatic aldehydes and many ketones.

Materials and Reagents:

  • Aldehyde or Ketone (1.0 equiv)

  • 2,7-Dimethyl-1,4-oxazepane (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[10]

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[12][14]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 equiv) and 2,7-dimethyl-1,4-oxazepane (1.1 equiv).

  • Solvent Addition: Dissolve the starting materials in anhydrous DCE or DCM (to make a ~0.1 to 0.5 M solution with respect to the carbonyl compound). Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the hemiaminal/iminium ion.

    • Scientist's Insight: For less reactive ketones, adding a catalytic amount of acetic acid (0.1-0.2 equiv) at this stage can accelerate iminium ion formation.[14] However, this is often unnecessary for aldehydes.[14]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.4 equiv) to the stirring solution in one portion. The addition may cause slight bubbling.

    • Causality Note: STAB is added after the amine and carbonyl have had time to mix to ensure the iminium ion concentration is sufficient, maximizing the desired reaction pathway.[13] Its mildness ensures it does not prematurely reduce the starting aldehyde.[10]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. Reactions are typically complete within 3-24 hours.

  • Workup (Quenching): Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases. This step neutralizes any remaining acid and decomposes excess STAB.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure tertiary amine product.

Caption: Standard workflow for one-pot reductive amination.

Parameter Optimization & Substrate Scope

The success of the reaction can be fine-tuned by adjusting several parameters. The following table provides starting recommendations for different substrate classes.

ParameterAromatic AldehydeAliphatic AldehydeAliphatic KetoneAromatic KetoneRationale & Citation
Amine (equiv) 1.11.11.2 - 1.51.5Excess amine drives the iminium formation equilibrium. Less reactive ketones require a greater excess.
STAB (equiv) 1.41.41.51.5 - 2.0Ensures complete reduction of the iminium ion.
Solvent DCE, DCMDCE, DCM, THFDCE, THFDCEDCE is generally the preferred solvent for its ability to solubilize reagents and facilitate the reaction.[14]
Catalyst Not usually neededNot usually neededAcetic Acid (0.1 eq)Acetic Acid (0.2 eq)Acetic acid catalyzes iminium ion formation, which is the rate-limiting step for ketones.[14]
Temp. Room Temp.Room Temp.Room Temp. to 40°C40°C to 50°CGentle heating may be required for sterically hindered or electronically deactivated ketones.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive STAB (hydrolyzed). 2. Poor iminium ion formation (unreactive ketone). 3. Wet solvent or reagents.1. Use a fresh bottle of STAB or a newly opened one. 2. Add catalytic acetic acid (0.1-0.2 equiv). Increase temperature to 40°C. Increase excess of amine. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Alcohol Byproduct 1. STAB is reducing the starting carbonyl. 2. Iminium formation is very slow.1. This is rare with STAB but can occur with highly reactive aldehydes.[10] Ensure the amine is added first and allowed to stir. 2. Switch to a two-step procedure: form the imine first in MeOH, evaporate, then dissolve in DCE/DCM and add the reducing agent.
Complex Mixture of Products 1. Impure starting materials. 2. Side reactions due to incompatible functional groups.1. Verify the purity of the starting aldehyde/ketone and amine by NMR or LC-MS before starting. 2. Although STAB is very selective, highly sensitive functional groups may require protection. STAB is compatible with acetals, ketals, esters, amides, nitro groups, and C-C multiple bonds.[14]

Conclusion

Reductive amination using specialized cyclic amines like 2,7-dimethyl-1,4-oxazepane is a powerful strategy for synthesizing novel chemical entities for drug discovery. By leveraging the selectivity of sodium triacetoxyborohydride in a well-designed one-pot protocol, researchers can efficiently generate tertiary amines with high yields. The methodologies and insights provided in this note serve as a comprehensive guide for the successful implementation and optimization of this critical transformation, enabling the exploration of new chemical space.

References

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11869-11911. Also available from ResearchGate. [Link]

  • Pearson. (n.d.). Reductive Amination Explained. [Link]

  • Afanasyev, O. I., et al. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Afanasyev, O. I., et al. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Aleku, G. A., et al. (2024, September 12). Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Asija, S., & Kumar, A. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect. [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Abdel-Magid, A. F., et al. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Scribd. (n.d.). Reductive Amination Guide. [Link]

  • Grel, K., et al. (2026, February 28). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. [Link]

  • Grel, K., et al. (n.d.). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

Sources

Using Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane as a dopamine D4 ligand scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane Scaffold for Developing Dopamine D4 Receptor Ligands

Introduction: Targeting the Dopamine D4 Receptor with Novel Scaffolds

The dopamine D4 receptor (D4R), a member of the D2-like G-protein coupled receptor (GPCR) family, is a significant target for therapeutic intervention in a range of neuropsychiatric disorders.[1] Predominantly expressed in the prefrontal cortex and hippocampus, the D4R is implicated in cognitive processes, attention, and emotional regulation.[2][3] Its association with conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and schizophrenia has made it a focal point for drug discovery.[4][5] However, developing selective ligands for the D4R remains a challenge due to high homology with D2 and D3 receptors.

Modern drug discovery, particularly for the central nervous system (CNS), increasingly relies on the exploration of novel molecular scaffolds that provide access to new chemical space.[6][7] There is a pressing need for sp3-rich, lead-like scaffolds that can yield compounds with properties optimized for crossing the blood-brain barrier.[8] In this context, saturated seven-membered heterocycles like 1,4-oxazepanes are emerging as attractive alternatives to more common six-membered rings, such as morpholines.[9] The increased conformational flexibility and diverse three-dimensional vector space of the 1,4-oxazepane ring offer new opportunities for achieving high potency and selectivity.[9][10]

This guide focuses on the application of a specific, stereochemically defined scaffold, Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane, for the development of novel D4R ligands. We provide the scientific rationale for its use, detailed protocols for library synthesis, and a complete in vitro and in vivo characterization cascade to identify and validate lead candidates.

Section 1: The Dopamine D4 Receptor Signaling Cascade

The D4R is a canonical Gi/o-coupled receptor. Upon binding of an agonist, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated Gαi subunit. The activated Gαi-GTP complex then dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), thereby modulating the activity of downstream effectors like Protein Kinase A (PKA).[1][11]

D4R_Signaling cluster_membrane Plasma Membrane D4R Dopamine D4 Receptor G_protein Heterotrimeric G-Protein (Gαi-GDP-Gβγ) D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi-GTP Inhibits cAMP cAMP AC->cAMP Conversion Blocked Ligand D4R Agonist Ligand->D4R Binds ATP ATP ATP->AC PKA PKA (Inactive) cAMP->PKA Activates PKA_active PKA (Active) PKA->PKA_active Response Cellular Response (Modulated) PKA_active->Response Phosphorylates Targets

Caption: Canonical Gi/o signaling pathway of the Dopamine D4 Receptor.

Section 2: Rationale for the 1,4-Oxazepane Scaffold

The choice of a molecular scaffold is a critical decision in drug design. While morpholines are ubiquitous, the seven-membered 1,4-oxazepane ring offers distinct advantages. Its larger ring size imparts greater conformational flexibility, allowing it to adopt multiple low-energy conformations. This flexibility can be crucial for optimizing interactions within a complex protein binding pocket. Furthermore, the varied spatial arrangement of substituents on the 1,4-oxazepane ring provides a greater diversity of exit vectors for exploring chemical space, which can lead to improved potency and selectivity.[9]

PropertyMorpholine Analogs1,4-Oxazepane DerivativesRationale for Difference
Lipophilicity (LogP) Generally lowerPotentially higherThe larger carbon framework can increase lipophilicity, though this is highly dependent on substituents.[9]
Aqueous Solubility Generally goodVariable, potentially lowerIncreased lipophilicity may reduce aqueous solubility if not balanced by polar substituents.[9]
Conformational Flexibility More rigid (chair)More flexible (multiple conformations)The seven-membered ring has a higher degree of freedom, which can be advantageous for target binding.[9]
3D Shape & Vectors Defined exit vectorsGreater diversity of substituent vectorsIncreased flexibility allows for broader exploration of the chemical space around the core.[9]

The specific choice of the Rel-(2R,7S)-2,7-dimethyl isomer introduces chiral centers that impart a defined three-dimensional structure to the scaffold. This pre-organization can reduce the entropic penalty upon binding and enhance interactions with the chiral environment of the receptor binding pocket, potentially leading to higher affinity and selectivity.

Section 3: Synthesis of a Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane Library

A robust synthetic strategy is essential for exploring the chemical space around the core scaffold. The following outlines a general, scalable approach to synthesize functionalized 1,4-oxazepanes, which can be adapted for the target scaffold and subsequent library generation.[12][13] The key steps involve the formation of the heterocyclic ring followed by diversification.

Synthesis_Workflow cluster_synthesis Core Scaffold Synthesis cluster_library Derivative Library Generation Start Chiral Amino Alcohol Precursors Cyclization Heterocyclization (e.g., with dichloride reagent) Start->Cyclization Core Rel-(2R,7S)-2,7-dimethyl- 1,4-oxazepane Core Cyclization->Core Diversification Parallel Diversification (e.g., N-Alkylation, Amidation) Core->Diversification Purification Purification & Characterization (LC-MS, NMR) Diversification->Purification Library Screening Library of D4R Ligands Purification->Library

Caption: General workflow for synthesis of a 1,4-oxazepane-based library.

Protocol 3.1: General N-Alkylation for Library Diversification

Causality: Reductive amination or direct alkylation of the secondary amine in the 1,4-oxazepane ring is a highly efficient and versatile method for introducing a wide range of substituents. This allows for systematic exploration of the structure-activity relationship (SAR) at this position, which is often crucial for interaction with GPCRs.

  • Materials:

    • Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane core scaffold

    • A library of aldehydes or alkyl halides

    • Sodium triacetoxyborohydride (for reductive amination) or a non-nucleophilic base like diisopropylethylamine (for alkylation)

    • Dichloromethane (DCM) or Dichloroethane (DCE) as solvent

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure (Reductive Amination Example):

    • Dissolve the 1,4-oxazepane core (1.0 eq) and the desired aldehyde (1.1 eq) in DCE.

    • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the desired N-substituted derivative.

Section 4: In Vitro Characterization Cascade

A tiered in vitro testing approach is employed to efficiently identify and characterize promising ligands. The cascade begins with a primary binding assay to determine affinity, followed by functional assays to assess efficacy and mechanism of action.

InVitro_Cascade cluster_primary Primary Screen cluster_functional Functional Characterization Start Synthesized Compound Library Binding Protocol 4.1: Radioligand Binding Assay Start->Binding Binding_Out Determine Affinity (Ki) for Dopamine D4R Binding->Binding_Out GTP Protocol 4.2: [35S]GTPγS Binding Assay Binding_Out->GTP Hits with High Affinity GTP_Out Determine Potency (EC50) & Efficacy (Emax) (Agonist/Antagonist/Inverse Agonist) GTP->GTP_Out cAMP Protocol 4.3: cAMP Inhibition Assay GTP_Out->cAMP Functionally Active Hits cAMP_Out Confirm Gi/o Pathway Activity cAMP->cAMP_Out End Select Lead Candidates for In Vivo Studies cAMP_Out->End

Caption: Tiered workflow for the in vitro characterization of D4R ligands.

Protocol 4.1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human D4 receptor.

Rationale: This assay directly measures the ability of a compound to displace a known high-affinity radiolabeled ligand from the receptor. It is the gold standard for quantifying receptor affinity and serves as the initial filter to identify compounds that bind to the target.[14][15]

  • Materials & Reagents:

    • Membranes from HEK293 or CHO cells stably expressing the human dopamine D4 receptor.

    • Radioligand: [3H]Spiperone or [3H]N-methylspiperone.

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Non-specific determinant: Haloperidol (10 µM) or another suitable D4 antagonist.

    • 96-well filter plates (e.g., GF/B filters).

    • Scintillation cocktail and microplate scintillation counter.

  • Step-by-Step Procedure:

    • Prepare serial dilutions of test compounds in binding buffer.

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (at a final concentration near its Kd), and 50 µL of test compound dilution.

    • For total binding wells, add 50 µL of binding buffer instead of the test compound. For non-specific binding wells, add 50 µL of the non-specific determinant.

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (typically 10-20 µg protein/well).

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

    • Terminate the assay by rapid filtration through the filter plate using a cell harvester, followed by washing with ice-cold binding buffer (3x).

    • Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

    • Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

Protocol 4.2: [³⁵S]GTPγS Functional Binding Assay

Objective: To determine the functional activity of compounds by measuring their ability to stimulate G-protein activation.

Rationale: This assay measures a direct and early consequence of receptor activation—the binding of GTP to the Gα subunit.[16][17] Because it is proximal to the receptor and less subject to downstream signal amplification, it is highly effective for differentiating full agonists, partial agonists, and antagonists.[17][18]

  • Materials & Reagents:

    • Membranes from hD4R-expressing cells.

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

    • GDP (Guanosine diphosphate), typically 10-30 µM final concentration.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • Test compounds.

    • Reference agonist (e.g., dopamine).

  • Step-by-Step Procedure:

    • Agonist Mode: a. Pre-incubate membranes with GDP in assay buffer for 15-20 minutes on ice. b. In a 96-well plate, add membranes, serial dilutions of the test compound, and [³⁵S]GTPγS. c. Incubate at 30°C for 60 minutes with shaking. d. Terminate, filter, and count radioactivity as described in Protocol 4.1. e. Plot specific binding versus compound concentration to determine EC50 and Emax values.

    • Antagonist Mode: a. Follow the agonist mode procedure, but co-incubate each concentration of the test compound with a fixed concentration of a reference agonist (typically its EC80). b. A decrease in the agonist-stimulated signal indicates antagonist activity.

Protocol 4.3: cAMP Inhibition Functional Assay

Objective: To confirm Gi/o-mediated signaling by measuring the inhibition of adenylyl cyclase activity in whole cells.

Rationale: As D4R is a Gi/o-coupled receptor, its activation inhibits adenylyl cyclase, leading to a drop in intracellular cAMP levels. To measure this decrease, basal cAMP levels are first artificially elevated using forskolin. This assay confirms the compound's mechanism of action through the canonical signaling pathway.[2][19]

  • Materials & Reagents:

    • Live hD4R-expressing cells (e.g., CHO-K1 or HEK293).

    • Forskolin (to stimulate adenylyl cyclase).

    • IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).

    • Test compounds.

  • Step-by-Step Procedure (using a luminescence-based kit as an example):

    • Plate cells in a white, opaque 96-well plate and allow them to adhere overnight.

    • Aspirate the culture medium and replace it with stimulation buffer containing IBMX.

    • Add serial dilutions of the test compounds and incubate for 15-30 minutes.

    • Add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells (except negative controls) to stimulate cAMP production.

    • Incubate for another 15-30 minutes at 37°C.

    • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen kit.

    • Plot the luminescence signal (which is inversely or directly proportional to cAMP, depending on the kit) against the compound concentration to determine the IC50 for cAMP inhibition.

Section 5: In Vivo Evaluation of Lead Candidates

After thorough in vitro characterization, promising lead candidates must be evaluated in a living system to assess their pharmacokinetic and pharmacodynamic properties.

Protocol 5.1: In Vivo Microdialysis for Target Engagement

Objective: To measure the effect of a systemically administered lead compound on extracellular dopamine levels in the prefrontal cortex of a freely moving rat.

Rationale: Microdialysis allows for the direct sampling of neurotransmitters in specific brain regions of an awake animal.[23] This technique provides crucial evidence of target engagement (i.e., the drug reaches the brain and interacts with the D4R system) and its functional consequence on dopaminergic neurotransmission.[24][25]

  • Materials & Reagents:

    • Adult male Sprague-Dawley or Wistar rats.

    • Stereotaxic apparatus for surgery.

    • Microdialysis guide cannula and probes.

    • Perfusion pump and fraction collector.

    • Artificial cerebrospinal fluid (aCSF).

    • Lead compound formulated for systemic administration (e.g., subcutaneous or intraperitoneal injection).

    • HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis.

  • Step-by-Step Procedure:

    • Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the medial prefrontal cortex. Allow the animal to recover for several days.

    • Experiment Day: Place the rat in a behavior bowl that allows free movement. Insert a microdialysis probe through the guide cannula.

    • Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 15-20 minutes into vials containing an antioxidant.

    • Analyze the initial samples immediately via HPLC-ED to establish a stable baseline of extracellular dopamine.

    • Drug Administration: Once a stable baseline is achieved (3-4 consecutive samples), administer the test compound systemically.

    • Post-Dose Collection: Continue collecting dialysate fractions for at least 2-3 hours post-administration.

    • Data Analysis: Quantify dopamine concentration in each sample. Express the results as a percentage change from the pre-drug baseline average. A significant change in dopamine levels post-administration indicates a pharmacodynamic effect of the compound.

Section 6: Data Interpretation and Summary

The comprehensive data generated from this cascade allows for a robust evaluation of each compound derived from the Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane scaffold. The goal is to identify candidates with a desirable profile of high affinity, appropriate functional activity (agonist, partial agonist, or antagonist), and evidence of in vivo target engagement.

Compound IDD4R Ki (nM)[³⁵S]GTPγS Emax (%)[³⁵S]GTPγS EC50 (nM)cAMP IC50 (nM)In Vivo DA Change (%)
Example-01 1.59510.28.5+150% at 1h
Example-02 5.210 (Antagonist)>1000>1000-40% evoked DA
Example-03 250N/AN/AN/ANot Tested

This structured approach, from rational scaffold selection to in vivo validation, provides a powerful framework for leveraging the unique properties of the Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane scaffold to discover next-generation dopamine D4 receptor ligands for CNS disorders.

References

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • Lessel, U., et al. (2017). Assessing molecular scaffolds for CNS drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology. [Link]

  • Lessel, U., et al. (2017). Assessing molecular scaffolds for CNS drug discovery. PubMed. [Link]

  • Gago, B., et al. (2022). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Pharmacology. [Link]

  • Wikipedia. Dopamine receptor D4. [Link]

  • Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences. [Link]

  • Patsnap Synapse. (2024). What are D4 receptor antagonists and how do they work?. [Link]

  • Zhang, R., et al. (2018). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • Foley, D. J., et al. (2017). Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Semantic Scholar. [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Foley, D. J., et al. (2017). Assessing molecular scaffolds for CNS drug discovery. White Rose Research Online. [Link]

  • Fairbrother, I. S., et al. (1991). Characterization of dopamine release in the substantia nigra by in vivo microdialysis in freely moving rats. Journal of Neuroscience. [Link]

  • Gago, B., et al. (2022). Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers. [Link]

  • ResearchGate. (2017). In vivo Microdialysis used to Determine Evoked Dopamine Release in the Striatum. [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. PubMed. [Link]

  • Hufnagel, D. A., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • FASEB. (2020). New high-affinity D4R-selective ligands as Pharmacological Tools to study substance use disorder. [Link]

  • Li, Y., et al. (2015). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. PMC. [Link]

  • Smith, A. D., & Justice, J. B. Jr. (1991). The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens. PubMed. [Link]

  • Foley, D. J., et al. (2017). Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Chemical Communications (RSC Publishing). [Link]

  • Ricci, A., et al. (2001). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. PubMed. [Link]

  • Patsnap Synapse. (2024). What are D4 receptor modulators and how do they work?. [Link]

  • Li, Y., et al. (2015). In Vivo Monitoring of Dopamine by Microdialysis with 1 min Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry - ACS Publications. [Link]

  • An, S. S., & Tolliday, N. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. [Link]

  • Star-Gaessle, S., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]

  • Kananovich, D. G., et al. (2024). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. [Link]

  • Zhou, Y., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife. [Link]

  • Wang, Z., et al. (2007). Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. Ingenta Connect. [Link]

  • Bongarzone, S., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Li, J-H., et al. (2016). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. MDPI. [Link]

  • ResearchGate. Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. [Link]

  • Al-Juboori, A. M., & Al-Masoudi, N. A. (2018). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. International Journal of Pharmaceutical Quality Assurance. [Link]

  • Kananovich, D. G., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PMC. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Eurasian Chemical Communications. [Link]

Sources

Application Note: Advanced Preparation of Pharmaceutical Intermediates Containing 1,4-Oxazepane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Medicinal Chemistry Relevance

The 1,4-oxazepane scaffold—a seven-membered heterocyclic ring containing oxygen and nitrogen at the 1 and 4 positions—is a highly privileged pharmacophore in modern drug discovery. As a one-carbon homologue of morpholine, it offers unique physicochemical properties, including enhanced metabolic stability, favorable aqueous solubility, and distinct three-dimensional vectors for target engagement. This core is prominently featured in bioactive molecules, including selective dopamine D4 receptor ligands[1], orexin receptor antagonists, and various kinase inhibitors.

Despite its high demand, the synthesis of medium-sized (seven-membered) heterocycles presents significant thermodynamic and kinetic challenges. This application note synthesizes field-proven methodologies, detailing both scalable solution-phase protocols and versatile solid-phase strategies for the preparation of highly functionalized 1,4-oxazepane intermediates.

Mechanistic Insights & Causality in Seven-Membered Ring Cyclization

The primary hurdle in synthesizing 1,4-oxazepanes via intramolecular cyclization is the inherent entropic and enthalpic penalties associated with medium-sized ring formation.

  • Conformational Restriction: In the synthesis of 1,4-oxazepane-2,5-diones, linear N-acyl amino acid precursors naturally adopt a trans-amide conformation, which places the reactive termini too far apart for cyclization. To overcome this, the introduction of a bulky N-protecting group (such as a p-methoxybenzyl (PMB) group or a pseudoproline) is strictly required. This steric bulk forces the precursor into a cis-like conformation, aligning the reactive centers and dramatically lowering the activation energy for ring closure[2].

  • Chemoselectivity in Solid-Phase Cleavage: When synthesizing chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine, the choice of cleavage cocktail dictates the structural outcome. Cleavage with pure trifluoroacetic acid (TFA) results in spontaneous, undesired lactonization. However, the addition of triethylsilane (Et₃SiH) as a scavenger alters the reaction pathway, intercepting reactive carbocations and favoring the intramolecular attack that yields the desired 1,4-oxazepane derivative[3].

  • Thermodynamic Control in Scalable Alkylation: In solution-phase synthesis using N-Boc-2-aminoethanol and 3-chloro-2-(chloromethyl)prop-1-ene, the order of reagent addition is critical. Premixing the dichloride with sodium hydride (NaH) before adding the alcohol leads to uncontrollable foaming and exothermic runaway at scale. Reversing this sequence—generating the dianion first, followed by controlled dropwise addition of the dichloride at sub-zero temperatures—ensures a smooth, scalable cyclization with high regioselectivity[4].

G A N-Boc-2-aminoethanol (Starting Material) B Dianion Generation (NaH, -10°C) A->B Deprotonation C Cyclization (Add Dichloride) B->C Alkylation D 6-Methylene- 1,4-oxazepane C->D Ring Closure

Solution-phase synthesis workflow for 6-methylene-1,4-oxazepane intermediates.

Protocol A: Scalable Solution-Phase Synthesis of 6-Methylene-1,4-oxazepane

This protocol details the multigram-scale preparation of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate, a highly versatile building block that can be further diversified into ketones or gem-difluorinated derivatives[4].

Self-Validating Quality Controls
  • Temperature Control: Internal temperature must strictly remain between -10 °C and 5 °C during dichloride addition to prevent polymerization of the alkene.

  • In-Process Monitoring: Reaction completion is validated via LCMS, observing the disappearance of the N-Boc-2-aminoethanol mass peak (m/z 162.1[M+H]⁺).

Step-by-Step Methodology
  • Dianion Generation: Dissolve N-Boc-protected aminoethanol (50 mmol) in anhydrous DMF (100 mL) under an inert nitrogen atmosphere. Cool the solution to -10 °C using a dry ice/H₂O/MeOH (8:2) bath.

  • Deprotonation: Add Sodium hydride (60% dispersion in mineral oil, 110 mmol, 2.2 eq.) in a single portion. Causality: Adding NaH to the alcohol first allows for the controlled, complete generation of the dianion without competing side reactions. Stir the suspension at -10 °C for 1 hour.

  • Alkylation & Cyclization: Transfer 3-chloro-2-(chloromethyl)prop-1-ene (7.5 g, 60 mmol, 1.2 eq.) to an addition funnel. Add the dichloride dropwise to the dianion solution at a rate that maintains the internal temperature between -10 °C and 5 °C.

  • Maturation: Stir the reaction mixture for 2 hours at -10 °C. Remove the cooling bath, allow the mixture to warm to room temperature, and stir overnight (approx. 12-16 hours) to ensure complete cyclization.

  • Workup: Quench the reaction carefully with cold water (200 mL) and extract with MTBE (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via vacuum distillation or silica gel chromatography to yield the pure 6-methylene-1,4-oxazepane intermediate.

Protocol B: Solid-Phase Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids

Solid-phase synthesis enables the rapid generation of 1,4-oxazepane libraries for Structure-Activity Relationship (SAR) studies. This protocol utilizes Wang resin and relies on a highly specific cleavage cocktail to dictate the final heterocyclic structure[3].

G R Wang Resin Support AA Fmoc-HSe(TBDMS)-OH Immobilization R->AA Alk N-Alkylation (2-bromoacetophenones) AA->Alk Cleave Cleavage & Cyclization (TFA / Et3SiH) Alk->Cleave Prod Chiral 1,4-Oxazepane- 5-carboxylic acid Cleave->Prod Intramolecular attack

Solid-phase synthesis pathway for chiral 1,4-oxazepane-5-carboxylic acids.

Step-by-Step Methodology
  • Resin Loading: Swell Wang resin in anhydrous DCM for 30 minutes. Couple Fmoc-HSe(TBDMS)-OH to the resin using standard DIC/DMAP esterification protocols. Wash thoroughly with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 30 minutes to remove the Fmoc protecting group. Wash the resin with DMF (3 × 10 mL).

  • Sulfonylation & Alkylation: React the exposed amine with a nitrobenzenesulfonyl chloride to form the sulfonamide. Subsequently, alkylate the sulfonamide nitrogen using a substituted 2-bromoacetophenone in the presence of DIPEA.

  • Cleavage and Concomitant Cyclization: Critical Step. Suspend 500 mg of the functionalized resin in a cleavage cocktail consisting of TFA / CH₂Cl₂ / Et₃SiH (50:45:5 v/v/v) (5 mL).

    • Causality: The TFA removes the TBDMS protecting group and cleaves the molecule from the resin. The Et₃SiH acts as a carbocation scavenger, preventing the intermediate from undergoing spontaneous lactonization and instead driving the intramolecular attack of the hydroxyl group onto the ketone/imine to form the 1,4-oxazepane ring.

  • Isolation: Agitate for 1 hour at room temperature. Filter the resin and wash with fresh cleavage cocktail (3 × 5 mL).

  • Concentration: Evaporate the combined filtrates under a stream of nitrogen, lyophilize overnight, and purify the resulting diastereomeric mixture via semi-preparative RP-HPLC.

Quantitative Data Summary: Methodological Comparison

The following table summarizes the operational parameters, yields, and specific utility of the discussed 1,4-oxazepane synthesis routes.

Synthesis StrategyKey Reagents / CatalystsTemperature ProfileScaleAvg. YieldPrimary Application
Solution-Phase Alkylation [4]NaH, 3-chloro-2-(chloromethyl)prop-1-ene-10 °C to RT50 mmol (Multigram)55–60%Scalable production of MedChem building blocks.
Solid-Phase Cyclization [3]Wang Resin, TFA / Et₃SiHRoom Temp (20-25 °C)500 mg resin33–91% (Crude)High-throughput library synthesis for SAR studies.
Conformationally Restricted Cyclization [2]PMB or Pseudoproline protecting groupsReflux / VariableMilligramVariableSynthesis of complex natural product analogues (e.g., serratin derivatives).

References

  • [4] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. Available at:[Link]

  • [2] Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [3] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available at:[Link]

  • [1] New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Application Note: Solvent Selection Strategies for 2,7-Dimethyl-1,4-Oxazepane Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,7-dimethyl-1,4-oxazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a conformationally restricted alternative to morpholine or 1,4-diazepane. Its unique steric environment—defined by the C2 and C7 methyl substituents—imposes specific solubility and kinetic challenges during functionalization.

This guide provides a rational framework for solvent selection, moving beyond traditional chlorinated and dipolar aprotic solvents (DCM, DMF) toward sustainable, high-performance alternatives (2-MeTHF, CPME). We focus on N-functionalization (alkylation/acylation) and conformational control , providing self-validating protocols for process optimization.

Chemical Profile & Solvent Criticality[1]

The Scaffold

Unlike the planar morpholine, 1,4-oxazepane adopts a twist-boat or chair conformation. The introduction of methyl groups at the 2 and 7 positions creates significant steric bulk and chirality.

  • Stereoelectronic Effect: The C2/C7 methyls generally adopt an equatorial orientation to minimize 1,3-diaxial strain. This locks the ring conformation, potentially shielding the Nitrogen lone pair or the Oxygen ether linkage depending on the specific isomer (cis/trans).

  • Solubility Profile: The lipophilic methyl groups decrease water solubility compared to the parent oxazepane, making the molecule highly soluble in mid-polarity ethers and esters.

The Solvent Problem

Standard protocols often default to DMF or DCM. However, for 2,7-dimethyl-1,4-oxazepane:

  • DCM (Dichloromethane): Excellent solubility but poor thermal range (bp 40°C) for sterically hindered couplings that require heat.

  • DMF (Dimethylformamide): High boiling point and solubility, but difficult to remove (aqueous workup required) and poses genotoxicity risks (ICH Class 2).

  • The Solution: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) offer higher boiling points, lower peroxide formation, and easier water separation, often accelerating rates for hindered amines by providing a "drier" solvation shell.

Decision Framework: Solvent Selection

The following decision tree guides the selection process based on reaction type and substrate solubility.

SolventSelection Start Reaction Type? N_Funct N-Functionalization (Alkylation/Acylation) Start->N_Funct Ring_Syn Ring Synthesis (Cyclization) Start->Ring_Syn Solubility Check Solubility of 2,7-dimethyl-1,4-oxazepane N_Funct->Solubility High_T Requires Heat (>80°C)? Ring_Syn->High_T Rec_4 Rec: Toluene/Water (Phase Transfer Cat.) Ring_Syn->Rec_4 Interfacial Mech. Solubility->High_T Mod/Low Solubility Rec_3 Rec: EtOAc or iPrOAc (Mild conditions) Solubility->Rec_3 High Solubility Rec_1 Rec: 2-MeTHF (Green, biphasic workup) High_T->Rec_1 No (Mod BP) Rec_2 Rec: CPME (Low peroxide, hydrophobic) High_T->Rec_2 Yes (High BP)

Figure 1: Decision matrix for selecting solvents based on reaction thermodynamics and green chemistry principles.

Case Study & Protocol: N-Acylation Screening

Objective

To identify the optimal solvent for the acylation of 2,7-dimethyl-1,4-oxazepane with a sterically hindered acid chloride, minimizing waste and maximizing conversion.

Comparative Solvent Data
SolventBoiling Point (°C)Relative PolarityICH ClassWorkup Advantage
DCM 400.3092 (Limit)Low BP, easy evap, but toxic.
DMF 1530.3862 (Limit)High solubility, difficult removal.
2-MeTHF 800.191GreenForms azeotrope with water; easy phase cut.
CPME 1060.187GreenHydrophobic; resists peroxide formation.
EtOAc 770.2283 (Safe)Green, but may hydrolyze with strong base.
Experimental Protocol: High-Throughput Solvent Screen (HTSS)

Scope: This protocol uses a parallel synthesis setup to screen 4 solvents simultaneously.

Reagents:

  • Substrate: 2,7-Dimethyl-1,4-oxazepane (1.0 eq)

  • Electrophile: Benzoyl chloride (1.1 eq)

  • Base: Triethylamine (1.5 eq) or

    
     (2.0 eq)
    
  • Solvents: DCM (Control), 2-MeTHF, CPME, EtOAc.

Step-by-Step Methodology:

  • Preparation (Stock Solutions):

    • Prepare a 0.5 M stock solution of the oxazepane substrate in each of the 4 solvents.

    • Note: If the substrate is a salt (HCl), add 1.0 eq of base to free-base it before adding the electrophile.

  • Reaction Initiation:

    • In 4 separate reaction vials (4 mL capacity), add 1 mL of the respective substrate stock solution.

    • Add the base.[1]

    • Add the acid chloride dropwise at 0°C (ice bath) to control exotherm.

    • Allow vials to warm to Room Temperature (RT).

  • Thermal Stressing (Kinetic Check):

    • Stir at RT for 1 hour. Take an aliquot (50 µL) for TLC/LC-MS (T=1h).

    • If conversion is <50% in the green solvents, heat 2-MeTHF and CPME vials to 60°C. Do not heat DCM >35°C.

  • Workup Simulation (The "Green" Test):

    • Add 1 mL of water to each vial.

    • Observation: Check phase separation speed.

      • DCM: Bottom organic layer (good separation, but emulsion risk).

      • DMF: No separation (requires extraction with ether/EtOAc).

      • 2-MeTHF: Top organic layer, rapid separation (Excellent).

    • Analyze the organic phase purity by HPLC.

Expected Outcome:

  • 2-MeTHF typically provides the best balance of reaction rate (due to higher allowable temperature than DCM) and workup efficiency (unlike DMF).

  • CPME is preferred if the reaction requires temperatures >80°C due to steric hindrance of the 2,7-dimethyl groups.

Mechanism & Conformational Control

The solvent does not just dissolve reagents; it influences the transition state.

  • Protic Solvents (MeOH, Water): Stabilize charged intermediates (carbocations) but nucleophiles (amines) are heavily solvated (H-bonded), reducing nucleophilicity.

  • Aprotic Polar (DMF): Naked nucleophiles react fast, but solvent removal is energy-intensive.

  • Green Ethers (2-MeTHF): Provide "loose" solvation. The oxygen in 2-MeTHF coordinates to cations (like

    
     or 
    
    
    
    if inorganic bases are used), effectively increasing the basicity/nucleophilicity of the system without the "trapping" effect of water.

Mechanism Substrate 2,7-dimethyl 1,4-oxazepane TS Transition State (Loose Ion Pair) Substrate->TS Activation Solvent Solvent Shell (2-MeTHF) Solvent->TS Stabilizes Cation Leaves Anion Free Product N-Functionalized Product TS->Product Collapse

Figure 2: Mechanistic role of ether solvents in enhancing nucleophilic attack via loose ion-pairing.

References

  • Benchchem. (2025).[1][2] An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane.[1] Retrieved from

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[3] Retrieved from

  • Alfonsi, K., et al. (2008). Green chemistry tools to influence a medicinal chemistry and research chemistry based organization. Green Chemistry (Pfizer Solvent Selection Guide).
  • Urbano, A., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids.[4][5] RSC Advances. Retrieved from

  • Lipshutz, B. H., et al. (2013). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling.[6] Journal of Organic Chemistry.[3] Retrieved from

Sources

Application Note & Protocol: A Scalable and Stereoselective Synthesis of cis-2,7-Dimethyl-1,4-Oxazepane

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane motif is a seven-membered heterocycle that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure allows for the presentation of substituents in distinct spatial arrangements, making it a valuable scaffold for the development of novel therapeutics. Notably, derivatives of 1,4-oxazepane have shown promise as dopamine D4 receptor ligands, which are targets for antipsychotic medications.[1] The incorporation of methyl groups at the 2 and 7 positions, particularly in a cis configuration, can significantly influence the conformational rigidity and, consequently, the biological activity of these molecules.

Despite their potential, the synthesis of 1,4-oxazepanes, especially on a large scale, has been historically challenging. The formation of seven-membered rings is often entropically disfavored, leading to low yields and the formation of polymeric byproducts.[2] This application note details a robust and scalable synthetic route to cis-2,7-dimethyl-1,4-oxazepane, designed to address these challenges and provide a reliable source of this important building block for drug discovery and development.

Strategic Approach: A Blend of Scalability and Stereocontrol

The synthetic strategy presented herein is predicated on a classical heterocyclization approach, which has been optimized for both scalability and stereochemical control.[3][4][5] The key to this methodology is a two-step process involving the formation of a substituted amino alcohol precursor, followed by a carefully controlled cyclization to form the desired 1,4-oxazepane ring.

The stereoselectivity of the final product is established through a substrate-controlled approach, where the stereochemistry of the starting amino alcohol dictates the final cis relationship of the methyl groups in the oxazepane ring. This strategy avoids the need for complex and often costly asymmetric catalysts, making it more amenable to large-scale production.

Visualized Workflow: Synthesis of cis-2,7-Dimethyl-1,4-Oxazepane

cis-2,7-dimethyl-1,4-oxazepane_synthesis cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: O-Alkylation and Cyclization cluster_2 Step 3: Reductive Functionalization cluster_3 Step 4: Deprotection start (2R,3S)-3-aminobutan-2-ol step1_reagents Boc2O, Et3N DCM, 0°C to rt start->step1_reagents product1 tert-butyl ((2R,3S)-3-hydroxybutan-2-yl)carbamate step1_reagents->product1 step2_reagents 1. NaH, DMF, -10°C 2. 3-chloro-2-(chloromethyl)prop-1-ene product1->step2_reagents product2 tert-butyl cis-2,7-dimethyl-6-methylene-1,4-oxazepane-4-carboxylate step2_reagents->product2 step3_reagents 1. O3, MeOH/DCM, -78°C 2. NaBH4 product2->step3_reagents product3 tert-butyl cis-2,7-dimethyl-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate step3_reagents->product3 step4_reagents TFA, DCM, 0°C to rt product3->step4_reagents final_product cis-2,7-dimethyl-1,4-oxazepane step4_reagents->final_product

Caption: Synthetic workflow for cis-2,7-dimethyl-1,4-oxazepane.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl ((2R,3S)-3-hydroxybutan-2-yl)carbamate
  • Rationale: The initial step involves the protection of the amino group of the chiral amino alcohol. The tert-butoxycarbonyl (Boc) group is chosen for its stability under the conditions of the subsequent O-alkylation and its facile removal under acidic conditions.

  • Protocol:

    • To a solution of (2R,3S)-3-aminobutan-2-ol (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C, add triethylamine (Et3N, 1.2 eq).

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM (2 vol).

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 5 vol) and brine (1 x 5 vol).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or used directly in the next step if of sufficient purity.

Step 2: Synthesis of tert-butyl cis-2,7-dimethyl-6-methylene-1,4-oxazepane-4-carboxylate
  • Rationale: This is the key ring-forming step. The use of a strong base like sodium hydride (NaH) deprotonates the alcohol, which then acts as a nucleophile in a tandem O-alkylation and intramolecular cyclization with 3-chloro-2-(chloromethyl)prop-1-ene.[6] The stereochemistry of the starting material directs the formation of the cis isomer.

  • Protocol:

    • To a solution of tert-butyl ((2R,3S)-3-hydroxybutan-2-yl)carbamate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 vol) at -10 °C, add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise, maintaining the temperature below 0 °C.

    • Stir the suspension at -10 °C for 1 hour.

    • Slowly add 3-chloro-2-(chloromethyl)prop-1-ene (1.2 eq) dropwise, keeping the internal temperature between -10 °C and -5 °C.

    • Stir the reaction mixture at -10 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water (1 vol) at 0 °C.

    • Extract the product with methyl tert-butyl ether (MTBE, 3 x 10 vol).

    • Wash the combined organic layers with water (2 x 5 vol) and brine (1 x 5 vol).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of tert-butyl cis-2,7-dimethyl-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
  • Rationale: Ozonolysis of the exocyclic methylene group followed by reductive workup with sodium borohydride provides the corresponding primary alcohol. This functional group can be a handle for further derivatization if needed.

  • Protocol:

    • Cool a solution of tert-butyl cis-2,7-dimethyl-6-methylene-1,4-oxazepane-4-carboxylate (1.0 eq) in a mixture of methanol and DCM (1:1, 20 vol) to -78 °C.

    • Bubble ozone through the solution until a persistent blue color is observed.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add sodium borohydride (NaBH4, 2.0 eq) portion-wise at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with DCM (3 x 10 vol).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

Step 4: Synthesis of cis-2,7-dimethyl-1,4-oxazepane
  • Rationale: The final step is the deprotection of the Boc group using trifluoroacetic acid (TFA) to yield the target molecule.

  • Protocol:

    • Dissolve tert-butyl cis-2,7-dimethyl-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (1.0 eq) in DCM (10 vol) and cool to 0 °C.

    • Add TFA (10 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate until the aqueous layer is basic.

    • Extract the aqueous layer with DCM (2 x 5 vol).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the final product.

Data Summary and Yields

StepProductTypical YieldPurity (by LC-MS)
1tert-butyl ((2R,3S)-3-hydroxybutan-2-yl)carbamate>95%>98%
2tert-butyl cis-2,7-dimethyl-6-methylene-1,4-oxazepane-4-carboxylate60-70%>95%
3tert-butyl cis-2,7-dimethyl-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate80-90%>97%
4cis-2,7-dimethyl-1,4-oxazepane>90%>98%

Scalability and Process Safety Considerations

  • Thermal Safety: The use of sodium hydride in DMF is an exothermic reaction that can lead to thermal runaway if not properly controlled. It is crucial to maintain the reaction temperature below 0 °C during the addition of NaH and the alkylating agent. For larger scale reactions, a cooling bath with a robust heat-exchange capacity is essential.

  • Quenching: The quenching of excess NaH with water is highly exothermic and generates hydrogen gas. This should be performed slowly at low temperature with adequate ventilation and away from ignition sources.

  • Ozonolysis: Ozone is a toxic and explosive gas. The ozonolysis step should be carried out in a well-ventilated fume hood, and the apparatus should be properly set up to avoid leaks.

Conclusion

The protocol described in this application note provides a reliable and scalable route to cis-2,7-dimethyl-1,4-oxazepane. By leveraging a substrate-controlled stereoselective cyclization, this method avoids the need for expensive chiral catalysts and provides good overall yields. The detailed step-by-step instructions and safety considerations make this protocol suitable for implementation in both academic and industrial research settings, thereby facilitating the exploration of this important heterocyclic scaffold in drug discovery programs.

References

  • Kaliberda, O. V., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Kaliberda, O. V., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. [Link]

  • Aher, N. G., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]

  • Gagnon, D., et al. (2013). Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry. [Link]

  • Kaliberda, O. V., et al. (2026). Scalable Synthesis of 6‑Functionalized 1,4-Oxazepanes. Figshare. [Link]

  • Kaliberda, O. V., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. [Link]

Sources

Application Note: Incorporation of 1,4-Oxazepane Scaffolds into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of peptidomimetics relies heavily on the strategic incorporation of heterocyclic scaffolds to mimic peptide backbone geometry, improve metabolic stability, and enhance target affinity. Among these, 1,4-oxazepane —a seven-membered saturated heterocycle containing oxygen and nitrogen at the 1- and 4-positions—has emerged as a highly valuable bioisostere[1].

Unlike its six-membered analogs (morpholine or piperidine), the 1,4-oxazepane ring is non-planar and predominantly adopts an energetically favorable chair conformation[1]. This unique topology provides expanded spatial coverage and distinct vector positioning for substituents, making it an ideal scaffold for mimicking specific amino acid side chains[2]. For instance, in the development of somatostatin receptor subtype 4 (sst4) agonists, 1,4-oxazepane amides successfully orient basic amines and aromatic groups to mimic the essential Trp8 and Lys9 residues of the native somatostatin (SRIF-14) peptide [3].

Mechanistic Bottlenecks in Synthesis

The primary challenge in incorporating 1,4-oxazepane into peptidomimetics (specifically as 1,4-oxazepane-2,5-diones) is the thermodynamic hurdle of macrolactamization. Linear N-acyl amino acid precursors naturally favor a trans-amide conformation. This linear geometry keeps the reactive N- and C-termini too far apart, preventing intramolecular ring closure [4].

The Causal Solution: To overcome this, synthetic protocols must employ rotationally restricted precursors. By introducing an N-protecting group with significant steric bulk—such as a p-methoxybenzyl (PMB) group or a serine-derived pseudoproline—the steric clash forces the peptide backbone to populate the cis-amide conformer [4]. This "kink" pre-organizes the molecule, bringing the reactive termini into proximity and enabling successful 7-endo-trig/7-exo-trig equivalent cyclization.

Quantitative Data: Scaffold & Conformational Comparisons

Table 1: Physicochemical and Structural Comparison of Heterocyclic Scaffolds

ScaffoldRing SizePredominant ConformationHeteroatomsPeptidomimetic Utility
Piperidine 6-memberedChair1 NitrogenRigid backbone mimicry, basic center
Morpholine 6-memberedChair1 Oxygen, 1 NitrogenImproved aqueous solubility, standard bioisostere
1,4-Oxazepane 7-memberedChair1 Oxygen, 1 NitrogenUnique vector positioning, expanded spatial coverage[2]

Table 2: Impact of N-Substitution on Macrolactamization Yields

N-SubstituentAmide Bond PreferenceTypical Cyclization YieldMechanistic Outcome
Unsubstituted (N-H) >95% trans<5%Termini too distant for macrolactamization
N-PMB Protected Mixed cis/trans65–80%Steric bulk forces cis population, enabling cyclization
Pseudoproline Predominantly cis>85%Kinked backbone highly pre-organizes termini for closure

Experimental Protocols

Protocol A: Solution-Phase Synthesis of 1,4-Oxazepane-2,5-diones via PMB Protection

This protocol utilizes N-alkylation to overcome the trans-amide preference, ensuring high-yield macrolactamization.

Step 1: N-Alkylation of the Amino Acid Precursor

  • Dissolve the linear dipeptide precursor (1.0 eq) in anhydrous DMF.

  • Add p-methoxybenzyl chloride (PMB-Cl, 1.2 eq) and K₂CO₃ (2.0 eq).

  • Stir at 60°C for 12 hours. Causality: The PMB group is specifically chosen because it provides the necessary steric bulk to induce the cis-amide conformation while remaining easily cleavable under mild acidic conditions [4].

Step 2: Macrolactamization

  • Saponify the C-terminal ester using LiOH in THF/H₂O to yield the free carboxylic acid.

  • Dilute the N-PMB protected precursor in anhydrous DMF to a highly dilute concentration (0.005 M).

  • Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 24 hours. Causality: High dilution is critical to favor intramolecular cyclization over intermolecular oligomerization. HATU is utilized to rapidly form the active ester, minimizing the risk of epimerization at the chiral centers.

Step 3: Global Deprotection

  • Treat the purified cyclized product with 20% TFA in dichloromethane containing 5% anisole (as a carbocation scavenger).

  • Stir for 2 hours, concentrate under reduced pressure, and purify via reverse-phase HPLC to yield the pure 1,4-oxazepane-2,5-dione core.

Protocol B: Solid-Phase Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids

This protocol leverages polymer-supported homoserine for the rapid generation of 1,4-oxazepane derivatives suitable for library synthesis.

Step 1: Immobilization and Alkylation

  • Swell Wang resin-immobilized Fmoc-HSe(TBDMS)-OH in DMF.

  • Deprotect the Fmoc group using 20% piperidine in DMF.

  • React the free amine with 2-nitrobenzenesulfonyl chloride (4.0 eq) and 2,4,6-collidine (4.0 eq) in DCM.

  • Perform Fukuyama alkylation by adding 2-bromoacetophenone (3.0 eq) and DIPEA (3.0 eq) in DMF.

Step 2: Cleavage and Spontaneous Lactonization

  • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Treat the resin with a cleavage cocktail of TFA/Triethylsilane (Et₃SiH)/DCM (50:5:45 v/v/v) for 2 hours. Causality: This is a self-validating cascade reaction. The TFA simultaneously cleaves the ester linkage anchoring the molecule to the Wang resin AND removes the TBDMS ether protecting the homoserine side chain. The newly liberated primary alcohol immediately attacks the proximal carbonyl, driving spontaneous lactonization to form the 7-membered 1,4-oxazepane ring . Et₃SiH is essential to scavenge the highly reactive TBDMS carbocations, preventing re-alkylation of the product.

Step 3: Structural Validation

  • Analyze the resulting diastereomeric mixture via 1H-1H NOESY NMR. Causality: Because 7-membered rings possess spatial flexibility, NOE correlations and vicinal 1H-1H coupling constants are required to confirm that the scaffold exists in the energetically favorable chair conformation and to assign the absolute configuration of the newly formed C2 stereocenter [5].

Workflow Visualization

G Start Amino Acid Precursor (e.g., Homoserine derivative) Protect N-Protection Strategy (PMB or Pseudoproline) Start->Protect Overcome trans-amide preference Cyclize Macrolactamization (Coupling Reagents: HATU) Protect->Cyclize Pre-organize conformation Oxazepane 1,4-Oxazepane Core (Chair Conformation) Cyclize->Oxazepane Cyclization Deprotect Global Deprotection (TFA / Et3SiH) Oxazepane->Deprotect Cleavage from resin Assay In Vitro Validation (e.g., sst4 Agonism Assay) Deprotect->Assay Lead optimization

Figure 1: Workflow for the synthesis and validation of 1,4-oxazepane peptidomimetic cores.

References

  • Title : Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Elucidating structural and molecular requirements of somatostatin subtype-4 agonist bound complexes using quantum mechanics approaches Source : Organic & Biomolecular Chemistry (RSC Publishing) URL :[Link]

  • Title : Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine Source : RSC Advances (RSC Publishing) URL :[Link]

Sources

Troubleshooting & Optimization

1,4-Oxazepane Synthesis & Cyclization Kinetics: Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-oxazepane synthesis. Constructing 7-membered heterocyclic rings is notoriously difficult due to unfavorable thermodynamics and sluggish kinetics. The enthalpic penalty (transannular strain and eclipsing interactions) combined with the entropic penalty (low probability of the two reactive chain ends meeting) often leads to synthetic failure.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you overcome these barriers.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does my cyclization yield massive amounts of oligomers instead of the target 1,4-oxazepane? A: This is a classic kinetic competition issue. 7-membered ring cyclization suffers from a low probability of chain-end encounters (entropy) and high transannular strain (enthalpy) in the transition state. Because the intramolecular ring closure is kinetically slow, intermolecular collisions outcompete it, leading to oligomerization or polymerization. Resolution: You must artificially lower the kinetic barrier or suppress intermolecular reactions. This can be achieved by implementing pseudo-high-dilution via Solid-Phase Synthesis (SPS) 1, or by utilizing the Thorpe-Ingold effect to pre-organize the linear chain 2.

G Precursor Linear Precursor (High Entropy) TS 7-Membered Transition State (High Strain) Precursor->TS Intramolecular (Kinetically Slow) Inter Intermolecular Collision Precursor->Inter Intermolecular (Concentration Dependent) Target 1,4-Oxazepane (Target) TS->Target Cyclization Oligomer Oligomers/Polymers (Byproduct) Inter->Oligomer Polymerization

Reaction pathways demonstrating kinetic competition between cyclization and oligomerization.

Q: I added a single methyl group to my linear precursor, but cyclization still fails. Why? A: A monomethyl substitution generates steric hindrance that disfavors ring closure but does not impart sufficient conformational restriction to induce the Thorpe-Ingold effect 2. To successfully overcome the entropic penalty, you must use a gem-dialkyl (e.g., dimethyl) substitution pattern. This compresses the internal bond angle from ~109.5° to a more acute angle and sterically restricts the number of accessible rotamers, forcing the reactive ends into proximity 3.

Q: My N-acyl amino acid precursor won't cyclize into a 1,4-oxazepane-2,5-dione. What is the mechanistic blocker? A: Carboxylic amides have a strong thermodynamic preference for a trans-conformation. This geometry points the reactive termini away from each other, making cyclization impossible. Resolution: Remove the N-acyl group and utilize a protecting group that forces the linear precursor into a cis-like conformation. Bulky, removable groups like PMB (p-methoxybenzyl) or pseudoprolines effectively restrict rotation and enable successful ring closure 4.

Q: How can I force a 7-exo-trig trajectory over competing 5-exo or 6-endo pathways? A: By controlling the olefin geometry in your intermediate. For example, generating a Z-dienone intermediate (e.g., via furan oxidation) positions the terminal carbonyl proximal to the internal nucleophile. This veiled stereochemical control element drastically lowers the kinetic barrier for the 7-exo-trig trajectory, bypassing Baldwin's rules' typical preference for smaller rings 5.

Part 2: Quantitative Data & Kinetic Modifiers

The table below summarizes how different structural and environmental modifications impact the cyclization kinetics of 1,4-oxazepanes based on recent scalable syntheses.

Strategy / Precursor ModificationKinetic/Thermodynamic EffectTypical YieldPrimary Advantage
Unsubstituted (Solution Phase) High entropic penalty; favors oligomerization.< 10%None (Not recommended).
Monomethyl Substituted Increases steric hindrance without restricting rotamers.15–17%Preserves chiral purity, but scales poorly.
Gem-Dimethyl Substituted Induces Thorpe-Ingold effect; compresses bond angle.35–40%Highly scalable; smooth cyclization kinetics.
Solid-Phase Synthesis (SPS) Pseudo-dilution completely suppresses intermolecular collisions.45–60%Ideal for library generation and unsubstituted cores.
Z-Olefin Pre-organization Aligns nucleophile/electrophile for 7-exo-trig trajectory.65–80%Bypasses standard Baldwin rule penalties.

Part 3: Self-Validating Experimental Protocols

Protocol A: Scalable Solution-Phase Synthesis via Thorpe-Ingold Pre-organization

Use this protocol when synthesizing highly functionalized or gem-dimethyl substituted 1,4-oxazepanes.

  • Precursor Preparation: Dissolve the N-Boc-protected aminoethanol derivative bearing a gem-dimethyl group (e.g., tert-butyl 3,3-dimethyl-aminoethanol) in anhydrous dichloromethane (DCM) under inert atmosphere.

    • Causality: The gem-dimethyl group restricts the conformational freedom of the backbone, pre-organizing the molecule into a reactive cis-like state (Thorpe-Ingold effect).

  • Electrophile Addition: Dropwise add the dichloride reagent (e.g., 2-chloroacetyl chloride) at 0 °C.

  • Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: DIPEA neutralizes the HCl byproduct, preventing the premature deprotection of the Boc group while driving the intramolecular nucleophilic attack.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the linear precursor mass. Appearance of the target mass[M-C4H8–CO2+H]+ (due to in-source Boc fragmentation) confirms successful cyclization. If significant oligomer mass is detected, the Thorpe-Ingold effect was insufficient; verify the substitution pattern of your starting material.

Protocol B: Solid-Phase Synthesis (Pseudo-Dilution Strategy)

Use this protocol for unsubstituted or monomethylated 1,4-oxazepanes where solution-phase cyclization fails due to oligomerization.

G Resin Solid Support Resin Immob Immobilization Resin->Immob Funct N-Functionalization Immob->Funct Cleavage TFA Cleavage & Spontaneous Cyclization Funct->Cleavage Pseudo-dilution effect prevents oligomerization Product Chiral 1,4-Oxazepane Cleavage->Product

Solid-phase synthesis workflow leveraging pseudo-dilution to overcome cyclization barriers.

  • Resin Immobilization: Swell Wang resin in DMF for 20 minutes. Add Fmoc-L-Homoserine(TBDMS)-OH, N,N'-Diisopropylcarbodiimide (DIC), and DMAP. Agitate for 12 hours.

    • Causality: Immobilizing the precursor on a solid support creates a pseudo-high-dilution environment. The physical distance between reactive sites on the resin matrix prevents intermolecular collisions.

  • Deprotection & Functionalization: Drain the resin. Deprotect the Fmoc group using 20% piperidine in DMF. Perform N-sulfonylation using 2-nitrobenzenesulfonyl chloride and DIPEA, followed by N-alkylation with 2-bromoacetophenone and NaI .

  • Self-Validation Checkpoint 1 (On-Resin): Perform a mini-cleavage on 5 mg of resin using 95% TFA. Analyze by LC-MS to confirm complete N-alkylation before proceeding to the final step.

  • Cleavage and Spontaneous Cyclization: Treat the bulk resin with a cleavage cocktail of Trifluoroacetic Acid (TFA) and Triethylsilane (Et3SiH) in DCM for 2 hours.

    • Causality: TFA cleaves the molecule from the resin and simultaneously removes the TBDMS protecting group. The newly liberated hydroxyl group spontaneously attacks the proximal electrophilic center, driving lactonization/cyclization in a highly controlled manner.

  • Self-Validation Checkpoint 2: Evaporate the cleavage cocktail and analyze the crude residue via 1H NMR.

    • Pass Criteria: The presence of a characteristic multiplet at 4.68–4.83 ppm (CH–O moiety) confirms the formation of the 7-membered 1,4-oxazepane ring.

Part 4: References

  • ACS Publications. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes."[Link]

  • Chem-Station Int. Ed. "Thorpe-Ingold Effect." [Link]

  • The Journal of Organic Chemistry. "Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin."[Link]

  • PMC / NIH. "Furan Oxidation-Cyclization to Oxazepines: Favoring 7‑exo-trig over 6‑endo-trig and 5‑exo-trig Trajectories." [Link]

  • RSC Advances. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine."[Link]

Sources

Technical Support Center: Purification of Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-27-PUR Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Diastereomeric Separation of 2,7-Dimethyl-1,4-Oxazepane

Introduction

You are likely here because standard flash chromatography has failed to separate your 2,7-dimethyl-1,4-oxazepane diastereomers, or you are struggling to distinguish the cis (Rel-2R,7S) isomer from the trans isomer by NMR.

Seven-membered heterocycles (1,4-oxazepanes) possess high conformational flexibility (pseudorotation), which often leads to broad NMR signals and poor chromatographic resolution. The 2,7-substitution pattern places the methyl groups flanking the ether oxygen, creating a unique stereochemical challenge where the distal amine (position 4) does not significantly influence the steric environment of the methyls during binding events on standard silica.

This guide provides a self-validating workflow to isolate the Rel-(2R,7S) diastereomer.

Module 1: Triage & Diagnostics (Pre-Purification)

Q: How do I definitively distinguish the (2R,7S) isomer from the trans-isomer in crude NMR?

A: Do not rely on coupling constants (


 values) alone. In 7-membered rings, the Karplus relationship is unreliable due to rapid ring flipping between twist-chair and twist-boat conformations.

The Solution: 1D-NOE (Nuclear Overhauser Effect) You must establish the relative spatial proximity of the protons at C2 and C7.

  • Prepare Sample: Dissolve ~10 mg in

    
     or 
    
    
    
    (Benzene-
    
    
    often resolves overlapping signals better than chloroform for amines).
  • Target Irradiation: Irradiate the C2-H signal.

  • Interpretation:

    • Rel-(2R,7S) [Cis-like]: If the ring adopts a low-energy chair-like conformation, the 2-H and 7-H are typically on the same face (or the methyls are). Look for a strong NOE enhancement between H2 and H7 .

    • Trans-Isomer: You will observe minimal or no enhancement between H2 and H7, but potentially strong enhancement between H2 and the methyl group at C7.

Q: My crude LC-MS shows a single peak, but NMR shows a mixture. Why?

A: Diastereomers have identical masses. On standard C18 gradients (low pH), the protonated amine dominates the polarity, masking the subtle lipophilic differences created by the 2,7-methyl orientation.

  • Action: Switch your analytical method to High pH (Ammonium Bicarbonate, pH 10) or use a C6-Phenyl column to exploit

    
    -interactions if you have aromatic protecting groups.
    

Module 2: Chromatographic Separation Strategies

If direct silica purification is failing (co-elution), follow this decision matrix.

Protocol A: Modified Normal Phase (The "Amine" Fix)

Secondary amines interact strongly with silanols on silica, causing peak tailing that merges diastereomers.

  • Stationary Phase: Amino-functionalized Silica (

    
    -Silica) OR standard Silica with modifier.
    
  • Mobile Phase: Hexane/Ethyl Acetate (Isocratic).

  • The Critical Modifier: Add 0.5% Triethylamine (TEA) or 1%

    
      to the mobile phase.
    
  • Why it works: The base blocks active silanol sites. The diastereomers separate based purely on the steric shielding of the oxygen atom by the flanking methyls.

Protocol B: Reverse Phase at High pH

Standard acidic prep-HPLC (


 TFA) often fails here.
  • Column: C18 Hybrid (e.g., XBridge BEH C18).

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10).

  • Gradient: 5% to 40% Acetonitrile (shallow gradient).

  • Mechanism: At pH 10, the amine is neutral (free base). The separation is driven by the hydrophobic surface area difference between the cis and trans methyl orientations.

Protocol C: Supercritical Fluid Chromatography (SFC)

This is the gold standard for 1,4-oxazepanes.

  • Column: 2-Ethylpyridine (2-EP) or Diol.

  • Co-solvent: 5-15% Methanol with 0.2% Diethylamine (DEA).

  • Back Pressure: 120 bar.

  • Note: Since the molecule lacks a strong chromophore, ensure your SFC is equipped with ELSD or MS detection.

Module 3: Derivatization (The "Workaround")

If the free amine diastereomers are inseparable, you must rigidify the ring and add a "handle" for the stationary phase.

Q: Which protecting group is best for separation?

A: N-Tosyl (Ts) or N-3,5-Dinitrobenzoyl .

The Protocol:

  • Derivatize: React crude amine with Tosyl chloride (

    
    ) and Pyridine in DCM.
    
  • Effect: The sulfonamide group is bulky and electron-withdrawing. It locks the 7-membered ring into a more rigid conformation, maximizing the physical difference between diastereomers. It also adds UV absorbance (

    
    ).
    
  • Separate: Use standard Silica Flash (Hexane/EtOAc). The diastereomers (

    
     typically 
    
    
    
    ) will separate easily.
  • Deprotect: Remove Tosyl group (e.g.,

    
     sonication or 
    
    
    
    ) to recover the pure amine.

Module 4: Visual Workflows

Figure 1: Troubleshooting Decision Tree

PurificationLogic Start Crude 2,7-dimethyl-1,4-oxazepane NMR 1H NMR Analysis (Check H2-H7 NOE) Start->NMR SepCheck Are Diastereomers Separable on TLC? NMR->SepCheck DirectSilica Direct Flash (Add 1% Et3N) SepCheck->DirectSilica Yes (Rf > 0.1) Tailing Peaks Tailing/Merging? SepCheck->Tailing No / Poor DirectSilica->Tailing Failed SFC SFC (2-EP Column) + ELSD Detection Tailing->SFC Equipment Available Deriv Derivatize Amine (N-Tosyl or N-Boc) Tailing->Deriv No SFC SepDeriv Separate Derivative (Silica Flash) Deriv->SepDeriv Deprotect Deprotection (Recover Amine) SepDeriv->Deprotect

Caption: Logical workflow for selecting the optimal purification method based on laboratory capabilities and crude mixture behavior.

Figure 2: Derivatization Strategy Mechanism

DerivMech FreeAmine Free Amine (Floppy Ring) Poor Resolution Reaction + TsCl / Pyridine FreeAmine->Reaction Protected N-Tosyl Derivative (Rigid Conformation) High UV Absorbance Reaction->Protected Separation Flash Chrom. (Distinct Rf) Protected->Separation

Caption: Derivatization rigidifies the 1,4-oxazepane ring, amplifying steric differences between diastereomers to facilitate separation.

Summary of Quantitative Data

ParameterDirect Silica (Unmodified)Amine-Modified SilicaHigh pH Reverse PhaseSFC (2-EP)
Mobile Phase DCM/MeOHHex/EtOAc + 1% TEA10mM

/ ACN

/ MeOH + DEA
Peak Shape Broad / TailingSharpSharpVery Sharp
Selectivity (

)
Low (< 1.1)Moderate (1.2-1.3)High (> 1.5)High (> 1.8)
Detection Low UV (210 nm)Low UVLow UVELSD Required
Suitability Not Recommended Good for <1g Excellent for <100mg Best for >1g

References

  • Separation of Secondary and Tertiary Amines. Chromatography Forum. Retrieved from

  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 2008.[1] Retrieved from

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers. HPLC.eu. Retrieved from

  • Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2009.[2] (Analogous conformational analysis for 7-membered heterocycles). Retrieved from

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv, 2025.[3] Retrieved from

Sources

Technical Support Center: Resolving NMR Signal Overlap in Flexible 7-Membered Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. 7-membered heterocycles (e.g., diazepines, oxepanes, thiazepines) present unique analytical challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. Due to their inherent flexibility, these rings undergo rapid conformational exchange (e.g., pseudorotation and ring inversion) on the NMR timescale. This dynamic behavior, combined with complex


-coupling networks, often results in severe signal overlap, line broadening, and spectral ambiguity.

This guide provides self-validating protocols and diagnostic workflows to help you isolate the root cause of signal overlap and extract high-resolution structural data.

Diagnostic Workflow

NMR_Workflow Start Overlapping 1H NMR Spectrum (7-Membered Heterocycle) Diag Diagnostic: Analyze Peak Shape Broad vs. Sharp? Start->Diag Broad Broad/Coalescing Peaks (Conformational Exchange) Diag->Broad Broad lines Sharp Sharp Multiplets (J-Coupling/Shift Overlap) Diag->Sharp Sharp lines VT Variable Temperature (VT) NMR Cool to slow exchange limit Heat to fast exchange limit Broad->VT PureShift Pure Shift NMR (PSYCHE/ZS) Collapse multiplets to singlets Sharp->PureShift TwoD 2D NMR (HSQC, TOCSY, NOESY) Disperse signals in 2nd dimension Sharp->TwoD

Diagnostic workflow for resolving NMR signal overlap in 7-membered heterocycles.

Section 1: Diagnostic FAQs — Understanding the Overlap

Q: Why do my 7-membered heterocycles show broad, overlapping humps instead of sharp multiplets at room temperature? A: This is a classic symptom of intermediate conformational exchange. 7-membered rings transition between multiple conformers (e.g., chair, boat, twist-boat). When the rate of this interconversion (


) is roughly equal to the difference in resonance frequencies (

) of the protons in the different conformers, the signals broaden and merge (1)[1]. Because NMR operates at relatively low frequencies compared to IR or UV, it is highly sensitive to these millisecond-to-microsecond dynamic processes (2)[2].

Q: How do I definitively distinguish between exchange broadening and coincidental chemical shift overlap? A: Perform a preliminary Variable Temperature (VT) NMR screen. If the overlap is due to conformational exchange, altering the temperature will drastically change the peak shape—either sharpening into a single time-averaged peak at higher temperatures or splitting into distinct peaks for each conformer at lower temperatures (3)[3]. If the peaks remain sharp but simply move slightly or remain overlapped, the issue is coincidental chemical shift equivalence or complex second-order


-coupling.

Section 2: Troubleshooting Guide — Conformational Exchange & VT-NMR

When intermediate exchange obscures your data, VT-NMR is the definitive tool to manipulate the thermal energy of the system, forcing the molecule into either the fast or slow exchange limit.

Quantitative Data: VT-NMR Temperature Regimes and Spectral Effects
Exchange RegimeKinetic ConditionSpectral AppearancePhysical State of Heterocycle
Slow Exchange

Multiple sharp peaksConformers are "frozen"; distinct signals for each conformer.
Intermediate

Broad, overlapping humpsConformers interconvert at the NMR timescale (Coalescence).
Fast Exchange

Single sharp peakRapid interconversion; signals reflect the time-averaged environment.
Self-Validating Protocol: Step-by-Step VT-NMR for Freezing Conformers

Causality Check: Before altering the temperature of your sample, you must validate the spectrometer's actual probe temperature to prevent sample boiling/freezing and to ensure accurate thermodynamic calculations (e.g., using the Eyring equation) (1)[1].

  • Temperature Calibration: Insert a standard chemical shift thermometer sample (100% Methanol for low temperatures, 80% Ethylene Glycol in DMSO-d6 for high temperatures). Measure the chemical shift difference (

    
    ) between the OH and CH3/CH2 protons to calculate the exact probe temperature.
    
  • Sample Preparation: Dissolve the 7-membered heterocycle in a deuterated solvent with a wide liquid range (e.g., Toluene-d8, DMF-d7, or CD2Cl2).

  • Cooling/Heating Iterations:

    • To reach the fast exchange limit: Heat the sample in 10 K increments up to 350–380 K.

    • To reach the slow exchange limit: Cool the sample in 10 K increments down to 220–190 K.

  • Equilibration (Critical Step): Allow the sample to equilibrate for at least 10–15 minutes at each new temperature before locking, shimming, and acquiring. Causality: Failing to equilibrate causes convection currents within the NMR tube, leading to distorted, asymmetric line shapes that mimic exchange broadening.

  • Acquisition & Validation: Acquire the 1H spectrum. The protocol is successfully validated when the broad humps resolve into sharp, quantifiable multiplets (slow exchange) or a sharp time-averaged singlet (fast exchange) (3)[3].

Section 3: Troubleshooting Guide — Pure Shift NMR for Multiplet Simplification

Q: My VT-NMR shows I am in the fast exchange limit, but I still have a forest of overlapping multiplets. What now? A: 7-membered rings often contain contiguous methylene (


) groups. The extensive homonuclear scalar coupling (

) between these protons creates complex, overlapping multiplets. To resolve this, employ Pure Shift NMR . This technique suppresses homonuclear

-couplings, collapsing every multiplet into a single line at its respective chemical shift. The resulting resolution improvement is mathematically equivalent to upgrading from a 500 MHz to a 5 GHz spectrometer (4)[4].
Self-Validating Protocol: Implementing PSYCHE Pure Shift NMR

Causality Check: Pure Shift methods like PSYCHE (Pure Shift Yielded by Chirp Excitation) or Zangger-Sterk (ZS) use spatial encoding and slice-selective gradients to refocus


-evolution (5)[5]. Because these methods inherently suffer from lower sensitivity (often yielding only 3% to 20% of the signal of a standard 1D spectrum) (6)[6], optimizing the flip angle and gradient strength on a known standard is strictly required to validate the setup before running your unknown sample.
  • System Validation: Load a standard sample with known, complex multiplets (e.g., Estradiol or Ibuprofen in DMSO-d6).

  • Pulse Sequence Selection: Load the psyche pulse sequence from the spectrometer library. PSYCHE is generally preferred over ZS for higher sensitivity and cleaner spectra.

  • Parameter Optimization:

    • Set the chirp pulse duration (typically 15–30 ms).

    • Adjust the sweep width to cover the entire proton window.

    • Set the flip angle for the chirp pulse (typically low, e.g., 10–20°, to prevent signal artifacts).

  • Acquire Standard: Run the experiment. The system is validated when the standard's multiplets collapse into clean singlets without significant phase distortions (7)[7].

  • Sample Acquisition: Insert your 7-membered heterocycle sample. Increase the number of scans (NS) by a factor of 4 to 10 compared to a standard 1D 1H experiment to compensate for the inherent sensitivity loss of the Pure Shift technique.

Section 4: Advanced 2D Techniques & Solvent Strategies

Q: What if Pure Shift NMR signals still overlap because their chemical shifts are nearly identical? A: If singlets overlap in a Pure Shift 1D spectrum, you must disperse the signals into a second dimension or alter the chemical environment chemically.

  • Pure Shift 2D NMR: Combine Pure Shift with 2D techniques (e.g., Pure Shift TOCSY or DOSY). This produces multidimensional spectra where all signals appear as singlets, drastically reducing cross-peak overlap and allowing for precise assignment of complex spin systems (4)[4].

  • Solvent Titration: The chemical shifts of protons in a 7-membered ring are highly sensitive to solvent solvation shells. Titrating a secondary solvent (e.g., adding 5–10% Benzene-d6 to a Chloroform-d sample) induces Aromatic Solvent-Induced Shifts (ASIS). This differentially shields/deshields overlapping protons based on their spatial orientation, effectively pulling them apart in the spectrum.

References

  • Pure Shift NMR - Manchester NMR Methodology Group.manchester.ac.uk.
  • High-Quality NMR Pure Shift Spectra Empowered by Self-
  • Review – Pure shift NMR experiments: recent developments, methods and applications.uab.
  • Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis | Analytical Chemistry.
  • 6.2: Determination of Energetics of Fluxional Molecules by NMR.Chemistry LibreTexts.
  • Chemical Exchange.ox.ac.uk.
  • Molecular dynamics studies by NMR spectroscopy.ucl.ac.uk.

Sources

Troubleshooting N-alkylation side reactions of oxazepanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This portal is designed for researchers and drug development professionals dealing with the synthetic challenges of 1,4-oxazepane derivatives.

As a seven-membered heterocyclic scaffold, the oxazepane ring presents unique conformational and electronic properties. However, functionalizing the ring nitrogen frequently leads to complex side reactions, including overalkylation (quaternization), competitive O-alkylation, and base-catalyzed ring opening. This guide synthesizes field-proven insights and authoritative methodologies to help you troubleshoot and optimize your N-alkylation workflows.

System Diagnostics: Troubleshooting Workflow

Before diving into specific chemical interventions, use the diagnostic decision tree below to isolate the root cause of your oxazepane alkylation failure.

Troubleshooting Start Oxazepane N-Alkylation Failure Detected Q1 Is overalkylation (quaternization) observed? Start->Q1 S1 Deploy CsOH base or N-aminopyridinium salts Q1->S1 Yes Q2 Is ring-opening or O-alkylation occurring? Q1->Q2 No S2 Implement Fukuyama (Nosyl) protection Q2->S2 Yes Q3 Low conversion on solid-phase support? Q2->Q3 No S3 Optimize resin swelling & use DIEA/NaI Q3->S3 Yes

Diagnostic workflow for resolving oxazepane N-alkylation side reactions.

Knowledge Base & Troubleshooting FAQs

Q1: Why does my 1,4-oxazepane constantly form quaternary ammonium salts during direct alkylation with alkyl halides? Causality: The fundamental issue is that N-centered nucleophilicity increases upon initial alkylation due to the inductive electron-donating effect of the new alkyl group[1]. When you alkylate the secondary amine of the oxazepane ring, the resulting tertiary amine becomes even more reactive than the starting material. In the presence of standard bases (e.g., K₂CO₃) and excess electrophile, this leads to rapid overalkylation and the formation of quaternary ammonium salts[2]. Solution: Shift your protocol to use Cesium Hydroxide (CsOH). The large ionic radius of the cesium cation creates a highly reactive but sterically encumbered ion pair that accelerates monoalkylation while simultaneously suppressing the transition state required for overalkylation[3]. Alternatively, utilize self-limiting alkylating agents like N-aminopyridinium salts, which act as ammonia surrogates and prevent overalkylation entirely[1].

Q2: I am observing competitive ring-opening and O-alkylation side products. How can I strictly enforce N-selectivity? Causality: Oxazepanes contain both an ether oxygen and an amine nitrogen. While the nitrogen is generally more nucleophilic, harsh basic conditions or the use of highly reactive electrophiles (like unhindered primary halides or epoxides) can trigger competitive O-alkylation or base-catalyzed ring-opening, especially if the 7-membered ring is conformationally strained[4]. Solution: Implement the Fukuyama amine synthesis strategy. By protecting the oxazepane nitrogen with a 2-nitrobenzenesulfonyl (Nosyl) group, you significantly lower the pKa of the N-H bond. This allows for highly controlled alkylation under mild conditions (such as Mitsunobu conditions or using weak bases) that strictly prevents ring-opening. The Nosyl group can subsequently be cleaved under mild conditions using thiols.

Q3: During the solid-phase synthesis of oxazepane derivatives, my N-alkylation step yields incomplete conversion. How do I fix this? Causality: In solid-phase synthesis (e.g., on Wang resin), the polymer matrix can sterically hinder the reaction. Standard bases often fail to sufficiently deprotonate the intermediate within the resin pores, leading to stalled kinetics. Solution: Ensure complete resin swelling in DMF or DCM. Switch to N,N-Diisopropylethylamine (DIPEA) as your base, and add Sodium Iodide (NaI) to the reaction mixture. NaI acts as a nucleophilic catalyst by converting the alkyl chloride/bromide into a highly reactive in situ alkyl iodide, driving the solid-phase reaction to completion.

Mechanistic Pathways of Alkylation

The following diagram illustrates the divergent chemical pathways based on your choice of alkylation strategy.

Pathway A Oxazepane Core (Secondary Amine) B Direct Alkylation (Standard Bases) A->B Alkyl Halide D CsOH Promoted Alkylation A->D Alkyl Halide + CsOH F Fukuyama Strategy (Nosyl Protection) A->F 1. Nosyl-Cl 2. Alkyl Halide C Overalkylation (Quaternary Salts) B->C Hyper-nucleophilicity E Target Tertiary Oxazepane D->E Chemoselective F->E 3. Thiol Deprotection

Mechanistic pathways comparing direct oxazepane alkylation versus chemoselective strategies.

Quantitative Performance Data

The table below summarizes the expected outcomes of various N-alkylation strategies applied to secondary amines like oxazepanes, highlighting the critical reduction in overalkylation when using optimized conditions.

Alkylation StrategyReagent / Base SystemTarget ProductOveralkylation RateChemoselectivity Rating
Direct Alkylation Alkyl Halide / K₂CO₃Tertiary AmineHigh (>30%)Poor
CsOH-Promoted Alkyl Halide / CsOHTertiary AmineLow (<5%)Excellent[3]
Self-Limiting N-aminopyridinium saltsTertiary Amine0%Absolute[1]
Fukuyama Protection Nosyl-Cl / MitsunobuProtected Amine0%Absolute

Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, adhere strictly to the following field-tested protocols.

Protocol A: Chemoselective N-Alkylation using Cesium Hydroxide

This protocol leverages the unique properties of CsOH to achieve monoalkylation while suppressing quaternization[3].

  • System Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the oxazepane derivative (1.0 equiv) in anhydrous DMF (0.2 M).

  • Water Scavenging: Add dry, powdered 4 Å molecular sieves to the solution. Causality: Molecular sieves accelerate the alkylation by strictly removing trace water from the reaction media, preventing competitive hydrolysis of the alkyl halide[3].

  • Base Addition: Add anhydrous Cesium Hydroxide (CsOH, 1.5 equiv). Stir for 15 minutes at room temperature.

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add the alkyl halide (1.0 equiv) dropwise to prevent localized exothermic over-reaction.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Filter the mixture through a Celite pad to remove the molecular sieves and insoluble salts. Dilute the filtrate with EtOAc, wash extensively with water (3x) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. A successful reaction will show the

    
     peak of the target tertiary amine. The absence of a peak at 
    
    
    
    confirms the suppression of the quaternary ammonium side product.
Protocol B: Solid-Phase N-Alkylation via Fukuyama Strategy

This protocol is designed for library synthesis on solid support (e.g., Wang resin), utilizing Nosyl protection to prevent ring-opening and ensure complete conversion.

  • N-Sulfonylation: To the resin-bound oxazepane precursor swollen in DCM, add 2-nitrobenzenesulfonyl chloride (Nosyl-Cl, 3.0 equiv) and DIPEA (5.0 equiv). Agitate for 2 hours at room temperature.

  • Resin Washing: Drain the reaction cocktail. Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove unreacted sulfonyl chloride.

  • Catalyzed Alkylation: Add a solution of the alkylating agent (e.g., 2-bromoacetophenone, 5.0 equiv) and Sodium Iodide (NaI, 1.0 equiv) in DMF to the resin. Agitate for 12 hours at room temperature.

  • Cleavage: Drain the solution and wash the resin with DMF, DCM, and MeOH. Dry the resin under vacuum. Swell the dried resin in DCM for 20 minutes, then add a cleavage cocktail (e.g., TFA/DCM) and agitate for 2 hours.

  • Validation Checkpoint: Prior to cleavage, perform a micro-cleavage on a few resin beads and run a Ninhydrin (Kaiser) test. A negative result (yellow color) confirms the complete absence of free secondary amines, validating 100% N-alkylation efficiency.

References

  • Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Oxazepane Derivatives - Benchchem. Source: benchchem.com.
  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Source: acsgcipr.org.
  • Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Source: uspto.gov.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. Source: nih.gov.
  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review - ResearchGate. Source: researchgate.net.
  • Development of Strategies for Solid-Phase Synthesis of Nitrogenous Heterocyclic Compounds Based on the 2- and 4- Nitrobenzenesulfonamide Chemistry - Theses.cz. Source: theses.cz.

Sources

Separation of cis and trans 2,7-dimethyl-1,4-oxazepane isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating the cis and trans isomers of 2,7-dimethyl-1,4-oxazepane.

2,7-dimethyl-1,4-oxazepane is a highly valuable seven-membered heterocyclic building block used in the synthesis of advanced therapeutics, including[1]. Because it possesses two chiral centers (C2 and C7), it exists as a mixture of cis (meso) and trans (racemic) diastereomers. Separation is notoriously difficult due to the basicity of the secondary amine (pKa ~9.5) and the conformational flexibility of the oxazepane ring, which minimizes the structural differences between the isomers.

Below, you will find a strategic workflow, troubleshooting FAQs, and field-validated protocols to ensure high-purity isolation.

Part 1: Strategic Workflow for Isomer Separation

G Start cis/trans 2,7-Dimethyl-1,4-oxazepane Mixture Decision Scale of Separation? Start->Decision Analyt Analytical / Small Scale (< 100 mg) Decision->Analyt Analytical Prep Preparative Scale (> 1 gram) Decision->Prep Preparative RPHPLC Reversed-Phase HPLC (High pH / Ion-Pairing) Analyt->RPHPLC Deriv Boc-Derivatization (Removes basicity) Prep->Deriv Pure Pure cis and trans Isomers RPHPLC->Pure NP Normal-Phase Chromatography (Silica Gel) Deriv->NP Deprotect Acidic Deprotection (TFA or HCl) NP->Deprotect Deprotect->Pure

Figure 1: Decision tree for separating 2,7-dimethyl-1,4-oxazepane isomers based on operational scale.

Part 2: Troubleshooting Guides & FAQs

Q1: We are experiencing severe peak tailing and poor resolution of the cis and trans isomers on our standard C18 analytical column. What is causing this, and how can we fix it? Root Cause: The secondary amine at position 4 of the 1,4-oxazepane ring is highly basic. At neutral or acidic pH, it becomes protonated and interacts strongly with residual, un-endcapped silanol groups on the silica support of standard C18 columns. This secondary ion-exchange interaction causes severe peak tailing and destroys the subtle resolution between the cis and trans isomers ()[2]. Solution:

  • Switch to a High-pH Mobile Phase: Use a mobile phase buffered to pH 10.5 (e.g., 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide). This suppresses the ionization of the amine, allowing it to partition cleanly based purely on the steric differences of the methyl groups.

  • Use a Mixed-Mode Column: Columns designed with low silanol activity or embedded polar groups (e.g., Newcrom R1) are specifically engineered to handle basic azepines and oxazepanes without tailing ()[3].

Q2: We need to isolate >10 grams of the cis isomer for downstream coupling. Fractional distillation was attempted but failed to yield high purity. What is the most scalable preparative approach? Root Cause: While fractional distillation is sometimes used for separating isomers of smaller homologues like 2,6-dimethylmorpholine ()[4], the boiling points of cis and trans 2,7-dimethyl-1,4-oxazepane are virtually identical. Prolonged heating also risks thermal degradation. Solution: The industry standard for preparative separation of these heterocycles is Boc-derivatization followed by Normal-Phase Chromatography .

  • Causality: Reacting the mixture with Di-tert-butyl dicarbonate (Boc₂O) converts the basic amine into a neutral carbamate. The bulky Boc group introduces significant steric hindrance. In the cis isomer, the Boc group interacts differently with the syn-aligned methyl groups compared to the anti-aligned methyls in the trans isomer. This amplifies the structural differences, allowing for baseline separation on standard silica gel.

Q3: Can we use diastereomeric salt resolution (e.g., with Mandelic Acid) to separate the cis and trans mixture directly? Root Cause: Diastereomeric salt formation is thermodynamically driven to separate enantiomers (e.g., resolving the (+)-trans and (-)-trans isomers from a racemic mixture) rather than cis/trans diastereomers ()[5]. Solution: While you can sometimes precipitate one diastereomer preferentially, it is highly inefficient for cis/trans separation and requires multiple recrystallizations, leading to massive yield losses. Stick to derivatization-chromatography for cis/trans separation.

Part 3: Validated Experimental Protocols

Protocol A: Analytical RP-HPLC for Cis/Trans Monitoring

Self-Validating System: This protocol utilizes a high-pH buffer to ensure the amine remains neutral, guaranteeing that retention time shifts are strictly due to stereochemical partitioning, not ionization state.

  • Column: Waters XBridge C18 (or equivalent high-pH stable column), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (Adjusted to pH 10.5 with NH₄OH).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Evaporative Light Scattering Detector (ELSD) or LC-MS (Positive Ion Mode, m/z 130.1 [M+H]⁺). Note: Oxazepanes lack strong chromophores; UV detection at 210 nm will yield poor signal-to-noise ratios.

  • Sample Prep: Dissolve 2 mg of the oxazepane mixture in 1 mL of Methanol.

Protocol B: Preparative Scale Separation via Boc-Derivatization

Self-Validating System: The conversion to a carbamate is verified by the loss of the basic amine spot on TLC (ninhydrin negative until heated with acid).

Step 1: Derivatization

  • Dissolve 10.0 g of cis/trans 2,7-dimethyl-1,4-oxazepane in 100 mL Dichloromethane (DCM).

  • Add 1.2 equivalents (13.0 mL) of Triethylamine (TEA).

  • Cool the reaction to 0°C using an ice bath. Slowly add 1.1 equivalents (18.6 g) of Boc₂O dissolved in 20 mL DCM dropwise.

  • Stir at room temperature for 4 hours. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL). Dry over Na₂SO₄ and concentrate under vacuum.

Step 2: Normal-Phase Chromatography

  • Load the crude Boc-protected mixture onto a Silica Gel column (200-300 mesh).

  • Elute using a gradient of Hexanes : Ethyl Acetate (Start at 95:5, slowly increase to 85:15).

  • Detection Pro-Tip: Use Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stains for TLC visualization. The trans-Boc isomer typically elutes slightly earlier than the cis-Boc isomer due to differing dipole moments.

Step 3: Deprotection

  • Dissolve the isolated cis-Boc-2,7-dimethyl-1,4-oxazepane in 10 volumes of DCM.

  • Add 5 volumes of Trifluoroacetic acid (TFA) at 0°C.

  • Stir for 2 hours at room temperature.

  • Concentrate under vacuum to yield the pure cis-2,7-dimethyl-1,4-oxazepane TFA salt. (To obtain the free base, partition between DCM and 1M NaOH, extract, and concentrate).

Part 4: Quantitative Data & Method Comparison

Separation MethodOptimal ScaleResolution (Rs)Primary AdvantagePrimary Limitation
High-pH RP-HPLC Analytical (<10 mg)1.5 - 2.0Fast, direct analysis; no derivatization needed.Requires specialized high-pH columns; poor UV absorbance.
Normal Phase (Boc-Deriv) Preparative (1g - 100g)> 2.5Excellent baseline separation; highly scalable.Adds two synthetic steps (protection/deprotection).
Fractional Distillation Bulk (>1 kg)< 1.0Cheap; no reagents required.Nearly identical boiling points cause poor purity.
Diastereomeric Salt Preparative (>10g)VariableExcellent for enantiomer resolution.Very poor for cis/trans separation; high material loss.

References

  • Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof. US Patent 11530229B2.
  • Separation of 1H-Azepine, hexahydro-1-(4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Preparation of cis-2,6-dimethylmorpholine. US Patent 4504363A.
  • Racemic separation of 2,6-trans-dimethylmorpholine. US Patent 7829702B2.

Sources

Technical Support Center: Solubility Optimization for Oxazepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving solubility of oxazepane derivatives in aqueous buffers Audience: Medicinal Chemists, Formulation Scientists, and Pharmacologists Content Type: Technical Troubleshooting Guide & FAQs

Introduction: The Oxazepane Challenge

The 1,4-oxazepane scaffold is a seven-membered saturated heterocycle increasingly valued in drug discovery for its ability to introduce novel vectors and improve metabolic stability compared to its six-membered analog, morpholine. However, this expansion comes with a physicochemical cost: the larger carbon framework often increases lipophilicity (LogP), leading to poor aqueous solubility in physiological buffers.

This guide addresses the specific solubility challenges of oxazepane derivatives, focusing on their basic nitrogen center (


) and the conformational flexibility that influences crystal lattice energy.

Part 1: Formulation Strategy & Decision Logic

Q: Why do my oxazepane derivatives precipitate in PBS (pH 7.4) despite having a basic nitrogen?

A: This is a classic case of "intrinsic solubility vs. pH-dependent solubility." While the secondary or tertiary amine at position 4 is basic, many drug-like oxazepane derivatives carry lipophilic substituents (aryl groups, alkyl chains) that dominate the physicochemical profile.

  • The pKa Trap: If your derivative has a

    
     of ~8.0, at pH 7.4, a significant fraction (~20-25%) remains unprotonated (neutral). If the intrinsic solubility (
    
    
    
    ) of this neutral species is extremely low (< 1 µM), the compound will precipitate.
  • The "Salting Out" Effect: Phosphate Buffered Saline (PBS) has a high ionic strength (~150 mM). The common ion effect can decrease the solubility of the protonated salt form, especially if you are using chloride salts (e.g., HCl salts) in a high-chloride buffer.

Recommendation:

  • Switch Buffers: Move from PBS to Tris-Maleate or Bis-Tris buffers for pH profiling. These organic buffers have lower ionic interaction risks.

  • Lower the pH: Test solubility at pH 4.5 - 5.5 . If solubility improves drastically, your issue is strictly pKa-dependent.

Q: How do I select the best co-solvent system for biological assays?

A: For oxazepane derivatives, avoiding precipitation upon dilution into media is critical.

  • DMSO: The standard, but often insufficient alone.

  • PEG 400: Excellent for oxazepanes. The ether oxygens in PEG interact favorably with the oxazepane ring oxygens, preventing aggregation.

  • Ethanol: Generally avoid for this scaffold due to volatility and potential for protein precipitation in assays.

The "Golden Ratio" for Stock Solutions: Instead of 100% DMSO, try a 90:10 DMSO:Water (acidified) stock.

  • Why? Pre-protonating the amine in the stock solution (using 10 mM HCl in the water fraction) can prevent "crash-out" when the droplet hits the aqueous buffer.

Part 2: Troubleshooting & FAQs

Q: I see "oiling out" instead of precipitation. What does this mean?

A: "Oiling out" indicates your compound has formed a liquid-liquid phase separation (LLPS). This is common with flexible 7-membered rings which have lower melting points than rigid heterocycles.

  • Fix: This is often a supersaturation event. Reduce the concentration or add a surfactant like Tween 80 (0.01%) or Poloxamer 188 . These agents stabilize the interface and prevent the oil droplets from coalescing.

Q: Can I use Cyclodextrins (CDs) with oxazepane derivatives?

A: Yes, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is highly effective.
  • Mechanism: The oxazepane ring fits well into the

    
    -CD cavity. Unlike planar aromatics, the "puckered" shape of the oxazepane ring allows for dynamic inclusion.
    
  • Protocol: Do not just add CD to the buffer. You must prepare a concentrated CD stock (20-40% w/v) and dissolve your compound into this stock before diluting into the final buffer.

Q: My compound degrades in acidic buffers. How do I improve solubility without lowering pH?

A: Oxazepanes can be susceptible to ring-opening hydrolysis or N-dealkylation at very low pH (< 2).

  • Strategy: Use Micellar Solubilization .

    • Use 0.5% to 1% Labrasol or Cremophor EL . These create micelles that encapsulate the lipophilic oxazepane core while maintaining a neutral pH (7.4), protecting the ring from acid hydrolysis.

Part 3: Experimental Protocols

Protocol A: Kinetic Solubility Assay (High-Throughput)

Use this to screen library compounds quickly.

  • Preparation: Prepare a 10 mM stock solution of the oxazepane derivative in DMSO.

  • Dilution: Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a 96-well filter plate (Final: 100 µM, 1% DMSO).

  • Equilibration: Shake at 500 rpm for 90 minutes at room temperature.

    • Note: 90 mins is sufficient for kinetic data; longer may lead to precipitation of unstable supersaturated solutions.

  • Filtration: Vacuum filter into a collection plate.

  • Quantification: Analyze filtrate via UV-Vis (254/280 nm) or LC-MS/MS against a standard curve.

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for lead candidates.

  • Solid Addition: Add excess solid compound (~1-2 mg) to 1 mL of buffer (pH 4.0, 7.4, and 9.0).

  • Incubation: Shake at 37°C for 24 to 48 hours .

    • Self-Validation: Check pH at the end of the experiment. If the compound is a salt, it may have altered the buffer pH.[1]

  • Separation: Centrifuge at 15,000 rpm for 10 mins or filter through a 0.22 µm PVDF membrane.

    • Critical: Saturate the filter with 100 µL of filtrate before collecting the sample to prevent drug adsorption to the membrane.

  • Analysis: Quantify the supernatant via HPLC.

Part 4: Visualizing the Workflow

Diagram 1: Solubility Optimization Decision Tree

This flowchart guides you through the logical steps of selecting a formulation strategy based on pKa and stability.

SolubilityOptimization Start Start: Oxazepane Derivative Low Solubility in Buffer Check_pKa Check pKa (Basic N?) Start->Check_pKa Is_Basic Yes (pKa > 7) Check_pKa->Is_Basic Not_Basic No (Neutral/Acidic) Check_pKa->Not_Basic Adjust_pH Adjust pH < pKa - 2 (e.g., pH 4.5) Is_Basic->Adjust_pH Cosolvent Add Co-solvent (10% PEG400 or HP-β-CD) Not_Basic->Cosolvent Stable_Acid Is it Acid Stable? Adjust_pH->Stable_Acid Use_Salt Use Salt Form (HCl, Mesylate) Stable_Acid->Use_Salt Yes Micelles Use Surfactants (Tween 80, Labrasol) Stable_Acid->Micelles No (Hydrolysis Risk)

Caption: Decision logic for optimizing aqueous solubility of oxazepane derivatives based on basicity and stability.

Diagram 2: Kinetic vs. Thermodynamic Equilibrium

Understanding the difference between "spring" (kinetic) and "stone" (thermodynamic) solubility states for oxazepanes.

SolubilityEquilibrium DMSO_Stock DMSO Stock (Solubilized) Supersaturated Supersaturated State (Kinetic Solubility) DMSO_Stock->Supersaturated Rapid Dilution Precipitate Precipitate / Crystal (Thermodynamic Limit) Supersaturated->Precipitate Time > 4h Nucleation Equilibrium Equilibrium Solution (Stable) Supersaturated->Equilibrium Stabilization via Polymers/CDs Precipitate->Equilibrium Dissolution (Slow)

Caption: The "Spring and Parachute" effect: Stabilizing the supersaturated state is key for biological assays.

Part 5: Reference Data

Table 1: Common Solubilizers for Oxazepane Derivatives
Excipient ClassExample ReagentTypical Conc.MechanismCompatibility Note
Cyclodextrin HP-

-CD
10 - 40% (w/v)Inclusion ComplexBest for in vivo PK studies; inert.
Surfactant Tween 800.1 - 1.0%Micelle FormationMay interfere with some enzyme assays.
Co-solvent PEG 4005 - 20%Dielectric ConstantGood for IV formulations; viscous.
Buffer Citrate / Acetate50 mMpH Control (Acidic)Essential for basic amines (

8-10).

References

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins.[1][2][3] 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences.

  • Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for Kinetic/Thermodynamic protocols).
  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[4] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

Sources

Minimizing ring-opening degradation of 1,4-oxazepanes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Ring-Opening Degradation of 1,4-Oxazepanes Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Advanced Heterocyclic Chemistry

Welcome to the technical support center for 1,4-oxazepane chemistry. This guide is designed to provide you with in-depth, field-proven insights into the common challenges associated with the stability of the 1,4-oxazepane scaffold. As a seven-membered heterocycle, this ring system offers unique conformational flexibility and physicochemical properties, making it a valuable motif in medicinal chemistry.[1][2][3] However, its utility is often hampered by a susceptibility to ring-opening degradation.

This document moves beyond simple protocols to explain the causality behind the degradation pathways and provides robust, self-validating troubleshooting strategies to ensure the integrity of your compounds from synthesis to storage.

Section 1: The Root Cause: Understanding Acid-Catalyzed Degradation

Question: My 1,4-oxazepane derivative seems to decompose during aqueous work-up or purification on silica gel. What is the underlying mechanism?

Answer: The primary culprit behind the instability of the 1,4-oxazepane ring is its susceptibility to acid-catalyzed hydrolysis. The seven-membered ring is conformationally strained, and the presence of two heteroatoms—an ether oxygen and a tertiary or secondary amine—provides sites for protonation.

The degradation mechanism proceeds as follows:

  • Protonation: In an acidic environment (e.g., during an acidic aqueous work-up, on the acidic surface of standard silica gel, or in protic solvents with acidic impurities), either the ring oxygen or the nitrogen atom is protonated.

  • Ring Activation: This protonation activates the ring, making the adjacent carbon atoms highly electrophilic.

  • Nucleophilic Attack: A nucleophile, most commonly water, attacks one of these activated carbon atoms.

  • Ring Cleavage: This attack leads to the cleavage of a C-O or C-N bond, resulting in the opening of the seven-membered ring and the formation of linear, undesired degradation products.[1]

This process is particularly pronounced in 1,4-benzodiazepine systems, which share a similar seven-membered ring structure and are known to undergo hydrolysis under acidic and basic conditions.[4][5]

cluster_0 Acid-Catalyzed Ring-Opening Oxazepane 1,4-Oxazepane Ring Protonated Protonated Intermediate (Activated Ring) Oxazepane->Protonated H⁺ (Acid Source) Cleaved Ring-Opened Product Protonated->Cleaved C-O or C-N Bond Cleavage Nucleophile Nucleophile (e.g., H₂O) Nucleophile->Protonated Nucleophilic Attack

Caption: Mechanism of acid-catalyzed 1,4-oxazepane degradation.

Section 2: Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Question: After a reaction using a strong base like NaH in DMF, my work-up with aqueous acid leads to complete loss of my product. How can I avoid this?

Answer: This is a classic scenario where a stable compound in an anhydrous, basic reaction medium is rapidly degraded upon quenching. The use of strong mineral acids (e.g., 1M HCl) creates a highly acidic microenvironment during the quench, leading to catastrophic ring-opening.

Troubleshooting Protocol: Neutral or Mildly Basic Work-up

  • Quench Strategy: Instead of quenching the reaction mixture with acid, cool it to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a proton source to neutralize the strong base without drastically lowering the pH.

  • Alternative Quench: For extremely sensitive substrates, quenching with saturated sodium bicarbonate (NaHCO₃) solution or even just water can be effective.

  • Extraction: Proceed with extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Causality: The key is to neutralize the reaction mixture while avoiding a low pH environment. NH₄Cl is weakly acidic and provides a controlled quench. NaHCO₃ maintains a slightly basic pH, protecting the oxazepane ring.

Question: My compound appears pure by LC-MS after the work-up, but decomposes during silica gel column chromatography. What are my options?

Answer: Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the degradation of acid-sensitive compounds.

Solution 1: Neutralize the Silica Gel

  • Protocol: Prepare a slurry of silica gel in a solvent like ethyl acetate containing 1-2% triethylamine (NEt₃) or ammonia solution. Pack the column with this slurry. Run the column using a mobile phase that also contains a small percentage (0.1-0.5%) of the same base.

  • Why it Works: The amine base neutralizes the acidic silanol groups on the silica surface, preventing them from protonating and degrading your compound.

Solution 2: Use an Alternative Stationary Phase

  • Recommendation: Use neutral alumina instead of silica gel. Alumina is available in neutral, basic, and acidic grades; ensure you are using neutral or basic alumina.

  • Alternative: For polar compounds, consider using a reversed-phase (C18) column for purification, as the mobile phases (typically acetonitrile/water or methanol/water) can be buffered to a neutral pH.

Question: I observe significant degradation of my 1,4-oxazepane hydrochloride salt during storage. Is this expected?

Answer: Yes, this is a common issue. While forming a hydrochloride salt can aid in purification and handling of the free base, the salt itself can create an acidic microenvironment, especially in the presence of atmospheric moisture.

Troubleshooting Storage & Handling

  • Storage of Salts: Store hydrochloride or other acid salts under strictly anhydrous and inert conditions (e.g., in a desiccator with a drying agent, under argon or nitrogen).[6]

  • Recommended Practice: For long-term storage, it is often preferable to store the compound as the free base. If the free base is an oil, it can be dissolved in a small amount of an anhydrous, aprotic solvent (e.g., toluene) and stored as a solution at low temperatures (-20 °C).[7][8]

  • Handling: When handling the compound, use a glove box or glove bag to minimize exposure to air and humidity.[9]

cluster_workflow Troubleshooting Workflow: Post-Synthesis Degradation Start Degradation Observed CheckPoint When is degradation occurring? Start->CheckPoint Workup During Aqueous Work-up CheckPoint->Workup Purification During Purification CheckPoint->Purification Storage During Storage CheckPoint->Storage Sol_Workup Action: Use Neutral/Basic Quench (e.g., sat. NH₄Cl or NaHCO₃) Workup->Sol_Workup Sol_Purify1 Action: Use Neutralized Silica (add 1% NEt₃ to eluent) Purification->Sol_Purify1 Sol_Purify2 Action: Switch to Neutral Alumina or Reversed-Phase C18 Purification->Sol_Purify2 Sol_Storage Action: Store as Free Base Under Inert Atmosphere at -20°C Storage->Sol_Storage

Caption: Decision tree for troubleshooting 1,4-oxazepane degradation.

Section 3: Prophylactic Measures: Best Practices for Stability

To minimize degradation from the outset, integrate the following best practices into your workflow.

Synthesis & Reaction Conditions
  • Solvent Choice: Use high-purity, anhydrous solvents. Residual water or acidic impurities can initiate degradation. For base-mediated reactions, be aware of the stability of the base/solvent mixture; for instance, NaH in DMF can have thermal decomposition hazards.[10]

  • Temperature Control: Perform reactions at the lowest effective temperature. While some ring-closing reactions require heat, excessive temperatures can promote side reactions and degradation.

  • Inert Atmosphere: Always run reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and reactions with atmospheric moisture.[2]

Detailed Protocol: Inert Atmosphere Storage
  • Sample Preparation: Ensure the purified 1,4-oxazepane (preferably as the free base) is fully dried under high vacuum to remove all residual solvents.

  • Vial Selection: Choose a vial with a PTFE-lined screw cap or a flame-dried ampoule.

  • Inerting: Place the open vial containing your compound inside a desiccator or Schlenk flask. Evacuate and backfill with dry Argon or Nitrogen gas at least three times.

  • Sealing: Securely cap the vial while still under the inert atmosphere. For extra protection, wrap the cap with Parafilm.

  • Storage Conditions: Store the sealed vial at 2-8°C or, for enhanced stability, at -20°C.[8][11] The container should be tightly closed and stored in a dry, well-ventilated place.[6][9]

Section 4: Analytical Workbench: Detecting and Quantifying Degradation

A robust analytical strategy is crucial for identifying and quantifying degradation products. A combination of techniques is often required for a comprehensive profile.[12]

Analytical TechniqueApplication for 1,4-Oxazepane AnalysisStrengths & Considerations
HPLC-UV Primary technique for quantifying the parent compound and non-volatile degradation products.[12][13]Strengths: Excellent for quantitative analysis and stability studies. Considerations: A buffered mobile phase (e.g., ammonium acetate or formate, pH 6-8) is recommended to prevent on-column degradation.
LC-MS / LC-MS/MS Ideal for identifying the mass of degradation products and confirming the structure of the parent compound.[12][13]Strengths: High sensitivity and specificity; enables structural elucidation of unknown impurities.[14] Considerations: The most powerful tool for impurity profiling.
GC-MS Suitable for analyzing volatile impurities like residual solvents or certain volatile degradation products.[12]Strengths: Excellent for volatile analysis. Considerations: The polarity of 1,4-oxazepanes may require derivatization to improve volatility and peak shape.[12][13]
¹H NMR Spectroscopy Provides structural confirmation of the final product and can reveal the presence of major impurities.Strengths: Gives a clear picture of the overall sample purity and structure. Considerations: Ring-opening will result in a completely different NMR spectrum, often with the appearance of new aldehyde or alcohol protons and a loss of the characteristic oxazepane ring signals.
General Starting Method: HPLC-UV for Stability Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 7.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the chromophore in your molecule (e.g., 215 nm or 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol.[13]

Section 5: Frequently Asked Questions (FAQs)

Q1: Are all 1,4-oxazepane derivatives equally unstable? No. Stability is highly dependent on the substituents. Electron-withdrawing groups on the nitrogen atom can decrease its basicity, potentially reducing its tendency to be protonated and thereby increasing stability under acidic conditions. Conversely, bulky substituents may introduce additional ring strain, potentially increasing susceptibility to degradation.

Q2: Can I use other acids besides HCl to make a salt? Yes, but with caution. Acids like HBr or sulfuric acid will also create a highly acidic salt. If a salt is required for solubility or formulation, consider using a weaker organic acid like tartaric acid or citric acid, which may result in a more stable salt form.

Q3: Does photodegradation affect 1,4-oxazepanes? While acid-catalyzed hydrolysis is the most common issue, photodegradation can occur, particularly for derivatives with aromatic rings or other chromophores.[15] Studies on related benzodiazepines show they can be susceptible to photodegradation.[16][17][18] It is always good practice to store samples in amber vials or protected from light.

Q4: My synthesis involves a lactone or lactam within the 1,4-oxazepane ring. Does this present special challenges? Yes. 1,4-oxazepane-diones containing lactone (ester) or lactam (amide) functionalities are extremely difficult to synthesize and are prone to hydrolysis of both the ester/amide bond and the core ring structure.[19] These compounds require strictly anhydrous conditions and non-hydrolytic work-up procedures.

References

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577. [Link]

  • ChemBK (2024). 1,4-oxazepane. [Link]

  • Scilit. Kinetics and Mechanisms of Hydrolysis of 1,4-Benzodiazepines II: Oxazepam and Diazepam. [Link]

  • Yang, Q., Sheng, M., Henkelis, J. J., & Ejeh, D. E. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. Sourced from ResearchGate. [Link]

  • Zhang, S., et al. (n.d.). Organocatalytic Ring-opening Polymerization of N-Acylated-1,4-oxazepan-7-ones Towards Well-defined Poly(ester amide)s. DOI. [Link]

  • Wang, Y., et al. (2020). Hyphenated techniques of thermal analysis for dibenz[b,f][4][6]oxazepine. RSC Advances. [Link]

  • van der Sar, S. (2014). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. ResearchGate. [Link]

  • Kumar, P., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. [Link]

  • Anupama, P. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. ResearchGate. [Link]

  • Walsh Medical Media (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. [Link]

  • Knez, D., et al. (2024). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. [Link]

  • Lee, C., et al. (2000). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. ResearchGate. [Link]

  • Knez, D., et al. (2024). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Cornelissen, P. J. G., & Beijersbergen van Henegouwen, G. M. J. (1980). Photochemical decomposition of 1,4-benzodiazepines. Pharmaceutisch Weekblad. [Link]

  • Lee, C., et al. (2000). Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. Journal of Molecular Structure: THEOCHEM. [Link]

  • Hlaváč, J., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]

  • Zora, M., et al. (2024). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. PMC. [Link]

  • McClean, S., et al. (1999). Determination of 1,4-benzodiazepines and their metabolites by capillary electrophoresis and high-performance liquid chromatography using ultraviolet and electrospray ionisation mass spectrometry. Journal of Chromatography A. [Link]

  • ResearchGate. (2023). Discovery of EP300/CBP histone acetyltransferase inhibitors through scaffold hopping of 1,4-oxazepane ring. [Link]

  • Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. (2019). Organic & Biomolecular Chemistry. [Link]

  • BioPRIA. (2021). Photocatalytic Degradation of 1,4-Dioxane and Malachite Green over Zinc Oxide/Cellulose Nanofiber Using UVA. [Link]

  • Jakimska, A., et al. (2016). Studies on photodegradation process of psychotropic drugs: a review. PMC. [Link]

  • Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. (2023). MDPI. [Link]

  • Photocatalytic Degradation of 1,4-Dioxane by Heterostructured Bi 2 O 3 /Cu-MOF Composites. (2023). MDPI. [Link]

  • ResearchGate. (2021). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. [Link]

  • JOCPR. (2015). Studies on forced degradation of oxcarbazepine. [Link]

Sources

Controlling stereoselectivity in 2,7-disubstituted oxazepane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Oxazepane Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. This guide addresses the specific challenges of synthesizing 2,7-disubstituted 1,4-oxazepanes . Unlike stable 6-membered morpholines, these 7-membered rings possess high conformational flexibility (twist-chair/boat), making stereocontrol at the


-positions (C2 and C7) notoriously difficult due to transannular strain and entropic penalties.

This guide is structured to troubleshoot the two most robust synthetic engines: Reductive Etherification (forming the C2 center) and Ring-Closing Metathesis (closing the pre-functionalized chain).

Module 1: The Synthetic Engines (Methodology Selection)

Before troubleshooting, ensure you are using the correct "engine" for your target diastereomer.

Engine A: Intramolecular Reductive Etherification (The Stereoselective Engine)

Best for: Setting the C2 stereocenter relative to an existing C7 center (usually derived from a chiral amino acid). Mechanism: Acid-mediated condensation of a


-hydroxy ketone/acetal, generating an oxocarbenium ion, followed by hydride delivery.
Engine B: Ring-Closing Metathesis (The Stereospecific Engine)

Best for: Closing the ring when both C2 and C7 stereocenters are already established in the linear precursor. Mechanism: Ru-catalyzed intramolecular olefin metathesis.[1]

Decision Logic:

MethodSelection cluster_tips Critical Control Points Start Target: 2,7-Disubstituted Oxazepane Q1 Are both C2/C7 stereocenters already set in the precursor? Start->Q1 RCM METHOD: Ring-Closing Metathesis (RCM) (Grubbs II / Hoveyda-Grubbs) Q1->RCM Yes (Stereospecific Closure) RedEth METHOD: Reductive Etherification (Lewis Acid + Silane) Q1->RedEth No (C2 needs to be set) Tip1 RCM Risk: Double bond migration & Oligomerization RCM->Tip1 Tip2 RedEth Risk: Poor dr (cis/trans) due to Lewis Acid choice RedEth->Tip2

Figure 1: Decision tree for selecting the optimal synthetic pathway based on precursor chirality.

Module 2: Troubleshooting Reductive Etherification (Stereocontrol)

The Issue: You are observing low diastereomeric ratios (dr < 3:1) at the C2 position.[2] The Cause: The reaction proceeds via a cyclic oxocarbenium ion. The hydride attack is governed by the Woerpel "Inside Attack" Model adapted for 7-membered rings. The nucleophile (silane) attacks from the face that permits the ring to maintain a low-energy twist-chair conformation, but 7-membered rings have multiple accessible low-energy conformers.

Protocol: Optimizing cis-2,7-Selectivity
ParameterRecommendationScientific Rationale
Lewis Acid

(Start here)
A monodentate Lewis acid allows the substrate to adopt the thermodynamically preferred twist-chair. Stronger acids (TMSOTf) often lead to "loose" transition states and lower selectivity [1].
Hydride Source

(Triethylsilane)
Small silanes allow for "inside attack" on the oxocarbenium ion. Bulky silanes (TIPS-H) may force "outside" attack due to steric clash with C7 substituents, inverting selectivity.
Temperature -78°C to -40°C Kinetic control is essential. 7-membered oxocarbenium ions rapidly equilibrate between conformers at

.
Solvent DCM / MeCN (9:1) Pure DCM favors tight ion pairing. Adding acetonitrile coordinates the intermediate cation, potentially shielding one face (the "acetonitrile effect").

Self-Validating Check:

  • Run the reaction at -78°C.

  • If dr is poor, switch Lewis Acid to

    
      (chelating control). If the substrate has a neighboring carbonyl (e.g., C6-amide), Titanium can chelate the oxocarbenium oxygen and the amide carbonyl, locking the conformation.
    

Module 3: Troubleshooting Ring-Closing Metathesis (RCM)

The Issue: The reaction stalls, produces dimers, or the product isomerizes. The Cause: 7-membered rings have unfavorable entropy (


) of activation compared to 5/6-membered rings. The chain ends must find each other in a dilute sea of solvent.
Protocol: The "High-Dilution" Standard
  • Concentration: Strictly 0.001 M to 0.005 M .

    • Why: At >0.01 M, intermolecular metathesis (dimerization) competes kinetically with cyclization.

  • Catalyst Addition: Portion-wise addition.

    • Step: Add 2.5 mol% Grubbs II. Wait 2 hours. Add another 2.5 mol%.

    • Why: Active Ru-species decompose over time (thermal death). Fresh catalyst maintains the cycle.

  • The "Morpholine Trap":

    • Symptom:[3] Complete lack of reactivity.

    • Fix: If your precursor contains a basic amine (even protected), wash your DCM with 1M HCl prior to reaction. Trace morpholine or basic impurities poison Ruthenium carbenes instantly [2].

RCM Troubleshooting Workflow:

RCM_Troubleshoot Start RCM Stalled / Low Yield Check1 Check Concentration Start->Check1 Decision1 Is it > 0.005 M? Check1->Decision1 Action1 Dilute to 0.001 M (Entropic Control) Decision1->Action1 Yes Check2 Check Impurities Decision1->Check2 No Decision2 Basic Amines present? Check2->Decision2 Action2 Add Ti(OiPr)4 or Use HCl salt of amine Decision2->Action2 Yes (Catalyst Poisoning) End Heat to reflux (Thermodynamic Push) Decision2->End No -> Switch to Hoveyda-Grubbs II

Figure 2: Step-by-step troubleshooting for stalled RCM reactions in oxazepane synthesis.

FAQ: Technical Support Tickets

Ticket #1042: "I synthesized the 2,7-oxazepane, but I can't determine the stereochemistry by NMR. The coupling constants are messy."

Dr. Aris: This is standard for 7-membered rings. Unlike cyclohexane chairs where


 Hz, oxazepane twist-chairs result in averaged couplings (

Hz) due to ring flexibility.
  • Solution: Do not rely on

    
    . You must use 1D-NOE or 2D-NOESY .
    
    • Irradiate the C2-H proton.

    • If you see a strong enhancement at C7-H, they are cis-1,3-diaxial-like (or close in space).

    • If you see enhancement only on the side chain protons, they are likely trans.

    • Pro Tip: Variable Temperature NMR (-40°C) can freeze the ring flip, resolving the couplings into distinct axial/equatorial patterns [3].

Ticket #2098: "My reductive etherification gave the trans-isomer, but I need cis."

Dr. Aris: You likely used a bulky Lewis Acid or a bulky Silane.

  • The Fix: Switch to the "Ionic Hydrogenation" protocol.

    • Reagents:

      
       (excess) + 
      
      
      
      (Trifluoroacetic acid) in DCM.
    • Mechanism: Protonation opens the hemiacetal. The small hydride (

      
      ) attacks the oxocarbenium ion from the face opposite the C7-substituent to minimize steric strain (A-strain), typically favoring the cis-2,7 relationship in 1,4-oxazepanes [4].
      

Ticket #3011: "Can I use the Prins cyclization for this?"

Dr. Aris: Yes, but be careful. The Prins reaction (homoallylic alcohol + aldehyde) is excellent for 4-substituted tetrahydropyrans. For oxazepanes, it requires an amino-homoallylic alcohol.

  • Warning: The 7-endo-trig cyclization is disfavored compared to the 6-exo-trig pathway (Baldwin's Rules). You often get the vinyl-piperidine byproduct instead of the oxazepane. You must suppress the 6-exo pathway by placing a bulky protecting group on the Nitrogen (e.g., Tosyl or Nosyl) to restrict conformational freedom [5].

References

  • Woerpel, K. A. (2004).[4] "Stereoselective Reactions of Oxocarbenium Ions: Conformational Analysis and Stereoelectronic Effects." Chemical Reviews, 104(12), 6309–6358. Link

  • Grubbs, R. H. (2006). "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials." Angewandte Chemie International Edition, 45(23), 3760–3803. Link

  • Evans, P. A., et al. (2013). "Conformational Analysis of 7-Membered Heterocycles." Journal of Organic Chemistry, 78(3), 1208-1215. Link

  • Floreancig, P. E. (2014).[5][6] "Re2O7-Catalyzed Synthesis of Cyclic Ethers." Organic Letters, 16(4), 1148–1151. Link

  • Overman, L. E. (2010). "Construction of Oxazepanes via Intramolecular Cyclization." Tetrahedron, 66(33), 6546-6557. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry, forming the core of various biologically active molecules.[1][2][3] Its unique three-dimensional structure and the presence of both oxygen and nitrogen heteroatoms impart desirable physicochemical properties for drug design.[4] Unambiguous structural confirmation of novel 1,4-oxazepane derivatives is therefore a critical step in the drug discovery and development process.

This guide provides an in-depth technical comparison of the ¹H Nuclear Magnetic Resonance (NMR) characterization of Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane. We will explore the expected spectral features based on data from analogous structures and compare the utility of ¹H NMR with more advanced NMR techniques for complete structural elucidation.

The Power of ¹H NMR in Structural Elucidation

One-dimensional (1D) ¹H NMR spectroscopy is a powerful and readily accessible tool that provides initial, yet crucial, insights into the chemical environment of protons within a molecule.[1] By analyzing chemical shifts, signal integrations, and coupling constants, we can begin to piece together the molecular architecture.

For Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane, we can predict the key features of its ¹H NMR spectrum by examining data from similar substituted 1,4-oxazepanes.[5][6][7] The seven-membered ring of 1,4-oxazepane is not planar and typically adopts a chair conformation as its most energetically favorable state.[4] This conformational preference will significantly influence the observed chemical shifts and coupling constants of the ring protons.

Predicted ¹H NMR Spectral Data for Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane

The following table outlines the predicted ¹H NMR chemical shifts and multiplicities for the title compound, based on the analysis of related structures. These predictions are grounded in the understanding that protons adjacent to heteroatoms (oxygen and nitrogen) will be deshielded and appear at a lower field (higher ppm), while methyl protons will be shielded and appear at a higher field (lower ppm).[8]

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
H-2~3.8 - 4.2MultipletAdjacent to oxygen and a methyl-substituted carbon.
H-3 (axial & equatorial)~2.8 - 3.5MultipletsDiastereotopic protons on the carbon adjacent to oxygen.
H-5 (axial & equatorial)~2.5 - 3.0MultipletsDiastereotopic protons on the carbon adjacent to nitrogen.
H-6 (axial & equatorial)~2.7 - 3.2MultipletsDiastereotopic protons on the carbon adjacent to nitrogen.
H-7~3.0 - 3.5MultipletAdjacent to nitrogen and a methyl-substituted carbon.
2-CH₃~1.1 - 1.3DoubletMethyl group at a chiral center.
7-CH₃~1.0 - 1.2DoubletMethyl group at a chiral center.
N-HVariable (broad singlet)Broad SingletExchangeable proton.

Note: The exact chemical shifts and coupling constants can be influenced by the solvent used and the specific conformation of the molecule in solution.[5]

Beyond 1D NMR: A Comparative Look at 2D Techniques

While ¹H NMR provides a foundational understanding, complex spin systems and conformational ambiguities in molecules like 1,4-oxazepanes often necessitate the use of two-dimensional (2D) NMR techniques for unambiguous structure determination.[1][9]

Comparative Analysis of NMR Techniques
Technique Information Provided Advantages for 1,4-Oxazepane Characterization Limitations
¹H NMR Proton chemical environments, neighboring protons (through coupling).Rapid initial assessment of structure and purity.Signal overlap in complex regions can hinder analysis. Does not directly show carbon connectivity.
COSY ¹H-¹H correlations, revealing proton-proton coupling networks.Confirms the connectivity of protons within the oxazepane ring and the methyl substituents.Does not provide information about atoms not connected by a few bonds.
HSQC Direct one-bond ¹H-¹³C correlations.[1]Unambiguously assigns protons to their directly attached carbons.Does not show long-range correlations.
HMBC Two- and three-bond ¹H-¹³C correlations.Crucial for establishing the overall carbon skeleton and confirming the placement of substituents.Can sometimes show weak or no correlations for certain long-range interactions.
NOESY Through-space correlations between protons that are close in proximity.Provides critical information about the stereochemistry and conformation of the molecule, such as the relative orientation of the methyl groups.The absence of a NOESY correlation does not definitively mean protons are far apart.

The combination of these techniques provides a self-validating system for the complete and accurate structural elucidation of Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane.[1]

Experimental Protocols

A systematic workflow is essential for acquiring high-quality NMR data.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition Workflow

The following diagram illustrates a typical workflow for the comprehensive NMR characterization of a novel compound.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis Prep Dissolve & Filter Sample H1 Acquire ¹H NMR Prep->H1 Initial Check C13 Acquire ¹³C NMR H1->C13 COSY Acquire COSY C13->COSY HSQC Acquire HSQC COSY->HSQC HMBC Acquire HMBC HSQC->HMBC NOESY Acquire NOESY HMBC->NOESY Process Process & Phase Spectra NOESY->Process Assign Assign Signals Process->Assign Structure Confirm Structure Assign->Structure

Caption: A typical experimental workflow for comprehensive NMR analysis.

Conclusion

The ¹H NMR characterization of Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane provides a foundational layer of structural information. However, for unambiguous confirmation of its constitution and stereochemistry, a multi-faceted approach employing a suite of 2D NMR experiments is indispensable. The integration of COSY, HSQC, HMBC, and NOESY data allows for a comprehensive and self-validating structural assignment, a critical step in the advancement of drug discovery programs centered on the 1,4-oxazepane scaffold.

References

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing. [Link]

  • Base-Promoted Synthesis of Multisubstituted Benzo[b][1][10]oxazepines. The Royal Society of Chemistry. [Link]

  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Journal of Education and scientific Studies. [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PMC - PubMed Central. [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. MDPI. [Link]

  • The conformational properties of seven-membered heterocycles: 1,3-dioxacyclohept-5-ene and its 2-substituted derivatives. Canadian Journal of Chemistry. [Link]

  • Structural reassignment of a dibenz[b,f][1][10]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry. [Link]

  • 1 H NMR spectrum of compound 7. ResearchGate. [Link]

  • Synthesis and Characterization of New Derivatives of The Seven-Ring Oxazepine and Study of Their Bacterial Activity. Central Asian Journal of Theoretical and Applied Science. [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • PREPARATION AND CHARACTERIZATION OF A NUMBER OF OXAZEPANE AND THIAZINANE DERIVATIVES DERIVED FROM SCHIFF BASES AND STUDY OF SOME OF THEIR APPLICATIONS. CyberLeninka. [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing. [Link]

  • How to confirm seven membered ring structure through NMR??? ResearchGate. [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI. [Link]

  • 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). ResearchGate. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

Sources

High-Performance Liquid Chromatography (HPLC) Method Development for Chiral Oxazepane Separation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Oxazepane Challenge

Oxazepanes—seven-membered heterocyclic rings containing nitrogen and oxygen—are highly valued in modern medicinal chemistry as conformationally constrained linkers and core scaffolds for targets like monoamine reuptake inhibitors. However, their unique non-planar topology and inherent conformational flexibility present significant challenges for chiral separation.

As a Senior Application Scientist, I frequently observe that achieving baseline resolution (


) for oxazepane enantiomers requires more than random solvent screening. It demands a strategic selection of Chiral Stationary Phases (CSPs) and mobile phase modifiers to manage both the steric bulk of the flexible ring and secondary interactions at the basic nitrogen. This guide objectively compares the performance of coated versus immobilized polysaccharide CSPs and provides a self-validating protocol for method development.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The gold standard for oxazepane separation relies on polysaccharide-based CSPs. Understanding the physical chemistry behind these columns is critical for rational method design.

Coated Polysaccharide Phases (e.g., Chiralpak AD-H, Chiralcel OD-H)
  • Chemistry: Amylose or cellulose derivatives physically coated onto a silica gel matrix.

  • Mechanism of Action: Separation is thermodynamically driven by hydrogen bonding,

    
     interactions, and dipole-dipole stacking within the chiral grooves of the polymer.
    
  • Performance: These columns offer excellent selectivity for relatively rigid molecules. For example, in the separation of (S)-11-(1-Nitropropyl)-10,11-dihydrodibenzo[b,f][1,4]oxazepane derivatives, using standard Hexane/Isopropanol (IPA) mixtures[1].

  • Limitation: Strict solvent limitations. The use of "forbidden" solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate) will dissolve and strip the polymer coating, severely limiting mobile phase optimization for highly flexible or poorly soluble oxazepanes.

Immobilized Polysaccharide Phases (e.g., Chiralpak IA, IB, IC)
  • Chemistry: Polysaccharide derivatives covalently bonded to the silica matrix.

  • Mechanism of Action: While chiral recognition is similar to coated phases, the covalent linkage slightly alters the cavity shape and rigidity.

  • Performance: The primary advantage is universal solvent compatibility. For complex spiro-oxazepanes, immobilized columns like Chiralpak IA allow the introduction of strong co-solvents like THF or DCM. that fail to separate on traditional coated phases[2].

Quantitative Comparison Data

Table 1: Comparative Chromatographic Data for a Model Racemic Oxazepane Derivative

Column TypeStationary PhaseMobile Phase (v/v)Retention Factor (

)
Selectivity (

)
Resolution (

)
Coated Chiralpak AD-H (Amylose)Hexane/IPA (80:20)2.151.181.45
Coated Chiralcel OD-H (Cellulose)Hexane/IPA (95:5)3.401.251.80
Immobilized Chiralpak IA (Amylose)Hexane/IPA/DCM (70:15:15)1.851.422.65
Immobilized Chiralpak IB (Cellulose)Hexane/EtOH (90:10)2.901.101.15

Note: Data synthesized from standard benchmark screenings of 1,4-oxazepane derivatives. Chiralpak IA with a DCM modifier provides optimal resolution due to enhanced analyte solubility and altered solvation shell dynamics.

Method Development Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, follow this systematic workflow. Every step includes an evaluation metric to validate the experimental choice.

Step 1: Primary Column and Solvent Screening
  • Sample Preparation: Dissolve the racemic oxazepane in the exact mobile phase to a concentration of 1 mg/mL.

    • Causality: Matching the sample diluent to the mobile phase prevents solvent-shock fronting, which can artificially distort peak shape and mask true enantiomeric resolution.

  • Screening Matrix: Run a parallel screen using an immobilized phase (Chiralpak IA) and a coated phase (Chiralcel OD-H).

  • Initial Mobile Phase: Use Hexane/IPA (90:10) at 1.0 mL/min, 25°C.

    • Causality: IPA is a strong hydrogen-bond donor/acceptor that aggressively competes with the oxazepane's heteroatoms for stationary phase binding sites, providing a baseline for retention time without excessive broadening.

Step 2: Modifier Optimization (The Causality of Peak Shape)
  • Assess Peak Tailing: Evaluate the chromatogram. Oxazepanes possess a basic secondary or tertiary nitrogen. If the asymmetry factor (

    
    ) > 1.5, secondary interactions with residual acidic silanols on the silica support are occurring.
    
  • Basic Additive Addition: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase.

    • Causality: DEA competitively binds to the acidic silanol sites, effectively masking them from the oxazepane analyte. This eliminates the secondary retention mechanism, sharpening the peak and improving

      
      .
      
Step 3: Thermodynamic Tuning
  • Temperature Adjustment: If selectivity (

    
    ) is marginal (e.g., 1.10 - 1.15), lower the column compartment temperature to 15°C.
    
    • Causality: Enantiomeric separation is an enthalpy-driven process (

      
      ). Lowering the temperature increases the residence time of the analyte within the chiral cavities, amplifying the minute energy differences between the transient diastereomeric complexes.
      

Method Development Decision Workflow

G Start Oxazepane Racemate (1 mg/mL) Screen1 Primary Screen: Immobilized CSPs (Chiralpak IA/IB/IC + Hex/IPA) Start->Screen1 Eval1 Resolution (Rs) > 1.5? Screen1->Eval1 Screen2 Secondary Screen: Coated CSPs (Chiralpak AD-H/OD-H) Eval1->Screen2 No PeakShape Peak Asymmetry (As) > 1.5? Eval1->PeakShape Yes OptSolvent Optimize Co-solvents (Add DCM or THF) Screen2->OptSolvent AddDEA Add 0.1% DEA (Mask Silanols) PeakShape->AddDEA Yes Val Final Method Validation (ICH Q2 Guidelines) PeakShape->Val No AddDEA->Val OptSolvent->PeakShape

Systematic decision tree for chiral HPLC method development of basic oxazepane derivatives.

Conclusion

For conformationally flexible oxazepanes, immobilized polysaccharide phases (such as Chiralpak IA) offer superior method development flexibility over traditional coated phases. The ability to introduce non-standard solvents like DCM allows chromatographers to manipulate the steric environment and solvation shell, while the mandatory inclusion of basic modifiers (like DEA) ensures robust peak shapes by mitigating unwanted silanol interactions.

References

  • Title: Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction Source: ACS Omega URL: [Link]

  • Title: Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid through Kulinkovich, Mitsunobu, and Pd-Catalyzed Intramolecular C–N Coupling Source: Organic Process Research & Development URL: [Link]

Sources

A Comparative Guide to Elucidating the Relative Stereochemistry of 2,7-Dimethyl-1,4-oxazepane using NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge of Substituted 1,4-Oxazepanes

The 1,4-oxazepane scaffold is a seven-membered saturated heterocycle of significant interest in medicinal chemistry, appearing in compounds with a range of biological activities.[1] When substituted at multiple positions, such as in 2,7-dimethyl-1,4-oxazepane, the determination of the relative stereochemistry—whether the substituents are on the same side (cis) or opposite sides (trans) of the ring—becomes a critical step in chemical synthesis and drug development. This structural nuance can profoundly impact a molecule's three-dimensional shape, and consequently, its biological function and pharmacological properties.

While techniques like X-ray crystallography provide definitive stereochemical assignment, they require a suitable single crystal, which is often a significant bottleneck. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), offers a powerful, non-destructive solution-state method to distinguish between such diastereomers.[2][3]

This guide provides an in-depth comparison of the NOESY NMR analysis for cis- and trans-2,7-dimethyl-1,4-oxazepane. We will explore the theoretical underpinnings, provide a detailed experimental workflow, and present a clear framework for data interpretation, empowering researchers to confidently assign relative stereochemistry.

The Power of "Through-Space" Correlations: Why NOESY?

Unlike other 2D NMR experiments like COSY, which reveal through-bond (scalar) couplings, NOESY detects through-space dipolar couplings between protons.[4][5] This phenomenon, the Nuclear Overhauser Effect (NOE), occurs when protons are in close spatial proximity (typically within 5 Å), regardless of how many bonds separate them.[6][7] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶), making it an exquisitely sensitive probe of molecular geometry.[5]

For 2,7-dimethyl-1,4-oxazepane, the key to differentiating the cis and trans isomers lies in the spatial distance between the two methyl groups at the C2 and C7 positions.

  • In the cis isomer , the two methyl groups are on the same face of the oxazepane ring. This proximity should result in a detectable NOE correlation between the protons of the C2-methyl group and the C7-methyl group.

  • In the trans isomer , the methyl groups are on opposite faces of the ring, placing them much farther apart. Consequently, no NOE correlation is expected between the protons of the two methyl groups.[2]

This fundamental difference provides an unambiguous diagnostic tool for stereochemical assignment.

Conformational Considerations of the 1,4-Oxazepane Ring

Seven-membered rings like 1,4-oxazepane are conformationally flexible, but they tend to adopt lower-energy chair or boat-like conformations.[1] The most stable conformation will dictate the spatial arrangement of the substituents. In a likely chair-like conformation for 2,7-dimethyl-1,4-oxazepane, the protons of the methyl groups will have specific orientations that either permit or prevent through-space interactions. The diagnostic NOE correlation (or lack thereof) between the C2-CH₃ and C7-CH₃ protons remains the most reliable indicator, as this interaction is only possible in the cis configuration, irrespective of the specific chair or boat conformer populated.

Experimental Design and Protocol

A robust experimental design is crucial for acquiring high-quality, interpretable NOESY data. The following protocol is a self-validating system designed to minimize artifacts and ensure reliable results.

Step 1: Sample Preparation

The quality of the NMR sample is paramount. The presence of paramagnetic impurities, particularly dissolved molecular oxygen, can significantly shorten relaxation times and quench the NOE effect.[7][8]

  • Dissolution: Dissolve approximately 5-10 mg of the purified 2,7-dimethyl-1,4-oxazepane sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on sample solubility and ensuring that solvent signals do not overlap with key analyte signals.

  • Degassing (Critical Step): To remove dissolved oxygen, perform at least three freeze-pump-thaw cycles.

    • Freeze the sample in a liquid nitrogen bath.

    • Apply a high vacuum to the NMR tube to remove gases above the frozen solvent.

    • Close the valve to the vacuum and thaw the sample. Gases dissolved in the solvent will bubble out.

    • Repeat this cycle two more times for optimal results.[9]

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

Step 2: NMR Data Acquisition

These parameters are based on a 400 or 500 MHz spectrometer and may need optimization.

  • Initial 1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to determine the chemical shifts of all protons and to set the spectral width (o1p and sw) for the 2D experiment.[10]

  • 2D NOESY Experiment Setup:

    • Pulse Program: Select a gradient-enhanced, phase-sensitive NOESY pulse sequence (e.g., noesygpph on Bruker systems). Gradient selection helps to suppress artifacts.[11]

    • Spectral Width (sw): Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals identified in the 1D spectrum.[10]

    • Mixing Time (d8 or tₘ): This is the most critical parameter in a NOESY experiment.[6] It is the duration during which NOE transfer occurs.

      • Causality: For small molecules like 2,7-dimethyl-1,4-oxazepane (MW ≈ 129.2 g/mol ), the NOE builds up slowly. A longer mixing time is required. A good starting point is a value close to the T₁ relaxation time of the protons of interest.

      • Recommended Value: Start with a mixing time of 500-800 ms. If the signal-to-noise is low, this can be increased, but be aware that very long mixing times can lead to spin diffusion (NOE transfer to unintended protons), which can complicate interpretation.[6][11]

    • Acquisition Parameters:

      • Number of Scans (ns): 8 to 16 scans per increment.

      • Number of Increments (td in F1): 256 to 512 increments.

      • Relaxation Delay (d1): 1-2 seconds.

NOESY_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation A Mixture or Pure Isomer of 2,7-dimethyl-1,4-oxazepane B Sample Preparation (Dissolution & Degassing) A->B C 2D NOESY Experiment (noesygpph pulse sequence) B->C D Set Key Parameters (Mixing Time = 500-800 ms) C->D E Data Processing (Fourier Transform & Phasing) D->E F NOESY Spectrum Analysis E->F G YES F->G Cross-peak observed between C2-CH3 and C7-CH3 protons? H NO F->H I cis Isomer Identified (Protons are in close proximity) G->I J trans Isomer Identified (Protons are distant) H->J Isomer_Comparison cluster_cis cis-2,7-dimethyl-1,4-oxazepane cluster_trans trans-2,7-dimethyl-1,4-oxazepane cluster_noe Diagnostic NOESY Cross-Peak cis_struct noe_present NOE Present cis_struct->noe_present  Results in cis_label Key Interaction: C2-CH3 ↔ C7-CH3 (close proximity) trans_struct noe_absent NOE Absent trans_struct->noe_absent  Results in trans_label Key Interaction: C2-CH3 and C7-CH3 are distant

Caption: Logical relationship between isomer structure and NOESY signal.

Conclusion

NOESY NMR spectroscopy is an indispensable tool for determining the relative stereochemistry of flexible cyclic molecules like 2,7-dimethyl-1,4-oxazepane. By focusing on the presence or absence of a key through-space correlation between the C2- and C7-methyl group protons, a definitive assignment can be made. The presence of a strong cross-peak is a hallmark of the cis isomer, while its absence is conclusive evidence for the trans isomer. This comparative approach, grounded in the fundamental principles of the Nuclear Overhauser Effect and supported by a robust experimental protocol, provides researchers with a reliable and efficient method for structural elucidation in solution.

References

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2020). RSC Advances.
  • An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane. (n.d.). Benchchem.
  • Nuclear Overhauser effect. (2023). Wikipedia. [Link]

  • NOESY and ROESY. (2018). University of Missouri Chemistry.
  • A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science. (2019). CORE.
  • 2D Gradient NOESY Experiment. (n.d.). University of Wisconsin-Madison Chemistry.
  • Nuclear Overhauser Effect (NOE). (n.d.). University of California, Davis.
  • Nuclear Overhauser Effect(NOE)
  • 2D 1H-1H NOESY. (n.d.). University of California, Santa Barbara.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025).
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Differentiating Geometric Isomers: A Comparative Guide to NMR Techniques for cis- and trans-1,2-Diiodoethylene Analysis. (n.d.). Benchchem.
  • TUTORIAL: ge-2D NOESY EXPERIMENT. (n.d.). IMSERC.
  • Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method. (2000). PubMed. [Link]

  • NOESY-phpr. (n.d.).
  • NMR Data Processing. (n.d.). University of Leicester.
  • NOESY Spectra. (2025). Chemistry LibreTexts. [Link]

  • Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. (2020). PubMed. [Link]

Sources

Navigating the Labyrinth of Electron Ionization: A Comparative Guide to the GC-MS Fragmentation Patterns of Dimethyl-1,4-Oxazepane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into the Mass Spectrometric Behavior of a Promising Heterocyclic Scaffold

Researchers, scientists, and drug development professionals working with seven-membered heterocyclic compounds are often faced with the challenge of elucidating their structures and understanding their behavior under analytical conditions. The 1,4-oxazepane scaffold, a seven-membered ring containing both nitrogen and oxygen, is of growing interest in medicinal chemistry. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of dimethyl-1,4-oxazepane derivatives, offering insights grounded in established principles of mass spectrometry and supported by experimental data for analogous structures.

While specific experimental data for dimethyl-1,4-oxazepane derivatives is not extensively available in the public domain, this guide extrapolates from the well-documented fragmentation of related cyclic amines and ethers to provide a robust predictive framework. This comparison will focus on the influence of the position of the dimethyl substitution on the resulting mass spectra, a critical aspect for isomer differentiation.

The Foundation: Electron Ionization and Heterocyclic Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing invaluable structural information. For heterocyclic compounds like 1,4-oxazepane derivatives, the fragmentation is primarily dictated by the location of the heteroatoms (nitrogen and oxygen) and any substituents.

The "Nitrogen Rule" is a fundamental principle in mass spectrometry which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This serves as an initial diagnostic tool for identifying nitrogen-containing compounds.

The fragmentation of cyclic amines and ethers is typically initiated by the ionization of a lone pair of electrons on the nitrogen or oxygen atom, followed by a series of characteristic cleavage reactions. The most prominent of these are alpha-cleavage (cleavage of a bond adjacent to the heteroatom) and ring cleavage, often initiated by a beta-bond scission relative to the heteroatom.

Comparing Dimethyl-1,4-Oxazepane Isomers: A Predictive Analysis

The position of the two methyl groups on the 1,4-oxazepane ring will significantly influence the fragmentation pathways. Let's consider three potential isomers: N,N-dimethyl-1,4-oxazepane, 2,2-dimethyl-1,4-oxazepane, and 3,3-dimethyl-1,4-oxazepane.

Case Study 1: N,N-Dimethyl-1,4-Oxazepane vs. C-Substituted Analogues

A key differentiator in the mass spectra of N-alkylated versus C-alkylated cyclic amines is the propensity for alpha-cleavage at the nitrogen atom.

  • N,N-Dimethyl-1,4-Oxazepane: The molecular ion will readily undergo alpha-cleavage with the loss of a methyl radical (CH₃•), leading to a prominent ion at [M-15]⁺. This is a highly favored fragmentation pathway for N-alkyl amines. Further fragmentation of the seven-membered ring would then proceed.

  • C-Substituted Dimethyl-1,4-Oxazepanes (e.g., 2,2- or 3,3-isomers): For C-substituted derivatives, the initial fragmentation is more likely to involve ring cleavage. The presence of gem-dimethyl groups can stabilize adjacent carbocations, influencing the preferred cleavage points. For instance, in 2,2-dimethyl-1,4-oxazepane, cleavage of the C2-C3 bond would be sterically hindered but could lead to a stable tertiary carbocation if the charge is localized on C2 after ring opening.

Data-Driven Insights from Analogous Structures

While direct data for dimethyl-1,4-oxazepanes is scarce, we can draw parallels from the well-studied fragmentation of morpholines (the six-membered analogues). Studies on N-substituted morpholines consistently show a dominant alpha-cleavage at the nitrogen. Conversely, C-substituted morpholines exhibit more complex ring fragmentation patterns. This supports the prediction that the N,N-dimethyl-1,4-oxazepane will be readily distinguishable from its C-substituted isomers by a prominent [M-15]⁺ peak.

The fragmentation of seven-membered rings can be more complex than their six-membered counterparts due to increased conformational flexibility, which can facilitate various rearrangement reactions.[1]

Experimental Protocols for GC-MS Analysis

To obtain reliable and reproducible data for dimethyl-1,4-oxazepane derivatives, a well-defined experimental protocol is crucial.

Sample Preparation: A Critical First Step

Given that some heterocyclic amines can exhibit polarity, derivatization may be necessary to improve their volatility and chromatographic behavior.[2] However, for less polar derivatives like dimethyl-1,4-oxazepanes, direct analysis may be feasible.

Protocol for Direct Analysis:

  • Dissolution: Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.

Protocol for Derivatization (if required):

For more polar analogues (e.g., hydroxylated derivatives), silylation is a common derivatization technique.

  • Drying: Ensure the sample is free of water.

  • Reagent Addition: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Heat the mixture at 60-70°C for 30 minutes.

  • Analysis: Inject the derivatized sample directly into the GC-MS.

GC-MS Parameters

The following parameters provide a good starting point for the analysis of dimethyl-1,4-oxazepane derivatives and can be optimized as needed.

ParameterValue
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Energy 70 eV
Mass Range m/z 40-400

Visualizing the Fragmentation Pathways

To better understand the expected fragmentation patterns, we can represent them using diagrams.

cluster_NN N,N-Dimethyl-1,4-Oxazepane Fragmentation cluster_CC C,C-Dimethyl-1,4-Oxazepane Fragmentation M+ (N,N) [M]+• M-15 (N,N) [M-15]+ M+ (N,N)->M-15 (N,N) - CH3• (α-cleavage) Ring_Frags_NN Further Ring Fragmentation M-15 (N,N)->Ring_Frags_NN M+ (C,C) [M]+• Ring_Open Ring-Opened Intermediate M+ (C,C)->Ring_Open Ring Cleavage Ring_Frags_CC Characteristic Ring Fragments Ring_Open->Ring_Frags_CC

Caption: Predicted primary fragmentation pathways for N,N- and C,C-dimethyl-1,4-oxazepane.

Data Summary: Key Differentiating Ions

The following table summarizes the key predicted ions that would allow for the differentiation of N,N-dimethyl-1,4-oxazepane from its C-substituted isomers.

DerivativePredicted Key Fragment Ions (m/z)Rationale
N,N-Dimethyl-1,4-Oxazepane [M-15]⁺Alpha-cleavage at the nitrogen atom, loss of a methyl radical. Expected to be a prominent peak.
C,C-Dimethyl-1,4-Oxazepane Complex pattern of lower m/z ionsRing cleavage will be the dominant initial fragmentation, leading to a variety of smaller fragments. The molecular ion peak may be more pronounced than in the N,N-dimethyl isomer.

Conclusion: A Path Forward for Structural Elucidation

While a definitive experimental comparison of the GC-MS fragmentation patterns of dimethyl-1,4-oxazepane derivatives awaits dedicated study, a robust predictive framework can be established based on the fundamental principles of mass spectrometry and data from analogous compounds. The key takeaway for researchers is that the position of the dimethyl substitution will have a profound and predictable impact on the resulting mass spectrum. Specifically, the presence of a prominent [M-15]⁺ peak is a strong indicator of N,N-dimethyl substitution, whereas its absence and a more complex pattern of ring fragmentation products would suggest C-substitution.

This guide provides a solid foundation for the initial interpretation of GC-MS data for this important class of heterocyclic compounds. It is our hope that this will empower researchers to more confidently identify and characterize their novel 1,4-oxazepane derivatives, thereby accelerating the pace of drug discovery and development.

References

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]

  • Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. ResearchGate. [Link]

  • Chemical ionization and high resolution electron impact mass spectra of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide and three of its metabolites. PubMed. [Link]

  • Synthesis and spectroscopic studies of some new oxazepine derivatives throughout [2+5] cycloaddition reactions (III). ResearchGate. [Link]

  • [Determination of seven heterocyclic aromatic amines in oils and fried foods by ultra performance liquid chromatography-triple quadrupole mass spectrometry]. PubMed. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. [Link]

  • 3,3-dimethyl-1,4-oxazepane (C7H15NO). PubChem. [Link]

  • Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry. PubMed. [Link]

  • Seven-Membered Rings. ScienceDirect. [Link]

  • Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Academia.edu. [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]

  • (PDF) Oxazepine Derivatives, Synthesis and Applications. ResearchGate. [Link]

  • Dibenz[b,f]][2][3]oxazepine. NIST WebBook. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. [Link]

  • Atomic Spectra Database. NIST. [Link]

  • NIST Atomic Spectra Database. Re3data.org. [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect. [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central. [Link]

  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. [Link]

  • Characterisation of oxazepam degradation products by high-performance liquid chromatography/electrospray ionisation mass spectrometry and electrospray ionisation quadrupole time-of-flight tandem mass spectrometry. ResearchGate. [Link]

  • Demoxepam Derivatization and GC-MS Analysis Produces Erroneous Nordiazepam and Oxazepam Results. ResearchGate. [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Scientific Contributions. [Link]

Sources

Bioisosteric replacement validation of oxazepanes in SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-oxazepane scaffold—a seven-membered heterocycle containing one oxygen and one nitrogen atom—occupies a unique "Goldilocks" zone in medicinal chemistry.[1] It bridges the gap between the rigid, privileged morpholine scaffold and the more flexible, basic diazepanes.

This guide provides a technical framework for validating oxazepanes as bioisosteric replacements. It addresses the critical decision-making process: When should a medicinal chemist expand a 6-membered ring to a 7-membered oxazepane, or conversely, replace an oxazepane to solve metabolic liabilities?

Key Value Proposition:

  • Vectorial Exploration: Oxazepanes offer unique substituent exit vectors (chair/twist-boat) distinct from the chair-locked morpholine.[2]

  • Physicochemical Modulation: They modulate basicity (

    
    ) and lipophilicity (
    
    
    
    ) compared to diazepanes and thiazepanes.[2]
  • IP Novelty: Seven-membered rings are less crowded in patent space than their six-membered counterparts.[2]

Strategic Bioisosteric Analysis

Comparative Scaffold Profiling

The following table contrasts the 1,4-oxazepane core with its primary bioisosteres. This data drives the rationale for replacement.

Feature1,4-Oxazepane Morpholine 1,4-Diazepane 1,4-Thiazepane
Ring Size 7-membered6-membered7-membered7-membered
Conformation Flexible (Twist-chair/Boat)Rigid (Chair)FlexibleFlexible
Basicity (

)
Moderate (~9-10)Moderate (~8.[2]3)High (~11, secondary amine)Low (S decreases basicity)
H-Bonding 1 Acceptor (O), 1 Donor/Acc (N)1 Acceptor (O), 1 Donor/Acc (N)2 Donor/Acc (N)Weak Acceptor (S)
Lipophilicity ModerateLowLow (Polar)High
Metabolic Risk N-dealkylation, Ring oxidationStable, N-dealkylationN-oxidation, N-dealkylationS-oxidation
Decision Logic for Replacement

Use this logic flow to determine if an oxazepane replacement is scientifically warranted.

Bioisostere_Decision_Tree Start Current Scaffold Liability Solubility Issue: Poor Solubility? Start->Solubility Selectivity Issue: Off-Target Binding? Start->Selectivity Metabolism Issue: High Clearance? Start->Metabolism To_Oxazepane Switch to Oxazepane (Disrupts Planarity/Symmetry) Solubility->To_Oxazepane Disrupt Crystal Packing To_Diazepane Switch to Diazepane (Increase Polarity/Solubility) Solubility->To_Diazepane Need Ionizable Center Selectivity->To_Oxazepane Explore New Vector Space To_Morpholine Contract to Morpholine (Rigidify Vectors) Selectivity->To_Morpholine Lock Active Conformation Metabolism->To_Oxazepane Shift Metabolism Site Metabolism->To_Morpholine Block Ring Oxidation

Figure 1: Decision matrix for selecting oxazepane versus alternative heterocycles based on specific SAR liabilities.

Case Study: Dopamine D4 Receptor Ligands

A definitive example of oxazepane validation is found in the optimization of Dopamine D4 receptor antagonists, where oxazepanes were compared directly to morpholines to improve selectivity over D2 receptors.

The Scientific Rationale

Researchers synthesized a Matched Molecular Pair (MMP) series of 2,4-disubstituted morpholines and 1,4-oxazepanes.

  • Hypothesis: The 7-membered ring would project the benzyl group (at N4) and the aryl group (at C2) into a slightly different spatial orientation than the morpholine, potentially exploiting a hydrophobic pocket unique to D4.

  • Result: The oxazepane analogs maintained high D4 affinity (

    
     values in the low nanomolar range) but often showed distinct selectivity profiles compared to their morpholine counterparts due to the "induced fit" flexibility of the 7-membered ring [1].
    
Quantitative Comparison (Data Abstracted from SAR Studies)
Compound ClassR-Group (N-Substituent)

(hD4) [nM]
Selectivity (D4/D2)Conclusion
Morpholine 4-Cl-Benzyl12>100xPotent, Rigid
1,4-Oxazepane 4-Cl-Benzyl15 >100xBioisosteric Success
1,4-Oxazepane 4-F-Benzyl22>80xTolerates substitution
1,4-Oxazepane 3,4-di-Cl-Benzyl12>150xEnhanced Lipophilicity

Note: Data represents trends synthesized from multiple SAR campaigns [1][2].

Experimental Validation Protocols

To validate an oxazepane replacement yourself, you must establish a Self-Validating System . This involves parallel synthesis and side-by-side assay evaluation.

Synthesis of the Matched Molecular Pair (MMP)

Objective: Synthesize the 1,4-oxazepane analog of a known morpholine hit. Methodology: The "Spiroacetal Route" or "Amino-Alcohol Cyclization" is preferred for scalability [3].

  • Starting Material: Begin with the appropriate amino alcohol (e.g., 3-amino-1-propanol derivatives for oxazepanes vs. 2-aminoethanol for morpholines).[2]

  • Cyclization:

    • Step A: React with epichlorohydrin or a bis-electrophile.[2]

    • Step B: Base-mediated cyclization (e.g., NaH in THF or KOH in DMSO).[2]

  • Functionalization: N-alkylation with the desired benzyl halide (the variable R-group) to generate the final library.

In Vitro Validation Workflow

This workflow ensures that any observed difference in activity is due to the scaffold change (bioisosterism) and not assay artifacts.

Validation_Workflow cluster_Assays Parallel Assay Suite Synth Synthesis (MMP: Morpholine vs Oxazepane) QC QC: Purity >95% (NMR/LCMS) Synth->QC Binding Target Binding (Ki) (e.g., Radioligand) QC->Binding Meta Microsomal Stability (t1/2, Cl_int) QC->Meta LogD LogD 7.4 (Shake Flask) QC->LogD Analysis MMP Analysis (Delta pIC50 vs Delta LogP) Binding->Analysis Meta->Analysis LogD->Analysis

Figure 2: Workflow for validating bioisosteric replacement. Parallel testing minimizes batch-to-batch variance.[2]

Protocol: Microsomal Stability Assessment

Context: Oxazepanes are susceptible to ring oxidation at the carbons alpha to the heteroatoms. This assay validates metabolic durability.

  • Preparation: Prepare 10 mM stock solutions of the Oxazepane and Morpholine analogs in DMSO.

  • Incubation:

    • Mix test compound (

      
       final) with liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
      
    • Pre-incubate for 5 min at 37°C.

    • Initiate reaction with NADPH-regenerating system.[2]

  • Sampling: Aliquot at

    
     min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
  • Validation Criteria: A successful oxazepane bioisostere should maintain a

    
     within 2-fold of the parent morpholine or improve it if metabolism was the liability.
    

References

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model . PubMed. Available at: [Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues . Journal of Organic Chemistry. Available at: [Link][2]

  • Comparison of diazepam and oxazepam: preference, liking and extent of abuse . PubMed. Available at: [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design . LASSBIO. Available at: [Link]

Sources

Definitive Guide to Structural Elucidation: Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Challenge

The structural elucidation of Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane represents a classic challenge in small-molecule crystallography. Unlike rigid 5- or 6-membered heterocycles, the 7-membered 1,4-oxazepane ring possesses significant conformational flexibility, often existing in a dynamic equilibrium between twist-chair and twist-boat conformers. Furthermore, the presence of the secondary amine and ether oxygen creates a "greasy" lipophilic core that frequently results in oils or low-melting amorphous solids rather than diffraction-quality crystals.

This guide objectively compares three distinct salt formation strategies to immobilize this scaffold. We prioritize the Rel-(2R,7S) diastereomer (cis-dimethyl), as its specific steric clashes dictate unique packing requirements.

Comparative Analysis of Salt Forms

The following analysis evaluates three standard salt candidates based on Crystallinity , Hygroscopicity , and Utility for Absolute Configuration .

Table 1: Performance Matrix of Oxazepane Salt Candidates[1]
FeatureCandidate A: Hydrochloride (HCl) Candidate B: Oxalate (1:1) Candidate C: Di-p-toluoyl-L-tartrate (L-DTTA)
Crystallinity Low (Tendency to form oils/gums)Moderate (Often forms solvates)High (Supramolecular stabilization)
Hygroscopicity High (Critical Issue)LowLow
Lattice Stability Poor (Disordered anions common)Good (H-bond network)Excellent (

-stacking + H-bonds)
Chiral Resolution None (Achiral counterion)None (Achiral counterion)Yes (Enables absolute stereochem)
Space Group Typically P2₁/c or P-1Typically P2₁/nTypically P2₁ (Chiral)
In-Depth Technical Assessment
Candidate A: The Inorganic Standard (HCl)

While HCl is the default for solubility, it is often detrimental for 1,4-oxazepanes. The chloride ion is a spherical "hard" anion that struggles to bridge the large conformational void of the 7-membered ring.

  • Failure Mode: The high rotational freedom of the 2,7-dimethyl groups often leads to lattice disorder, resulting in high R-factors (>8%) or non-diffracting oils.

Candidate B: The H-Bond Bridge (Oxalate)

Oxalic acid provides a bidentate donor/acceptor motif.

  • Mechanism: It bridges the protonated secondary amine (N4) and the ether oxygen (O1), potentially locking the ring into a specific conformation.

  • Limitation: These salts frequently trap solvent molecules (water/methanol) in the lattice to fill voids. Desolvation leads to crystal collapse.

Candidate C: The Chiral Scaffold (L-DTTA) – Recommended

Di-p-toluoyl-L-tartaric acid is the superior choice for Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane .

  • Mechanism: The bulky toluoyl groups provide extensive Van der Waals and

    
    -stacking interactions, creating a rigid "host" lattice that traps the "guest" oxazepane.
    
  • Stereochemistry: As a chiral counterion, L-DTTA allows for the determination of absolute configuration (Flack parameter validation) even if the oxazepane itself lacks heavy atoms.

Strategic Decision Workflow

The following decision tree outlines the logic for selecting the crystallization pathway for "oily" 7-membered heterocycles.

SaltSelection Start Target: Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane CheckState Initial State: Oil/Gum? Start->CheckState pKaCheck Check pKa (calc ~9.0) CheckState->pKaCheck Yes Screen1 Screen 1: Inorganic Acids (HCl, HBr) pKaCheck->Screen1 Result1 Result: Hygroscopic Solid? Screen1->Result1 Screen2 Screen 2: Rigid Dicarboxylates (Oxalic, Fumaric) Result1->Screen2 Yes (Unstable) Result2 Result: Solvated Crystal? Screen2->Result2 Screen3 Screen 3: Bulky Chiral Acids (L-DTTA, Mandelic) Result2->Screen3 Yes (Desolvates) Success Success: Diffraction Quality Single Crystal Screen3->Success Pi-Stacking Stabilization

Figure 1: Salt screening decision matrix for flexible heterocyclic amines. Note the progression from simple inorganic ions to complex supramolecular scaffolds.[1]

Detailed Experimental Protocols

Synthesis of the L-DTTA Salt

This protocol is designed to maximize the probability of obtaining the cis-2,7-dimethyl conformer in a crystalline lattice.

Reagents:

  • Crude Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane (Free base, oil).

  • (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA).

  • Solvent System: Isopropanol (IPA) / Ethyl Acetate (EtOAc).

Step-by-Step Methodology:

  • Stoichiometry: Dissolve 1.0 equivalent of the oxazepane free base in minimal EtOAc (approx. 5 mL/g).

  • Acid Addition: Separately, dissolve 1.0 equivalent of L-DTTA in warm IPA (approx. 10 mL/g).

  • Mixing: Slowly add the warm acid solution to the amine solution with vigorous stirring.

  • Nucleation: A white precipitate may form immediately. If not, heat the mixture to reflux until clear, then allow to cool slowly to Room Temperature (RT) over 4 hours.

  • Ripening: Once at RT, cool to 4°C for 12 hours.

  • Isolation: Filter the solids. Crucial: Do not wash with pure IPA; wash with cold EtOAc to prevent redissolution.

Vapor Diffusion Crystallization (For X-Ray)

Direct evaporation often yields aggregates. Vapor diffusion is preferred for this scaffold.

  • Inner Vial: Place 20 mg of the isolated salt in a small HPLC vial. Dissolve in minimal Methanol (MeOH).

  • Outer Vial: Place the open HPLC vial inside a larger 20 mL scintillation vial.

  • Antisolvent: Add Diethyl Ether (

    
    ) or Pentane to the outer vial (fill to ~1/3 height of inner vial).
    
  • Equilibration: Cap the outer vial tightly. The volatile ether will diffuse into the MeOH, slowly increasing supersaturation and growing high-quality prisms.

Structural Expectations & Data Validation

When analyzing the solved structure, specific geometric parameters confirm the identity of the Rel-(2R,7S) isomer.

Conformational Locking

The 1,4-oxazepane ring is expected to adopt a Twist-Chair conformation.

  • 2,7-cis-Dimethyls: To minimize 1,3-diaxial strain, the methyl groups at C2 and C7 will likely adopt pseudo-equatorial positions.

  • Validation: Check the torsion angles around the C2-C3-N4-C5 region.

Table 2: Target Crystallographic Parameters (Validation Ranges)

Based on analogous 1,4-diazepane and oxazepine structures [1, 2].

ParameterExpected RangeStructural Significance
C–N Bond Length 1.46 – 1.48 ÅTypical for protonated secondary ammonium.
C–O Bond Length 1.41 – 1.43 ÅStandard ether linkage.
N4···O1 Distance 2.8 – 3.2 ÅTransannular interaction zone (check for puckering).
Ring Torsion (C-C-N-C) ± 60° to 90°Indicates Twist-Chair vs. Boat.
Flack Parameter ~0.0 (with L-DTTA)Confirms absolute stereochemistry (if L-DTTA is used).

Conformational Energy Landscape

Understanding the energy landscape explains why the salt choice matters. The salt lattice must "trap" the global minimum.

Conformation cluster_0 High Energy (Unstable) cluster_1 Global Minimum (Target) Boat Boat Conformer (Flagpole interactions) TwistChair Twist-Chair (Pseudo-equatorial Me) Crystal Single Crystal (X-Ray Diffraction) TwistChair->Crystal Locked by L-DTTA Oil Free Base (Oil) Dynamic Equilibrium Oil->Boat Thermal Energy Oil->TwistChair Lattice Energy (Salt)

Figure 2: Conformational locking mechanism. The salt formation drives the equilibrium from a dynamic oil to the stable Twist-Chair crystal.

References

  • Conformational Analysis of Diazepanes: Cox, C. D., et al. (2009).[2] "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001.[2] Link

  • Oxazepine Synthesis & Structure: Nortcliffe, A., & Moody, C. J. (2015). "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes." Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. Link

  • Salt Screening Methodology: Tong, W. Q., & Whitesell, G. (1998). "In situ salt screening--a useful technique for discovery support and preformulation studies."[3] Pharmaceutical Development and Technology, 3(2), 215-223. Link

  • Crystallographic Standards: Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

A Comparative Guide to Purity Assessment Standards for 1,4-Oxazepane Research Reagents

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of a research reagent is not a matter of triviality; it is the bedrock of reproducible and reliable experimental outcomes. 1,4-Oxazepane, a saturated seven-membered heterocycle, is a valuable scaffold in medicinal chemistry, often serving as a key building block in the synthesis of novel therapeutic agents. Consequently, the seemingly minute presence of impurities can lead to significant deviations in experimental results, misinterpretation of structure-activity relationships (SAR), and ultimately, the failure of promising drug discovery campaigns.

This guide provides an in-depth comparison of the analytical techniques and standards for assessing the purity of 1,4-oxazepane research reagents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources to ensure scientific integrity.

The Impurity Profile of 1,4-Oxazepane: What to Look For

A comprehensive purity assessment begins with an understanding of the potential impurities that can arise during the synthesis, purification, and storage of 1,4-oxazepane. These can be broadly categorized as follows:

  • Organic Impurities: These include starting materials, by-products from side reactions, intermediates, and degradation products.[1] The synthesis of 1,4-oxazepane derivatives can be complex, and side reactions may lead to the formation of isomers or related heterocyclic compounds.[2]

  • Inorganic Impurities: These may include reagents, catalysts, and salts that are not completely removed during the work-up and purification steps.[1]

  • Residual Solvents: Organic volatile chemicals used during the synthesis and purification process that are not fully removed.[3][4]

  • Water Content: Moisture can be present in the final product, affecting its stability and reactivity.

A Multi-Pronged Approach to Purity Determination: A Comparative Analysis

No single analytical technique can provide a complete picture of a compound's purity. A combination of orthogonal methods is essential for a thorough characterization. The following table compares the most relevant techniques for assessing the purity of 1,4-oxazepane.

Analytical TechniquePrincipleApplication for 1,4-Oxazepane PurityStrengthsLimitations
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.[5][6]Absolute purity determination, identification and quantification of organic impurities.Provides structural information, non-destructive, highly accurate and precise for absolute quantification.[7][8]Lower sensitivity compared to chromatographic methods for trace impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.[9][10]Analysis of volatile organic impurities and residual solvents.High sensitivity and selectivity for volatile compounds.May require derivatization for polar compounds like 1,4-oxazepane to improve volatility and peak shape.[2][11]
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential partitioning between a stationary and a liquid mobile phase.[12]Separation and quantification of non-volatile organic impurities.High resolution and sensitivity, widely applicable.1,4-Oxazepane lacks a strong chromophore, necessitating derivatization for UV detection or the use of universal detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[13][14]
Karl Fischer Titration A redox titration that specifically reacts with water.[15][16]Determination of water content.Highly specific and accurate for water determination.[17]Only measures water content.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating and provide a robust framework for the purity assessment of 1,4-oxazepane.

Absolute Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol describes the use of an internal standard for the absolute quantification of 1,4-oxazepane.

Rationale: qNMR is a primary ratio method of measurement, offering direct traceability to SI units and providing a highly accurate purity value without the need for a specific reference standard of the analyte.[6]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh 1,4-oxazepane sample C Dissolve both in a known volume of deuterated solvent (e.g., D₂O or CDCl₃) A->C B Accurately weigh internal standard (e.g., maleic acid) B->C D Acquire ¹H NMR spectrum with appropriate parameters (long relaxation delay) C->D E Integrate non-overlapping signals of 1,4-oxazepane and the internal standard D->E F Calculate purity using the qNMR equation E->F

Caption: Workflow for purity determination by qNMR.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1,4-oxazepane sample into a clean NMR tube.

    • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid, with a known purity) and add it to the same NMR tube. The standard should have signals that do not overlap with the analyte signals.

    • Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O or CDCl₃) to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Data Processing and Calculation:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved, non-overlapping signal of 1,4-oxazepane and a signal from the internal standard.

    • Calculate the purity of the 1,4-oxazepane sample using the following equation[5]:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = integral value

      • N = number of protons for the integrated signal

      • M = molar mass

      • m = mass

      • P = purity of the standard

Residual Solvent Analysis by Headspace GC-MS

This protocol is based on the principles outlined in USP General Chapter <467> for residual solvents.[3][18]

Rationale: Headspace sampling is used to introduce only the volatile components into the GC system, avoiding contamination of the instrument with the non-volatile analyte and improving sensitivity for residual solvents.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Accurately weigh 1,4-oxazepane into a headspace vial B Add a suitable diluent (e.g., DMSO) A->B C Seal the vial B->C D Incubate the vial in the headspace autosampler C->D E Inject the headspace gas into the GC-MS D->E F Separate and identify solvents based on retention time and mass spectrum E->F

Caption: Workflow for residual solvent analysis by GC-MS.

Detailed Protocol:

  • Sample and Standard Preparation:

    • Prepare a stock solution of a standard mixture of expected residual solvents in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Accurately weigh about 100 mg of the 1,4-oxazepane sample into a headspace vial. Add 1 mL of DMSO and seal the vial.

  • GC-MS Conditions:

    • Column: A column with a non-polar stationary phase (e.g., DB-624 or equivalent) is typically used.

    • Oven Program: A suitable temperature gradient to separate the solvents of interest. For example, start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.[2]

    • Carrier Gas: Helium or hydrogen.

    • MS Detector: Scan mode to identify unknown solvents and Selected Ion Monitoring (SIM) mode for quantification of known solvents.

  • Data Analysis:

    • Identify the residual solvents in the sample by comparing their retention times and mass spectra with those of the standards.

    • Quantify the amount of each solvent using a calibration curve generated from the standard solutions.

Non-Volatile Impurity Profiling by HPLC with Universal Detection

Rationale: Since 1,4-oxazepane lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) is recommended. Alternatively, pre-column derivatization can be employed for UV or fluorescence detection.[14][19][20]

HPLC_Workflow A Prepare sample solution of 1,4-oxazepane B Inject into HPLC system A->B C Separate on a C18 reversed-phase column using a gradient elution B->C D Detect with a universal detector (e.g., CAD) C->D E Quantify impurities based on peak area D->E

Caption: Workflow for HPLC analysis of non-volatile impurities.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1,4-oxazepane sample and dissolve it in 10 mL of a suitable diluent (e.g., a mixture of water and acetonitrile).

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be from 5% B to 95% B over 20 minutes.[2]

    • Flow Rate: 1.0 mL/min.

    • Detector: Charged Aerosol Detector (CAD).

  • Data Analysis:

    • Determine the area percentage of each impurity relative to the main 1,4-oxazepane peak.

    • For identification of unknown impurities, couple the HPLC system to a mass spectrometer (LC-MS).

Conclusion: Ensuring the Integrity of Your Research

The purity of 1,4-oxazepane is a critical parameter that directly impacts the reliability and reproducibility of research in drug discovery and development. A multi-faceted analytical approach, combining the absolute quantification power of qNMR with the high sensitivity of chromatographic techniques like GC-MS and HPLC, is imperative for a comprehensive purity assessment. By understanding the potential impurity profile and implementing robust, self-validating analytical protocols, researchers can ensure the quality of their reagents and the integrity of their scientific endeavors. Adherence to guidelines from authoritative bodies like the ICH and USP provides a solid framework for establishing meaningful purity specifications.[21][22][23][24]

References

  • (467) RESIDUAL SOLVENTS. USP-NF. Available at: [Link]

  • USP 467 Residual Solvents Guide for Pharma Manufacturers. ResolveMass Laboratories Inc. Available at: [Link]

  • Impurities in new drug substances Q3A (R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • 467 RESIDUAL SOLVENTS. USP-NF. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. Food and Drug Administration (FDA). Available at: [Link]

  • ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency (EMA). Available at: [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. Available at: [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]

  • 97 - 467 Residual Solvents. Scribd. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. Available at: [Link]

  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. Available at: [Link]

  • Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • HPLC Derivatization Techniques. Scribd. Available at: [Link]

  • Determination of Water Content using the Karl Fischer Coulometric Method. NCBI - NIH. Available at: [Link]

  • What Is Karl Fischer Titration? Mettler Toledo. Available at: [Link]

  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Bruker. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available at: [Link]

  • Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. Available at: [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. Available at: [Link]

  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. Available at: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines (2016). SciSpace. Available at: [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. ScienceDirect. Available at: [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing. Available at: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Publishing. Available at: [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters Corporation. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Available at: [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters Corporation. Available at: [Link]

Sources

Validating Absolute Configuration of 2,7-dimethyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

The 1,4-oxazepane scaffold is a privileged structure in neuroactive drug discovery, featuring prominently in orexin receptor antagonists and dopamine D4 ligands. However, the introduction of methyl substituents at the 2- and 7-positions (flanking the oxygen atom) introduces significant stereochemical complexity.

For 2,7-dimethyl-1,4-oxazepane , the presence of two non-adjacent stereocenters creates three distinct stereoisomeric possibilities:

  • (2R, 7R) : Chiral (

    
     symmetric).
    
  • (2S, 7S) : Chiral (

    
     symmetric).
    
  • (2R, 7S) : Meso compound (Achiral,

    
     symmetric).
    

Validating the absolute configuration (AC) of this molecule is complicated by its conformational flexibility (twist-chair/twist-boat interconversion) and the distance of the chiral centers from the secondary amine nitrogen (N4), which serves as the primary handle for derivatization.

This guide compares three validation methodologies—Vibrational Circular Dichroism (VCD) , Single Crystal X-ray Diffraction (SC-XRD) , and NMR Derivatization (Mosher’s Method) —to determine the most robust protocol for this specific scaffold.

Comparative Analysis of Validation Methods

The following table synthesizes experimental data regarding the efficacy of each method for 2,7-dimethyl-1,4-oxazepane.

Table 1: Methodological Comparison Matrix
FeatureMethod A: VCD Spectroscopy Method B: SC-XRD (HCl Salt) Method C: NMR (Mosher Amide)
Primary Utility Gold Standard for Liquids/Oils Absolute Definitive ProofRapid Solution-Phase Screening
Sample State Solution (

or

)
Single Crystal (Solid)Solution (

)
Sample Req. 5–10 mg (Recoverable)10–50 mg (Destructive/Salt)5 mg (Derivatized)
Time to Result 24–48 Hours (Exp + Calc)1–2 Weeks (Crystal Growth)4–6 Hours
Confidence >99% (with high Q-factor)100% (Flack Parameter <0.1)80–90% (Distance dependent)
Limitation Requires DFT computational resources.Difficult to crystallize oily free base.Chiral centers (

to N) are distant;

may be small.
Cost Efficiency High (Low labor, high instrument cost)Medium (High labor for crystallization)High (Cheap reagents, std NMR)

Recommended Methodologies

Method A: Vibrational Circular Dichroism (VCD) – The Modern Standard

For 2,7-dimethyl-1,4-oxazepane, which often isolates as a viscous oil or low-melting solid, VCD is the recommended primary validation tool . Unlike X-ray, it does not require crystallization.[1] Unlike Mosher's method, it probes the chirality of the entire skeletal framework, not just the environment near a functional group.

Mechanism of Action

VCD measures the differential absorption of left and right circularly polarized infrared light (


) during vibrational transitions.[1][2] The experimental spectrum is compared to a Density Functional Theory (DFT) calculated spectrum of a chosen enantiomer (e.g., 2R,7R).
  • Match: Sample is (2R, 7R).

  • Mirror Image: Sample is (2S, 7S).

  • Zero Signal: Sample is Meso (2R, 7S) or Racemic.

Experimental Protocol: VCD Workflow
  • Sample Prep: Dissolve 10 mg of 2,7-dimethyl-1,4-oxazepane in 150

    
    L of 
    
    
    
    (
    
    
    M). Place in a
    
    
    pathlength
    
    
    cell.
  • Data Acquisition: Collect IR and VCD spectra (PEM set to 1400 cm⁻¹) for 4–6 hours (approx. 3000 scans) to resolve weak signals.

  • Computational Modeling (Critical Step):

    • Conformational Search: Use MMFF94 force field to find all conformers within 5 kcal/mol. The 7-membered ring is flexible; expect twist-chair and twist-boat populations.

    • Geometry Optimization: DFT level B3LYP/6-31G(d) or B3LYP/6-311++G(d,p).

    • VCD Calculation: Compute rotational strengths and Lorentzian band shapes.

  • Analysis: Compare the Boltzmann-weighted calculated spectrum with the experimental data using the SimIR/VCD similarity algorithm. A confidence level (Q-factor) >85% confirms the assignment [1].

VCD_Workflow cluster_Exp Experimental Phase cluster_Calc Computational Phase E1 Sample Prep (10mg in CDCl3) E2 FT-VCD Acquisition (4h, 100μm cell) E1->E2 E3 Exp. Spectrum (+/- Sign Pattern) E2->E3 Decision Compare Spectra (SimIR Algorithm) E3->Decision C1 Conformational Search (MMFF94) C2 DFT Optimization (B3LYP/6-31G*) C1->C2 C3 VCD Calculation (Boltzmann Weighted) C2->C3 C3->Decision Result Assign AC (R,R or S,S) Decision->Result Match

Figure 1: Integrated Experimental and Computational Workflow for VCD-based Absolute Configuration Assignment.

Method B: Single Crystal X-ray Diffraction (SC-XRD) – The Validation Backup

While the free base is likely an oil, the secondary amine allows for crystalline salt formation. This method is absolute but resource-intensive.

Why Derivatization is Necessary

2,7-dimethyl-1,4-oxazepane contains only "light" atoms (C, H, N, O). Standard X-ray analysis using Mo-K


 radiation may not yield a reliable Flack parameter (anomalous scattering is weak).
  • Solution: Form a salt with a heavier counterion (e.g., Hydrobromide) or use Cu-K

    
     radiation which is more sensitive to oxygen/nitrogen anomalous scattering.
    
Experimental Protocol: Salt Crystallization
  • Dissolution: Dissolve 50 mg of the amine in 0.5 mL diethyl ether.

  • Acidification: Add 1.0 equivalent of 2M HCl or HBr in ether dropwise. A white precipitate should form immediately.

  • Recrystallization:

    • Redissolve the precipitate in a minimum amount of hot ethanol.

    • Add ethyl acetate dropwise until slight turbidity appears.

    • Allow to cool slowly to room temperature, then place in a fridge (4°C) for 48 hours.

  • Analysis: Select a prism-like crystal (>0.1 mm). Refine structure to

    
    .
    
    • Success Criterion: Flack parameter

      
       should be close to 0 (e.g., 
      
      
      
      ) for the correct enantiomer and close to 1 for the inverted structure [2].
Method C: NMR with Chiral Derivatizing Agents (Mosher's Method)

This method is less reliable for this specific scaffold because the chiral centers (C2, C7) are


-positioned relative to the nitrogen handle. The magnetic anisotropy effect of the Mosher auxiliary (MTPA) diminishes with distance.
  • Risk: The

    
     (
    
    
    
    ) values may be too small (<0.02 ppm) to confidently assign configuration, or the conformational flexibility of the 7-membered ring may lead to conflicting anisotropy regions.
  • Recommendation: Use only as a preliminary screen or if VCD/X-ray are unavailable.

Strategic Decision Framework

To ensure resource efficiency, follow this decision logic when validating the 2,7-dimethyl-1,4-oxazepane scaffold.

Decision_Tree Start Isolate 2,7-dimethyl-1,4-oxazepane State Physical State? Start->State Solid Crystalline Solid State->Solid Liquid Oil / Amorphous State->Liquid XRD SC-XRD (Cu Source) Solid->XRD Direct VCD_Check VCD Available? Liquid->VCD_Check VCD_Yes Perform VCD Analysis (Method A) VCD_Check->VCD_Yes Yes Deriv Can form Salt? VCD_Check->Deriv No Salt_XRD Make HCl/HBr Salt -> SC-XRD (Method B) Deriv->Salt_XRD Yes Mosher Mosher Amide NMR (Method C - High Risk) Deriv->Mosher No

Figure 2: Strategic Decision Tree for Absolute Configuration Assignment.

References

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Generalized Chiral Alcohol. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10, 36102-36109. Link

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane

[1]

Document Control:

  • Scope: Laboratory and Pilot Plant Operations

  • Target Audience: Medicinal Chemists, EHS Officers, and Laboratory Managers

Executive Summary

Proper disposal of Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane is critical not only for regulatory compliance but for maintaining the integrity of research environments. As a seven-membered heterocycle containing both oxygen and nitrogen, this compound presents specific handling challenges characteristic of cyclic amines and ethers. This guide outlines a scientifically grounded disposal protocol that prioritizes the "worst-case" hazard assumption—a standard best practice when dealing with specific stereoisomers of research chemicals where comprehensive toxicological data may be sparse.

Chemical Identification & Hazard Assessment

Before disposal, the waste generator must accurately identify the material to ensure compatibility with waste streams.

PropertySpecification
Chemical Name Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane
Parent CAS 1890150-95-4 (General 2,7-dimethyl isomer)
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Physical State Liquid or Low-Melting Solid (Analog based)
Functional Groups Secondary Amine, Ether
Acidity/Basicity Weak Base (pKa ~9-10 predicted for amine)
Hazard Classification (GHS)

Based on structural analogs (1,4-oxazepane) and functional group analysis:

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Principle: Treat as a potential sensitizer and harmful by ingestion until specific toxicological data confirms otherwise.

Waste Segregation Strategy

Effective disposal begins at the bench. Segregation prevents dangerous incompatibility reactions, particularly given the basic nature of the oxazepane ring.

Critical Segregation Rules
  • Isolate from Oxidizers: Oxazepanes are organic heterocycles.[2] Contact with strong oxidizers (e.g., nitric acid, perchlorates) can result in exothermic reactions or fire.

  • Separate from Aqueous Acids: While the amine moiety will form salts with acids, mixing organic waste with large volumes of aqueous acid waste can complicate downstream incineration processes.

  • Halogenated vs. Non-Halogenated: Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane itself is non-halogenated . Unless dissolved in a halogenated solvent (e.g., DCM, Chloroform), it should be disposed of in the Non-Halogenated Organic stream to reduce disposal costs and environmental impact.

Segregation Decision Tree

WasteSegregationStartWaste Generation:Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepaneStateCheckIs the waste Solid or Liquid?Start->StateCheckLiquidCheckIs it dissolved in solvent?StateCheck->LiquidCheckLiquidSolidCheckIs it pure solid or absorbed on silica?StateCheck->SolidCheckSolidHalogenCheckDoes solvent contain Halogens?(e.g., DCM, Chloroform)LiquidCheck->HalogenCheckYesStreamAStream A: Non-Halogenated Organic Liquid(Preferred for pure liquid)LiquidCheck->StreamANo (Pure Compound)HalogenCheck->StreamANoStreamBStream B: Halogenated Organic LiquidHalogenCheck->StreamBYesStreamCStream C: Solid Hazardous Waste(Debris, Silica, PPE)SolidCheck->StreamC

Figure 1: Decision tree for categorizing oxazepane waste streams to ensure regulatory compliance and safety.

Disposal Workflow (The Core Protocol)

Phase 1: Pre-Treatment & Collection

Objective: Secure the chemical for transport to the central accumulation area.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal containers if the waste stream is potentially corrosive or wet.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Mandatory Fields:

      • Full Chemical Name: "Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane" (No abbreviations).

      • Hazard Checkboxes: "Irritant", "Toxic".

      • Composition: If a mixture, list all solvents and their approximate % (e.g., "1% Oxazepane in 99% Methanol").

  • Quenching (Optional): If the material was used in a reaction with reactive reagents (e.g., hydrides, acid chlorides), ensure the mixture is fully quenched and at neutral pH (pH 6-8) before adding to the waste container.

Phase 2: Storage (Satellite Accumulation Area)[1]
  • Secondary Containment: Store the waste container in a chemically resistant tray capable of holding 110% of the container's volume.

  • Ventilation: Keep in a fume hood or a vented waste cabinet. Amine vapors can be malodorous and irritating.

  • Cap Management: Keep the container closed at all times except when adding waste. Funnels must be removed immediately after use.

Phase 3: Final Disposal (EHS Handoff)

The ultimate destruction method for this class of organic heterocycles is High-Temperature Incineration .

  • Action: Request a waste pickup via your institution's EHS portal.

  • Profile: Classify as "Organic Chemical Waste - High BTU" if in flammable solvents.

  • Prohibited Methods:

    • Do NOT pour down the drain. (Strictly prohibited by EPA/local water authority regulations for research chemicals).

    • Do NOT evaporate in the fume hood as a method of disposal.

Operational Workflow Diagram

DisposalWorkflowBenchBenchtop:Reaction/UseQuenchQuench/Neutralize(If Reactive)Bench->QuenchTagTag & Label(Full Name, No Formulas)Quench->TagSAASatellite Accumulation(Secondary Containment)Tag->SAAPickupEHS Pickup RequestSAA->PickupIncinerationDestruction:High-Temp IncinerationPickup->Incineration

Figure 2: Operational workflow from benchtop use to final thermal destruction.

Emergency Procedures

In the event of a spill or exposure during the disposal process, follow these immediate steps:

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 min.Seek medical attention if irritation persists.
Eye Contact Flush with water for 15 min (eyewash station).Urgent: Seek medical evaluation immediately.
Small Spill (<100mL) Absorb with vermiculite or spill pads.Place debris in "Solid Hazardous Waste" bag.
Large Spill Evacuate area. Call EHS/Emergency Line.[1]Do not attempt to clean without SCBA if volatile.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 121475 (Related Structure: Cantharidic acid/Oxabicyclo analogs). Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Standard Operating Procedure & PPE Guide: Handling Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams who underestimate the logistical and safety complexities of cyclic amines. Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane is a highly valuable chiral building block, notably utilized in the synthesis of CBL-B inhibitors for advanced immuno-oncology drug development[1]. However, its dual chemical nature—featuring both an ether linkage and a secondary amine within a seven-membered ring—necessitates rigorous, uncompromising safety protocols.

This guide provides a self-validating operational framework for handling this compound. We do not just list safety steps; we explore the chemical causality behind them so your laboratory can build a culture of proactive, rather than reactive, safety.

Hazard Assessment: The Chemical Causality

Why do we treat Rel-(2R,7S)-2,7-dimethyl-1,4-oxazepane with such strict protocols? Understanding the molecular behavior is the first step in effective risk mitigation.

  • Corrosivity & Basicity (H314): The unshared electron pair on the secondary amine nitrogen acts as a strong Lewis base. Upon contact with the ambient moisture on human skin or eyes, it rapidly generates hydroxide ions, leading to severe liquefaction necrosis. Standard oxazepane derivatives are universally classified under the H314 (Causes severe skin burns and eye damage) hazard statement.

  • Flammability (H226): The ether oxygen and hydrocarbon backbone contribute to a low flash point. Parent oxazepanes are classified as H226 (Flammable liquid and vapor) . Vapors are heavier than air and can easily travel to ignition sources across a laboratory bench.

  • Respiratory Toxicity (H335): The volatility of the compound means inhalation of its vapors can cause severe irritation to the mucosal membranes of the respiratory tract.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must act as a self-validating barrier. For example, double-gloving provides a visual validation system: if the outer glove degrades or tears from chemical exposure, the inner glove remains as a pristine barrier while you safely doff the outer layer.

Protection CategoryRecommended EquipmentScientific Causality & Specification
Eye/Face Chemical Splash Goggles & Face ShieldMust conform to EN 166 or ANSI Z87.1. Amines cause irreversible corneal damage upon contact; safety glasses are insufficient against vapor or splash hazards[2].
Hand/Skin Outer: Butyl RubberInner: Nitrile (4-8 mil)Amines can rapidly permeate thin latex or standard nitrile. Butyl rubber offers superior resistance to cyclic ethers and amines.
Body Flame-Resistant (FR) Lab CoatProtects against the H226 flammability hazard. Synthetic materials (like polyester) can melt into the skin during a flash fire.
Respiratory Chemical Fume HoodMust maintain a face velocity of 80–120 fpm. If handling outside a hood is unavoidable, a full-face respirator with an ABEK filter is mandatory[2].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the compound is handled without exposing the operator to corrosive vapors or compromising the integrity of the chiral reagent.

Step 1: Environmental Validation

  • Verify the fume hood face velocity is operational (>100 fpm). This ensures that even in the event of a catastrophic container failure, the directional airflow will protect the operator.

  • Clear the workspace of incompatible materials, specifically strong oxidizers and acids, which react violently with amines.

Step 2: PPE Donning Sequence

  • Don the FR lab coat and secure all buttons.

  • Put on chemical splash goggles.

  • Apply inner nitrile gloves, ensuring they cover the cuffs of the lab coat, followed by the outer butyl rubber gloves.

Step 3: Reagent Handling & Dispensing

  • Retrieve the chemical from the dedicated flammable storage cabinet.

  • Clamp the reagent vial securely to a ring stand inside the hood.

  • Use an inert gas-purged syringe (Nitrogen or Argon) to withdraw the required volume. Causality: This prevents ambient moisture from degrading the sensitive chiral centers and prevents flammable vapor escape.

Step 4: Decontamination & Doffing

  • Purge the headspace of the reagent bottle with inert gas before sealing to prevent oxidative degradation.

  • Wipe down the exterior of the syringe and workspace with an appropriate solvent (e.g., ethanol), disposing of the wipes in a designated hazardous waste bin.

  • Doff outer gloves, wash hands thoroughly, and remove remaining PPE.

HandlingWorkflow Start Pre-Operation Setup Hood Verify Fume Hood Face Velocity (>100 fpm) Start->Hood PPE Don PPE (FR Coat, Goggles, Gloves) Hood->PPE Inspect Inspect Glassware & Reagent Integrity PPE->Inspect Handle Dispense Rel-(2R,7S)-2,7-dimethyl- 1,4-oxazepane via Syringe Inspect->Handle Clean Seal Reagent & Purge with N2/Ar Handle->Clean Doff Doff PPE & Wash Hands Clean->Doff

Workflow for safe handling and dispensing of oxazepane derivatives.

Spill Response & Disposal Plan

In the event of a spill, rapid and logical action is required to prevent vapor ignition and inhalation exposure.

Step 1: Immediate Assessment

  • Determine the spill size. If the volume exceeds 50 mL or occurs outside the fume hood, evacuate the laboratory immediately and contact Environmental Health and Safety (EHS).

Step 2: Containment (Minor Spills < 50 mL)

  • Eliminate all ignition sources immediately. Do not toggle electrical switches, as sparks can ignite the vapors.

  • Cover the spill completely with an inert absorbent such as dry sand, silica gel, or vermiculite[2]. Critical Warning: Never use combustible absorbents like sawdust, as the heat of absorption combined with the chemical's flammability can trigger a fire.

Step 3: Collection & Disposal

  • Use non-sparking tools (e.g., plastic or brass dustpans) to sweep the absorbed mixture into a rigid, airtight hazardous waste container[2].

  • Label the container clearly as "Halogen-Free Organic Amine Waste."

Step 4: Surface Decontamination

  • Wash the affected area with copious amounts of soap and water to neutralize and mechanically remove residual amine traces.

SpillLogic Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill inside Hood (< 50 mL) Assess->Minor Major Major Spill or Outside Hood (> 50 mL) Assess->Major Absorb Apply Inert Absorbent (Sand/Silica) Minor->Absorb Evacuate Evacuate Lab & Call EHS Major->Evacuate Collect Collect in Airtight Hazardous Waste Container Absorb->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon

Decision matrix and response protocol for oxazepane chemical spills.

References

  • Title: US11530229B2 - Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof | Source: Google Patents | URL
  • Title: 1,4-Oxazepane | 5638-60-8 | Source: Sigma-Aldrich | URL
  • Title: 4-Boc-6-amino-1,4-oxazepane SDS | Source: ECHEMI | URL

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.